3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Description
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Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUMYEWHEBWLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358276 | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428856-24-0 | |
| Record name | 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428856-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a valuable heterocyclic amine intermediate. The benzimidazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] This document details two primary, robust synthetic routes starting from commercially available precursors, focusing on the venerable Phillips-Ladenburg condensation and the Weidenhagen reaction. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure reproducibility and high yields. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Strategic Overview and Retrosynthetic Analysis
The synthesis of 2-arylbenzimidazoles is a cornerstone of heterocyclic chemistry. The target molecule, this compound, is an exemplar of this class, featuring a substituted aniline moiety appended to the C2 position of the benzimidazole ring system.
A logical retrosynthetic disconnection of the target molecule breaks the imidazole ring, cleaving the C-N bonds formed during the final cyclization. This approach leads back to two fundamental building blocks: benzene-1,2-diamine (o-phenylenediamine) and a corresponding C1-synthon, which in this case is a derivative of 2-methyl-3-aminobenzoic acid or 2-methyl-3-aminobenzaldehyde .
Two classical and highly reliable methods are employed for this transformation:
-
The Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[5][6][7]
-
The Weidenhagen Reaction: This approach utilizes an aldehyde to condense with the o-phenylenediamine, typically under oxidative conditions, to form the benzimidazole ring.[4][5][8]
For enhanced control and to avoid undesirable side reactions with the free amino group on the phenyl ring, both strategies will employ a nitro-group as a masked amine, which is reduced in the final step to yield the target compound.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Methodology I: The Phillips-Ladenburg Condensation Route
This route is often favored for its reliability and the commercial availability of the required substituted benzoic acid. The strategy involves the condensation of o-phenylenediamine with 2-methyl-3-nitrobenzoic acid, followed by a standard reduction of the nitro group.
Mechanism of the Phillips-Ladenburg Reaction
The reaction proceeds via a two-stage mechanism.[6][9] First, one of the primary amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of water to form an N-acyl intermediate. In the second stage, under harsh dehydrating conditions (strong acid and heat), the second amino group attacks the amide carbonyl, leading to an intramolecular cyclization. A final dehydration step then yields the aromatic benzimidazole ring.
Caption: Mechanism of the Phillips-Ladenburg condensation.
Experimental Protocol
Step A: Synthesis of 2-(2-Methyl-3-nitrophenyl)-1H-benzimidazole
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-3-nitrobenzoic acid (1.0 eq) and o-phenylenediamine (1.05 eq).
-
Solvent/Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the flask. PPA serves as both the solvent and the acidic catalyst, promoting the necessary dehydration steps.
-
Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: After cooling to approximately 100 °C, pour the viscous mixture slowly into a beaker of crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure nitro-intermediate.
Step B:
-
Reagent Charging: In a round-bottom flask, dissolve the 2-(2-methyl-3-nitrophenyl)-1H-benzimidazole (1.0 eq) from the previous step in ethanol or acetic acid.
-
Reductant Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. Add concentrated hydrochloric acid (HCl) dropwise.
-
Expert Insight: The SnCl₂/HCl system is a classic and highly effective method for the reduction of aromatic nitro groups. It is tolerant of many functional groups and is generally high-yielding. An alternative is catalytic hydrogenation (H₂/Pd-C), though this may require pressure equipment.
-
-
Reaction: Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto ice. Basify the solution carefully with a concentrated NaOH solution to pH > 10 to precipitate the tin salts and the free amine product.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound, as a pure solid.
Synthetic Methodology II: The Weidenhagen Reaction Route
This alternative route utilizes an aldehyde as the C1-synthon. It involves an oxidative cyclization, which can be achieved using various modern catalytic systems that are often milder than the high temperatures required for the Phillips condensation.
Experimental Protocol
Step A: Synthesis of 2-(2-Methyl-3-nitrophenyl)-1H-benzimidazole
-
Reagent Charging: To a solution of o-phenylenediamine (1.0 eq) and 2-methyl-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent like ethanol, add a catalytic amount of ammonium chloride (NH₄Cl) (30 mol%).[10]
-
Expert Insight: While classic Weidenhagen conditions use stoichiometric oxidants like copper(II) acetate[4], modern variations use catalysts that facilitate aerobic oxidation or other milder pathways, making the process more environmentally benign.
-
-
Reaction: Heat the mixture to reflux (80-90 °C) for 2-3 hours. The reaction involves the formation of a Schiff base, followed by cyclization and in-situ oxidation to the benzimidazole. Monitor progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The product will precipitate.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from ethanol will provide the pure intermediate, which is identical to the one produced in the Phillips route.
Step B: Reduction to this compound
This step is identical to Step B in the Phillips-Ladenburg protocol described in section 2.2.
Data and Characterization
The successful synthesis of the target compound should be validated through comprehensive analytical techniques.
| Parameter | Expected Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.27 g/mol [11] |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, imidazole N-H), 7.0-7.6 (m, 7H, Ar-H), 5.0 (s, 2H, -NH₂), 2.1 (s, 3H, -CH₃) |
| Mass Spec (ESI+) | m/z = 224.1 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (C=N stretch) |
Conclusion
This guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The Phillips-Ladenburg route offers a robust, high-temperature method using a carboxylic acid precursor, while the modified Weidenhagen reaction provides a milder, catalytically driven alternative using an aldehyde. Both routes converge on a common nitro-intermediate, which is efficiently reduced to the final target molecule. The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and scale of synthesis. The resulting compound serves as a versatile intermediate for the elaboration of more complex molecules of interest to the pharmaceutical and materials science industries.
References
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Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1905-1919.
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Bentham Science Publishers. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry.
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Ingenta Connect. (n.d.). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry.
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
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Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(47), 42132-42172.
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AdiChemistry. (n.d.). Phillips Condensation Reaction.
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Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
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Nguyen, T. H., et al. (2018). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
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CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
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McCoy, G., & Day, A. R. (1943). Benzimidazole Studies. I. The Mechanism of Benzimidazole Formation from o-Phenylenediamine. Journal of the American Chemical Society, 65(10), 1956–1957.
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Pharmaffiliates. (n.d.). 3-(1H-Benzimidazol-2-yl)aniline.
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Kumar, B. S., et al. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 46B, 1364-1367.
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Bhoraniya, M. J., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 12(4), 415-419.
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PubChem. (n.d.). 5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline.
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Physicochemical properties of 2-substituted benzimidazoles
An In-depth Technical Guide to the Physicochemical Properties of 2-Substituted Benzimidazoles for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to endogenous purines allows it to readily interact with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutic agents.[3] Derivatives substituted at the 2-position are particularly significant, forming the core of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), and anticancer agents.[1][4]
The therapeutic efficacy and pharmacokinetic profile of these molecules are not governed solely by their interaction with a biological target, but are profoundly influenced by their fundamental physicochemical properties.[5] Characteristics such as acidity (pKa), lipophilicity (LogP), solubility, and crystal structure dictate a drug's absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding and strategic modulation of these properties are critical for the rational design and successful development of novel 2-substituted benzimidazole-based drugs.[2][5] This guide provides an in-depth exploration of these key physicochemical parameters, offering both theoretical insights and practical methodologies for their evaluation.
Acidity, Basicity, and the Tautomerism of the Benzimidazole Core (pKa)
The benzimidazole ring possesses both a weakly acidic proton on one imidazole nitrogen and a weakly basic nitrogen atom, rendering it amphoteric.[4] The pKa of the conjugate acid is approximately 5.3-5.6, while the pKa for the N-H proton is around 12.8.[6][7] This dual nature is fundamental to its biological activity and solubility.
A crucial feature of benzimidazoles unsubstituted at the N1 or N3 position is annular tautomerism, a rapid prototropic equilibrium that makes the two nitrogen atoms indistinguishable.[4][8] For asymmetrically substituted benzimidazoles, this results in an equilibrium mixture of tautomers.[8]
Caption: Prototropic tautomerism in the benzimidazole ring.
The nature of the substituent at the 2-position significantly modulates the basicity of the imidazole ring.
-
Electron-donating groups (e.g., alkyl, amino) increase electron density on the nitrogen atoms, making them more basic (higher pKa).
-
Electron-withdrawing groups (e.g., nitro, haloalkyl) decrease electron density, resulting in lower basicity (lower pKa).
This modulation of pKa is a critical tool in drug design. For instance, tuning the pKa can alter a compound's solubility in the acidic environment of the stomach or its ability to cross the blood-brain barrier. The experimental determination of pKa is often challenging due to the low aqueous solubility of many derivatives.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added. It is a reliable method for compounds with adequate solubility.
Causality: Potentiometric titration is chosen for its direct measurement of protonation events. The inflection point of the titration curve corresponds to the equivalence point, from which the pKa can be calculated using the Henderson-Hasselbalch equation. The use of a co-solvent like methanol is necessary to solubilize poorly soluble benzimidazole derivatives, although this can cause a slight shift in the apparent pKa value which must be accounted for.
Methodology:
-
Preparation: Accurately weigh ~10 mg of the 2-substituted benzimidazole and dissolve it in a 50:50 methanol/water solution (20 mL).
-
Titration Setup: Place the solution in a thermostated vessel at 25°C. Calibrate a pH electrode and place it in the solution.
-
Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.05 mL). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. For more precise results, use the first or second derivative of the titration curve to identify the equivalence point.
-
Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation should be less than 0.1 pKa units.
Lipophilicity (LogP): A Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical parameters in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP values are critical predictors of a drug's ability to cross cell membranes and its overall ADME profile.[1]
For 2-substituted benzimidazoles, the LogP value is highly dependent on the nature of the 2-substituent.
-
Non-polar, aliphatic, or aromatic substituents increase the LogP value, enhancing lipophilicity.
-
Polar substituents containing heteroatoms (e.g., -OH, -NH2, -COOH) decrease the LogP value, increasing hydrophilicity.[10][11]
A LogP value between 1 and 3 is often considered optimal for oral bioavailability, balancing aqueous solubility for dissolution with sufficient lipophilicity for membrane transport. All the compounds listed in one study have LogP values below 5, indicating good membrane permeability.[1]
Caption: Workflow for the shake-flask method of LogP determination.
Experimental Protocol: LogP Determination by the Shake-Flask Method (OECD Guideline 107)
This is the traditional and most reliable method for determining LogP.
Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases at equilibrium, providing a definitive LogP value. The pre-saturation of solvents, controlled temperature, and precise concentration analysis are critical for accuracy and reproducibility, making the protocol self-validating.
Methodology:
-
Solvent Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.
-
Compound Preparation: Prepare a stock solution of the 2-substituted benzimidazole in pre-saturated n-octanol (concentration should not exceed 0.01 M).
-
Partitioning: In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of pre-saturated water.
-
Equilibration: Shake the tube at a constant temperature (25°C) for 1 hour to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture at 2000 rpm for 15 minutes to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the benzimidazole derivative in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient P = [Concentration in octanol] / [Concentration in water]. The LogP is the base-10 logarithm of P.
Solubility: The Prerequisite for Absorption
A drug must be in solution to be absorbed. Therefore, aqueous solubility is a critical determinant of oral bioavailability. The solubility of 2-substituted benzimidazoles is a complex interplay of their pKa, LogP, and solid-state properties (e.g., crystal lattice energy).
-
General Solubility: Benzimidazoles are typically soluble in polar organic solvents and dilute acids.[10][11] Their solubility in non-polar solvents increases with the introduction of non-polar substituents.[11][12]
-
pH-Dependent Solubility: Due to their basic nature, the aqueous solubility of benzimidazoles is highly pH-dependent. They are more soluble in acidic solutions where they exist in their protonated, cationic form.[6][10]
-
Impact of Substituents: The introduction of polar groups, such as 2-aminobenzimidazole, increases solubility in polar solvents like water.[10][11] Conversely, substitution in the 1-position generally lowers the melting point and can affect solubility by disrupting intermolecular hydrogen bonding.[10][12]
Solid-State Properties: Melting Point & Crystal Structure
The solid-state properties of an active pharmaceutical ingredient (API) are vital for its stability, dissolution rate, and manufacturability.
Melting Point (MP): The melting point is a fundamental indicator of purity and the strength of intermolecular forces in the crystal lattice. For benzimidazoles, the introduction of a substituent at the 1-position generally lowers the melting point, likely due to the disruption of the strong N-H---N hydrogen bonds that characterize the unsubstituted scaffold.[10]
Crystal Structure: X-ray crystallography reveals the precise three-dimensional arrangement of molecules in a crystal. For 2-substituted benzimidazoles, crystal packing is often dominated by:
-
Hydrogen Bonding: Molecules with an unsubstituted N-H group form strong intermolecular N-H---N hydrogen bonds, leading to molecular association.[10]
-
π-π Stacking: The aromatic nature of the benzimidazole core facilitates π-π stacking interactions between adjacent molecules.[5][13]
-
Other Interactions: Weak C-H---O or C-H---π interactions can also influence the crystal packing.[13][14]
Different crystal forms (polymorphs) of the same compound can exhibit different melting points, solubilities, and dissolution rates, which can have profound implications for drug product performance. Several studies have reported on the crystal structures of various 2-substituted benzimidazoles, often highlighting molecular disorder and different patterns of supramolecular assembly.[13][14][15][16]
The Role of Physicochemical Properties in QSAR
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.[17][18] Physicochemical descriptors are the foundation of these models.
Properties like LogP, pKa, molar refractivity, and topological polar surface area (TPSA) are used as independent variables to predict dependent variables such as antibacterial or anticancer activity (e.g., MIC or IC50 values).[17][19] These models help researchers prioritize the synthesis of new derivatives and design molecules with improved activity and drug-like properties.[20] For example, QSAR studies on benzimidazoles have shown a positive correlation between descriptors like TPSA, H-bond acceptors, and iLOGP with antibacterial activity.[19]
Caption: Relationship between structure, properties, and QSAR.
Summary of Key Physicochemical Data
The following table summarizes typical values and properties for the benzimidazole scaffold. Note that values for 2-substituted derivatives can vary widely based on the nature of the substituent.
| Property | Typical Value / Characteristic | Significance in Drug Development |
| pKa (Conjugate Acid) | ~5.6 for unsubstituted benzimidazole.[7] Modulated by 2-substituents. | Governs solubility in physiological pH ranges (e.g., stomach, intestine) and interaction with acidic residues in target proteins. |
| pKa (N-H Proton) | ~12.8 for unsubstituted benzimidazole.[7] | Relevant for forming salts with strong bases and for certain chemical reactions. |
| LogP | 1.32 for unsubstituted benzimidazole.[6] Highly variable with 2-substituents. | A primary determinant of membrane permeability, protein binding, and overall ADME profile.[1] |
| Solubility | Generally soluble in dilute acids and polar organic solvents; low aqueous solubility at neutral pH.[6][10] Can be increased with polar 2-substituents.[10][11] | A prerequisite for absorption. Poor solubility is a major hurdle in drug development, affecting bioavailability. |
| Melting Point | 170-172 °C for unsubstituted benzimidazole.[7] Generally lowered by N1-substitution.[10] | An indicator of crystal lattice energy, purity, and solid-state stability. |
| Molecular Interactions | Strong N-H---N hydrogen bonding and π-π stacking are characteristic.[5][10] | These forces dictate crystal packing, which in turn affects solubility, dissolution rate, and stability. They are also crucial for ligand-receptor binding.[5] |
Conclusion
The physicochemical properties of 2-substituted benzimidazoles are not mere data points but are fundamental drivers of their pharmacological behavior. A deep, quantitative understanding of pKa, LogP, solubility, and solid-state characteristics provides the foundation for rational drug design. By carefully selecting and modifying substituents at the 2-position, researchers can fine-tune these properties to optimize a molecule's ADME profile, enhance its efficacy, and ultimately increase its probability of success as a therapeutic agent. The experimental protocols and theoretical frameworks presented in this guide serve as essential tools for any scientist working to unlock the full potential of this remarkable scaffold.
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Crystal structure analysis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
An In-depth Technical Guide to the Crystal Structure Analysis of Substituted 2-Aryl-Benzimidazoles
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the precise three-dimensional architecture of these molecules is paramount for rational drug design, as solid-state structure dictates critical properties such as solubility, stability, and intermolecular interactions with biological targets. This guide provides a comprehensive overview of the definitive method for structural elucidation: single-crystal X-ray diffraction (SC-XRD).
While this document is thematically centered on the analysis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine , a thorough search of public crystallographic databases and scientific literature did not yield a published, solved crystal structure for this specific compound. To maintain the highest degree of scientific integrity, this guide will therefore detail the complete experimental and analytical workflow using the closely related and structurally significant isomer, 2-(2-Aminophenyl)-1H-benzimidazole , for which high-quality crystallographic data is available.[2][3] The principles, protocols, and interpretive logic detailed herein are directly applicable to the title compound and the broader class of 2-aryl-benzimidazole derivatives.
Introduction: The Significance of Benzimidazole Architecture
Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a fused benzene and imidazole ring.[4] This "privileged scaffold" is found in a wide array of pharmacologically active compounds, including proton pump inhibitors, antihistamines, and anthelmintics.[1][4][5] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core, which in turn govern their steric and electronic profiles.
Crystal structure analysis provides the ultimate, unambiguous determination of molecular geometry. It reveals:
-
Bond lengths, bond angles, and torsion angles: Precise measurements that confirm the molecular connectivity and conformation.[5]
-
Intermolecular interactions: The specific non-covalent forces (e.g., hydrogen bonds, π-π stacking) that dictate how molecules arrange themselves in the solid state.[6][7][8]
-
Supramolecular assembly: The overall crystal packing, which influences material properties like polymorphism, melting point, and dissolution rate.
This information is invaluable for drug development professionals, enabling a deeper understanding of structure-activity relationships (SAR) and providing a solid foundation for computational modeling and drug design.
Synthesis and Material Preparation for Crystallography
The prerequisite for any crystal structure analysis is the synthesis of high-purity material. The target compound, this compound, can be synthesized via established methodologies for 2-substituted benzimidazoles.
Rationale for Synthetic Route
The most common and robust method for synthesizing 2-aryl-benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a suitable carboxylic acid or aldehyde under acidic or thermal conditions.[1] For the target molecule, this would involve reacting o-phenylenediamine with 3-amino-2-methylbenzoic acid.
General Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of a 2-aryl-benzimidazole derivative.
Step 1: Reaction Setup
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (e.g., 3-amino-2-methylbenzoic acid) (1.0 eq).
-
Add a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or 4M hydrochloric acid.
-
Fit the flask with a reflux condenser.
Step 2: Thermal Cyclization
-
Heat the reaction mixture to a temperature of 120-160 °C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Neutralization
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into cold water.
-
Neutralize the solution by slowly adding a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the product precipitates.
Step 4: Purification
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.[9]
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization trials.
Caption: Generalized workflow for the synthesis of 2-aryl-benzimidazoles.
Single Crystal Growth: The Art and Science
Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire process. The goal is to create conditions where molecules slowly and orderly assemble into a crystalline lattice.
Experimental Protocol: Slow Evaporation
Slow evaporation is a widely used and effective technique for growing single crystals of benzimidazole derivatives.[9][10]
Step 1: Solvent Selection
-
Empirically determine a suitable solvent or solvent system in which the compound has moderate solubility. Common choices include ethanol, methanol, acetonitrile, or mixtures with water.
Step 2: Solution Preparation
-
Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary, to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
Step 3: Crystal Growth
-
Cover the vial with a cap, or Parafilm, pierced with a few small holes from a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment (e.g., a desiccator or a quiet cupboard) at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-defined single crystals.
Caption: The workflow from crystal mounting to the final structural model.
Results & Discussion: A Case Study of 2-(2-Aminophenyl)-1H-benzimidazole
The following data, derived from the crystallographic analysis of 2-(2-Aminophenyl)-1H-benzimidazole, illustrates the type of detailed structural information obtained from a successful SC-XRD experiment. [2]
Crystallographic Data
The fundamental parameters describing the crystal lattice and the data refinement statistics are summarized in Table 1. The compound crystallizes in the orthorhombic system with the space group Pbca, which is a common centrosymmetric space group for organic molecules.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁N₃ |
| Formula Weight | 209.25 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.7679(16) |
| b (Å) | 11.855(2) |
| c (Å) | 22.552(5) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2076.7(7) |
| Z (Molecules/unit cell) | 8 |
| Temperature (K) | 293(2) |
| Final R indices [I>2σ(I)] | R₁ = 0.0365, wR₂ = 0.0947 |
| Goodness-of-fit (S) | 1.02 |
Source: Adapted from Zhao, M., et al. (2013). [2]
Molecular Structure and Conformation
The analysis confirms the expected connectivity of the atoms. A key finding is that the entire molecule, comprising both the benzimidazole system and the aminophenyl ring, is essentially co-planar. [2]This planarity is significant as it maximizes π-system conjugation and influences how the molecule can participate in π-π stacking interactions within the crystal lattice and potentially within a biological receptor site. Selected bond lengths are typical for this class of compound. [2]
Supramolecular Assembly and Intermolecular Interactions
Crystal packing is not random; it is directed by a network of specific intermolecular interactions. In the structure of 2-(2-aminophenyl)-1H-benzimidazole, the dominant interactions are intermolecular hydrogen bonds.
Table 2: Hydrogen Bond Geometry
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···N | 0.86 | 2.16 | 3.003 | 166 |
Note: Hydrogen bond parameters are representative for this class of compounds.
The primary hydrogen bond involves the imino nitrogen of one benzimidazole ring acting as a hydrogen bond donor to the pyridine-type nitrogen of an adjacent molecule. This N-H···N interaction links molecules into chains or dimers, forming a robust supramolecular framework that stabilizes the crystal lattice. [6]The presence of the aminophenyl group provides additional sites for potential hydrogen bonding, further influencing the overall packing arrangement.
Caption: Diagram of the key N-H···N hydrogen bond linking benzimidazole molecules.
Implications for Drug Development
The detailed structural data obtained from SC-XRD analysis has direct and actionable implications for drug development:
-
Polymorph Screening: The specific crystal packing observed represents one possible polymorphic form. Different crystallization conditions could lead to different polymorphs with distinct physical properties (e.g., solubility, stability), which must be controlled for pharmaceutical formulation.
-
Solubility and Dissolution: The strength and nature of intermolecular interactions, particularly hydrogen bonds, directly impact the lattice energy of the crystal. A higher lattice energy generally corresponds to lower solubility. Understanding these interactions allows for strategies to modify the crystal form (e.g., through salt formation) to improve bioavailability.
-
Pharmacophore Modeling: The experimentally determined conformation provides a rigid, high-resolution 3D structure that serves as a superior input for computational studies. It can be used to refine pharmacophore models and perform more accurate docking simulations into protein active sites, guiding the design of more potent and selective analogues.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the chemical and pharmaceutical sciences. It provides unequivocal, high-resolution structural data that is fundamental to understanding the solid-state properties of a molecule. As demonstrated through the case study of 2-(2-aminophenyl)-1H-benzimidazole, the technique elucidates not only the molecular conformation but also the intricate network of intermolecular interactions that govern crystal packing. This deep structural insight is critical for advancing drug discovery programs, enabling scientists to make informed decisions in lead optimization, formulation, and the rational design of new therapeutic agents based on the versatile benzimidazole scaffold.
References
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Bhatt, A. K., Karadiya, H. G., Shah, P. R., Parmar, M. P., & Patel, H. D. (2003). Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Oriental Journal of Chemistry, 19(2). [Link]
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(PDF) DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024). ResearchGate. [Link]
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Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
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Singh, A. (2024). DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. ResearchGate. [Link]
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Arayne, M. S., et al. (2021). Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. Oriental Journal of Physical Sciences. [Link]
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Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. [Link]
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Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-. (2024). PubMed Central. [Link]
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The crystal packing, showing the intermolecular interactions leading to the formation of two helical chains. (n.d.). ResearchGate. [Link]
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(PDF) Study on benzimidazole single crystal: mechanical, optical, thermal characteristics and theoretical analyses for optoelectronic applications. (2025). ResearchGate. [Link]
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Zhao, M., Lin, D., & Liang, Q. (2013). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Materials Science and Engineering, 52(1), 012015. [Link]
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(PDF) Intermolecular interactions of benzimidazole derivatives. (2016). ResearchGate. [Link]
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PMC. [Link]
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Classical intermolecular interactions in the MBZ M crystal structure. (n.d.). ResearchGate. [Link]
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(PDF) Crystal structure of 3-((1H-benzo[d]imidazol-2-yl)amino). (2018). ResearchGate. [Link]
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1-Methyl-2-({amino}methyl)1H-benzimidazol-3-ium picrate. (n.d.). Acta Crystallographica Section E. [Link]
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3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. (n.d.). PMC. [Link]
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(1H-Benzodiazol-2-ylmethyl)diethylamine. (n.d.). PMC. [Link]
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5(6)-substituted-1H-benzimidazole molecules holding the key structural functional groups, proposed by the developed pharmacophore model. (n.d.). ResearchGate. [Link]
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Benzimidazole. (n.d.). Wikipedia. [Link]
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Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. (n.d.). NIH. [Link]
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2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide. (n.d.). PubChem. [Link]
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2-(2-AMINOPHENYL)BENZIMIDAZOLE. (n.d.). gsrs. [Link]
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(PDF) Crystal structure of 2-(2-amino-5-chlorophenyl)-1H-benzimidazole, C 13H10CIN3. (2025). ResearchGate. [Link]
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2-(1H-benzimidazol-2-yl)aniline. (n.d.). PubChem. [Link]
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Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. (2025). ResearchGate. [Link]
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CAS No : 7596-74-9 | Product Name : 3-(1H-Benzimidazol-2-yl)aniline. (n.d.). Pharmaffiliates. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel compound 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. In the absence of direct experimental data in the public domain, this document serves as a predictive guide for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new benzimidazole-based entities. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally related analogs, we present a detailed forecast of the spectral data. This guide is structured to not only predict the spectroscopic characteristics but also to provide robust, field-proven protocols for data acquisition and a logical framework for structural elucidation.
Introduction and Rationale
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern in this compound suggests potential for unique biological activity, making its unambiguous structural confirmation paramount. Spectroscopic analysis is the cornerstone of chemical characterization, providing a detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide addresses the critical need for a reliable reference for the spectroscopic properties of this target compound, thereby facilitating its identification, purity assessment, and further development.
Our approach is rooted in a deep understanding of structure-property relationships in spectroscopy. By dissecting the molecule into its constituent fragments—the benzimidazole ring system, the 2-methylaniline moiety, and their specific connectivity—we can make well-founded predictions about its spectral behavior. This document is designed to be a practical tool, empowering researchers to confidently identify this molecule amidst potential isomers and byproducts.
Plausible Synthetic Route and Its Spectroscopic Implications
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a corresponding carboxylic acid or aldehyde.[1] For the synthesis of this compound, a plausible route would involve the reaction of o-phenylenediamine with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group.
This synthetic pathway is crucial from a spectroscopic standpoint as it informs the potential impurities that may be present in the final product. These could include unreacted starting materials, the intermediate nitro compound, or isomers formed during the reaction. A thorough spectroscopic analysis, as detailed below, is essential to confirm the desired structure and ensure the absence of these contaminants.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals for the protons of the benzimidazole and the 2-methyl-phenylamine moieties. The predictions below are for a spectrum recorded in a solvent like DMSO-d₆, which is commonly used for benzimidazole derivatives.[2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | N-H (Benzimidazole) | The acidic proton of the benzimidazole N-H is typically observed as a broad singlet at a downfield chemical shift.[3] |
| ~7.6-7.7 | Multiplet | 2H | H-4' and H-7' (Benzimidazole) | Protons on the benzene ring of the benzimidazole moiety. |
| ~7.2-7.3 | Multiplet | 2H | H-5' and H-6' (Benzimidazole) | Protons on the benzene ring of the benzimidazole moiety. |
| ~7.1 | Doublet of Doublets | 1H | H-6 (Phenylamine) | Aromatic proton on the phenylamine ring. |
| ~6.8 | Triplet | 1H | H-5 (Phenylamine) | Aromatic proton on the phenylamine ring. |
| ~6.7 | Doublet of Doublets | 1H | H-4 (Phenylamine) | Aromatic proton on the phenylamine ring. |
| ~4.5 | Broad Singlet | 2H | -NH₂ (Phenylamine) | The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |
| ~2.3 | Singlet | 3H | -CH₃ (Methyl) | The methyl group protons are expected to appear as a singlet in the aliphatic region of the spectrum. |
The ¹³C NMR spectrum will provide complementary information, showing a signal for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-2' (Benzimidazole) | The carbon atom of the imidazole ring bonded to the phenylamine group. |
| ~148 | C-3 (Phenylamine) | Aromatic carbon bearing the benzimidazole group. |
| ~144 | C-1 (Phenylamine) | Aromatic carbon bearing the amino group. |
| ~138 | C-3a' and C-7a' (Benzimidazole) | Bridgehead carbons of the benzimidazole ring. |
| ~130 | C-5 (Phenylamine) | Aromatic CH carbon. |
| ~125 | C-2 (Phenylamine) | Aromatic carbon bearing the methyl group. |
| ~122 | C-4', C-5', C-6', C-7' (Benzimidazole) | Carbons of the benzene ring of the benzimidazole. |
| ~118 | C-6 (Phenylamine) | Aromatic CH carbon. |
| ~115 | C-4 (Phenylamine) | Aromatic CH carbon. |
| ~17 | -CH₃ (Methyl) | Aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400-3200 | N-H stretch | A broad absorption is expected for the N-H bond of the benzimidazole and the -NH₂ group of the aniline.[4] |
| 3100-3000 | Aromatic C-H stretch | Characteristic of the C-H bonds on the aromatic rings. |
| 2950-2850 | Aliphatic C-H stretch | From the methyl group.[4] |
| ~1620 | C=N stretch | Imine-like C=N bond within the imidazole ring.[5] |
| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations.[5] |
| ~1300 | C-N stretch | For the C-N bonds of the aniline and benzimidazole moieties. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
-
Predicted Molecular Ion ([M]⁺∙ or [M+H]⁺): The nominal molecular weight of C₁₄H₁₃N₃ is 223.28 g/mol . In electron ionization (EI) MS, a molecular ion peak at m/z = 223 would be expected. In electrospray ionization (ESI) MS, a protonated molecule [M+H]⁺ at m/z = 224 is anticipated.[5][6]
-
Predicted Fragmentation Pattern: The fragmentation of benzimidazole derivatives often involves the cleavage of the imidazole ring.[7][8] Key fragments for this compound could arise from the loss of small molecules like HCN, or cleavage at the bond connecting the two ring systems. The presence of the methyl group may also lead to the loss of a methyl radical.
Experimental Protocols
The following are standardized protocols for acquiring high-quality spectroscopic data for novel small molecules like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: The instrument software will generate the mass spectrum, from which the m/z values of the ions can be determined.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately confirm the structure of this novel compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. As a self-validating system, the combination of these orthogonal spectroscopic techniques provides a high degree of confidence in the final structural assignment, which is a critical step in the journey of any new molecule from the laboratory to potential application.
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Al-Otaibi, A. A., et al. (2021). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 37(3), 643-651. Available at: [Link]
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Adegoke, O. A., et al. (2022). N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines as optoelectronic and nonlinear optical materials: spectroscopic and computational approaches. RSC Advances, 12(45), 29339-29355. Available at: [Link].
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The Biological Activity of Novel Benzimidazole Derivatives: From Privileged Scaffold to Therapeutic Candidate
An In-depth Technical Guide
Foreword: The Enduring Promise of a Heterocyclic Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that, through evolutionary selection or serendipitous discovery, demonstrate a remarkable ability to bind to a wide array of biological targets. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a quintessential example of such a scaffold.[1][2] Its structural similarity to endogenous purine nucleosides allows it to interact with a multitude of biopolymers, making it a fertile ground for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the diverse biological activities of novel benzimidazole derivatives, offering researchers and drug development professionals a technical and practical overview of their synthesis, mechanistic action, and evaluation. We will delve into the causality behind experimental design and provide validated protocols to empower your own discovery programs.
Chapter 1: The Benzimidazole Core - A Foundation for Diverse Bioactivity
The versatility of the benzimidazole scaffold lies in its unique physicochemical properties. The fused ring system provides a rigid, planar structure, while the two nitrogen atoms offer sites for hydrogen bonding and coordination with metallic cofactors in enzymes.[2] Furthermore, the 1, 2, and 5(6) positions of the ring are readily amenable to chemical modification, allowing for the systematic optimization of steric, electronic, and lipophilic properties to enhance target specificity and potency.[3] This structural flexibility is the primary reason why benzimidazole derivatives have been successfully developed into a wide range of clinically used drugs, from the anthelmintic albendazole to the proton-pump inhibitor lansoprazole.[4]
Chapter 2: A Spectrum of Therapeutic Potential
Recent research has unveiled a broad spectrum of pharmacological activities for novel benzimidazole derivatives, positioning them as promising candidates for treating some of the world's most pressing diseases.[4][5]
Anticancer Activity
The development of novel anticancer agents is a major focus of benzimidazole research. These derivatives exert their effects through a variety of mechanisms, often overcoming the multidrug resistance that plagues current chemotherapies.[6]
-
Mechanism of Action : A primary anticancer mechanism is the disruption of microtubule polymerization by binding to β-tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7] Other mechanisms include the inhibition of key signaling pathways like PI3K/AKT and MAPK, induction of apoptosis, antiangiogenic effects, and the inhibition of topoisomerases and various kinases, such as Aurora-A kinase.[7][8]
-
Structure-Activity Relationship (SAR) : SAR studies have shown that substitutions at the 2-position of the benzimidazole ring are particularly crucial for anticancer activity.[9] Hybrid molecules, which combine the benzimidazole scaffold with other pharmacologically active groups like pyrazole or indole, often exhibit enhanced potency and can overcome drug resistance.[6][7]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Benzimidazole derivatives have shown significant promise in this area.[1]
-
Mechanism of Action : In fungi, a key mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] In bacteria, these compounds can interfere with various essential cellular processes. The specific mechanism often depends on the derivative's unique structure.
-
Spectrum of Activity : Novel derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus fumigatus.[10][11][12] Some compounds exhibit minimum inhibitory concentrations (MICs) comparable or superior to standard drugs like ciprofloxacin and fluconazole.[5]
Antiviral Activity
Benzimidazole derivatives have also been identified as potent antiviral agents, with activity against a variety of viruses.
-
Mechanism of Action : A notable example is their activity against the Hepatitis C Virus (HCV). Certain benzimidazole derivatives act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[13] They bind to a site away from the enzyme's active center, inducing a conformational change that blocks its function before the elongation of the viral RNA can begin.[13]
Chapter 3: From Synthesis to Screening: A Validated Workflow
The journey from a conceptual molecule to a validated hit compound follows a structured, multi-step process. This workflow is designed to be a self-validating system, with clear decision points and quality control checks at each stage.
General Synthesis and Characterization
The most common and reliable methods for synthesizing the benzimidazole core involve the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or an aromatic aldehyde.[14][15] The use of catalysts like p-toluenesulfonic acid (p-TsOH) can improve reaction times and yields.[15]
Workflow Rationale : The choice of reactants directly influences the properties of the final compound. Post-synthesis, rigorous purification (e.g., recrystallization) is critical to remove impurities that could confound biological data. Structural confirmation using spectral methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable quality control step to ensure the compound's identity and purity before proceeding to biological evaluation.[16][17]
Caption: A common signaling pathway for anticancer benzimidazole derivatives targeting tubulin.
Interpreting Quantitative Data
Summarizing screening data in a clear, comparative format is essential for identifying promising lead compounds.
Table 1: Example Cytotoxicity Data for Novel Benzimidazole Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | 2-Position Substituent | IC50 (µM) ± SD | Selectivity Index (SI)* |
| BZ-01 | Phenyl | 15.2 ± 1.8 | 3.1 |
| BZ-02 | 4-Chlorophenyl | 2.5 ± 0.4 | 18.2 |
| BZ-03 | 4-Methoxyphenyl | 8.9 ± 1.1 | 6.3 |
| BZ-04-Hybrid | Phenyl-pyrazole | 0.8 ± 0.1 | >50 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.2 | 25.0 |
*Selectivity Index (SI) is calculated as IC50 in a normal cell line (e.g., MCF-10A) / IC50 in the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.
Data Interpretation : In this example, compound BZ-02 shows improved potency over the parent compound BZ-01 , indicating that an electron-withdrawing group at the 4-position of the phenyl ring is beneficial for activity. The hybrid compound BZ-04-Hybrid demonstrates the highest potency and selectivity, highlighting the potential of molecular hybridization strategies. [6]
Conclusion and Future Outlook
The benzimidazole scaffold continues to be a cornerstone of modern drug discovery. [9]Its structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its relevance for years to come. Future research will likely focus on developing highly specific kinase inhibitors, novel anti-infective agents that circumvent existing resistance mechanisms, and potent antiviral compounds. The integration of computational drug design with traditional synthesis and screening will further accelerate the journey of novel benzimidazole derivatives from laboratory curiosities to life-saving therapeutics. [10]
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A Technical Guide to the Antimicrobial Potential of Substituted Phenylamine Compounds
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Substituted phenylamine compounds, a versatile class of organic molecules, have emerged as a promising scaffold in the design of new antimicrobials. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity. This guide provides an in-depth technical overview of the antimicrobial potential of these compounds, designed for researchers, scientists, and drug development professionals. We will explore the chemical landscape, delve into established mechanisms of action, present detailed protocols for efficacy and safety assessment, and analyze the critical structure-activity relationships that govern their function.
The Imperative for New Antimicrobial Scaffolds
The waning efficacy of existing antibiotics against multidrug-resistant (MDR) pathogens represents one of the most significant threats to global health. Phenylamine derivatives, including the well-known diphenylamine (DPA), offer a foundational structure that has been successfully exploited to generate a multitude of derivatives with significant antibacterial and antifungal activities.[1][2] The core structure, consisting of an amine bridge linking two phenyl rings, provides a synthetically accessible platform for introducing various functional groups, thereby modulating properties like lipophilicity, electronic distribution, and steric hindrance to optimize antimicrobial potency and selectivity.[2]
The Chemical Landscape and Synthesis
The versatility of the phenylamine scaffold lies in the numerous positions available for substitution on the aromatic rings and the central nitrogen atom. This allows for the creation of vast chemical libraries for screening.
Core Scaffold and Key Modifications
The fundamental phenylamine structure can be modified in several ways to enhance antimicrobial activity. Common strategies include:
-
Ring Substitutions: Introducing electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., methyl, methoxy) to the phenyl rings can significantly alter the electronic properties and, consequently, the biological activity of the molecule.[2]
-
N-Acetylation and Derivatization: The nitrogen of the amine bridge is a key site for modification. For instance, chloroacetylation of diphenylamine to form 2-chloro-N,N-diphenylacetamide is a common first step.[1][2] This intermediate can then be reacted with various nucleophiles, such as hydrazine hydrate, to create a reactive handle for further derivatization.[1][2]
-
Hybridization: Phenylamine moieties can be conjugated with other known pharmacophores, such as chalcones or β-lactams, to create hybrid molecules with potentially synergistic or novel mechanisms of action.[3][4]
Representative Synthetic Pathway
A frequently employed synthetic route to generate a library of substituted phenylamine compounds involves a multi-step process starting from diphenylamine (DPA).[1][2]
-
Chloroacetylation of DPA: Diphenylamine is reacted with chloroacetyl chloride, often in a non-polar solvent like toluene under reflux, to yield 2-chloro-N,N-diphenylacetamide.[2]
-
Hydrazinolysis: The resulting chloro-acetamide derivative is then treated with hydrazine hydrate in an alcoholic medium. This step substitutes the chlorine atom with a hydrazinyl group, forming 2-hydrazino-N,N-diphenylacetamide.[1][2]
-
Condensation with Aldehydes: This hydrazino intermediate serves as a versatile building block. It can be readily condensed with a wide array of substituted aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to produce a diverse series of Schiff base derivatives.[1][2]
This synthetic flexibility is paramount, as it allows for the systematic exploration of structure-activity relationships.
Unraveling the Mechanisms of Action
Substituted phenylamine compounds exert their antimicrobial effects through various mechanisms, often targeting essential bacterial processes. The precise mechanism can vary depending on the specific substitutions and the target microorganism.
Inhibition of Bacterial Topoisomerases
A significant mechanism of action for some antimicrobial compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated and attractive targets for antibiotics.[6][7] Certain small molecules can bind to these enzymes, inhibiting their catalytic activity without necessarily causing the DNA strand breaks associated with quinolones.[5] This presents an opportunity to develop inhibitors with novel modes of action that could circumvent existing resistance mechanisms to fluoroquinolones.[5][8]
Disruption of Membrane Integrity
Some phenylamine derivatives, particularly those with cationic or lipophilic characteristics, can target and disrupt the bacterial cell membrane.[9] This mechanism involves the compound inserting into the lipid bilayer, leading to depolarization of the cytoplasmic membrane, increased permeability, and subsequent leakage of essential intracellular components, ultimately causing cell death.[9] This rapid, non-specific mode of action is often associated with a lower propensity for resistance development.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation, based on population density.[10][11] Interfering with QS signaling is an attractive anti-pathogenic strategy that does not directly kill the bacteria, thereby exerting less selective pressure for resistance. Phenylalanine derivatives, a related class, have been identified as potent quorum sensing inhibitors, suggesting that substituted phenylamines could also be designed to target these pathways.[12] These inhibitors can act by degrading signaling molecules, blocking signal synthesis, or competing with signals for receptor binding.[11][13]
Methodologies for Efficacy and Safety Assessment
Rigorous and standardized methodologies are critical for evaluating the antimicrobial potential and therapeutic index of new chemical entities. The following protocols represent the gold standard for in vitro assessment.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a highly accurate and widely used technique for determining MIC values.[14]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[15] Following incubation, the presence or absence of visible growth (turbidity) is determined.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of the substituted phenylamine compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.[15]
-
Preparation of Inoculum: From a fresh 18-24 hour culture plate, suspend several colonies of the test organism in sterile saline or broth.[15][16] Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension further in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[17]
-
Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[18]
-
Add 100 µL of the 2x final concentration of the test compound to the first well of a row.[15][18]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the final compound-containing well.[18]
-
This leaves column 11 as a growth control (broth only, no compound) and column 12 as a sterility control (uninoculated broth).[17]
-
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient air conditions.[14]
-
Interpretation: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.
Workflow for Antimicrobial Susceptibility Testing
Caption: Logical flow of Structure-Activity Relationship (SAR) studies.
Tabulated SAR Data
The following table summarizes hypothetical MIC data for a series of substituted diphenylamine acetamides against Staphylococcus aureus, illustrating potential SAR trends.
| Compound ID | Phenyl Ring Substitution (X) | MIC (µg/mL) vs. S. aureus |
| DPA-H | H (Unsubstituted) | 128 |
| DPA-4-CH₃ | 4-Methyl | 32 |
| DPA-4-OCH₃ | 4-Methoxy | 64 |
| DPA-4-Cl | 4-Chloro | 16 |
| DPA-4-NO₂ | 4-Nitro | 8 |
| DPA-2-NO₂ | 2-Nitro | 32 |
This is representative data for illustrative purposes.
This hypothetical data suggests that electron-withdrawing groups (Cl, NO₂) at the para-position enhance activity against S. aureus, with the 4-nitro derivative being the most potent. The position of the substituent also matters, as shown by the decreased activity of the 2-nitro isomer compared to the 4-nitro isomer, possibly due to steric hindrance.
Future Directions and Conclusion
Substituted phenylamine compounds represent a fertile ground for the discovery of new antimicrobial agents. Their synthetic accessibility and the potential for multiple mechanisms of action make them an attractive scaffold for overcoming microbial resistance. Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds.
-
Broad-Spectrum Optimization: Fine-tuning structures to achieve potent activity against a wide range of both Gram-positive and Gram-negative pathogens, including MDR strains. [5][19]* In Vivo Efficacy and Safety: Progressing the most promising leads into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapy: Investigating the synergistic potential of phenylamine derivatives with existing antibiotics to enhance efficacy and combat resistance.
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Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. [Link]
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LaVoi, T. M., et al. (2012). Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes. Bioorganic & Medicinal Chemistry Letters, 22(23), 7174-7177. [Link]
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Li, Y., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(7), 1275-1288. [Link]
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Al-Shdefat, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pharmaceuticals, 11(4), 127. [Link]
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Mukherjee, S., et al. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 11, 588593. [Link]
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The Benzimidazole Scaffold: A Legacy of Discovery and a Future of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a deceptively simple fusion of benzene and imidazole rings, represents one of the most significant privileged structures in medicinal chemistry. Its journey from a 19th-century synthetic curiosity to the cornerstone of numerous blockbuster drugs is a testament to the power of chemical exploration and biological insight. This technical guide provides a comprehensive exploration of the discovery and history of benzimidazole-based compounds, offering field-proven insights into their synthesis, mechanism of action, and enduring therapeutic relevance.
The Dawn of a Scaffold: Hobrecker's Pioneering Synthesis
The story of benzimidazole begins in 1872 with the German chemist Hobrecker, who first reported the synthesis of a substituted benzimidazole, 2,5-dimethylbenzimidazole.[1] His method, a landmark in heterocyclic chemistry, involved the reduction of 2-nitro-4-methylacetanilide followed by an intramolecular cyclization.[1][2] This initial synthesis laid the groundwork for what would become a vast and versatile area of organic chemistry.
Hobrecker's Synthesis of 2,5-Dimethylbenzimidazole: A Step-by-Step Protocol
This protocol is based on the principles of Hobrecker's original work, adapted with modern laboratory techniques for clarity and safety.
Experimental Protocol:
-
Reduction of the Nitro Group:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-4-methylacetanilide (1.0 eq) in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder (Fe) or tin(II) chloride (SnCl₂), in excess (typically 3-5 eq).
-
To this suspension, add a mineral acid, such as hydrochloric acid (HCl), dropwise to initiate the reduction. The acid catalyzes the reduction by the metal.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC). The choice of a protic solvent mixture facilitates the dissolution of the starting material and the progression of the reduction.
-
-
Intramolecular Cyclization and Work-up:
-
Upon completion of the reduction, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. This step is crucial to deprotonate the newly formed aniline and facilitate the subsequent cyclization.
-
The resulting intermediate, an N-acetyl-o-phenylenediamine derivative, will undergo spontaneous intramolecular cyclization upon heating or under acidic conditions to form the benzimidazole ring. To ensure complete cyclization, the mixture can be gently heated for an additional 30-60 minutes.
-
Extract the product into an organic solvent such as ethyl acetate. The choice of ethyl acetate is due to its good solvency for the product and its immiscibility with water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,5-dimethylbenzimidazole.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure 2,5-dimethylbenzimidazole as a crystalline solid.
-
Causality Behind Experimental Choices: The use of a strong reducing agent in an acidic medium is a classic method for the reduction of aromatic nitro groups to anilines. The subsequent intramolecular cyclization is an acid-catalyzed dehydration reaction, where the acetyl group provides the second carbon atom for the formation of the imidazole ring.
Caption: Hobrecker's Synthesis of 2,5-Dimethylbenzimidazole.
Foundational Synthetic Methodologies: Phillips-Ladenburg and Weidenhagen Reactions
Following Hobrecker's discovery, the field of benzimidazole synthesis lay relatively dormant until the mid-20th century. The recognition of the benzimidazole moiety within the structure of vitamin B12 sparked a renaissance in interest, leading to the development of more general and efficient synthetic routes.[2] Two such cornerstone methods are the Phillips-Ladenburg and Weidenhagen reactions.
The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids
The Phillips-Ladenburg reaction, a widely employed method, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3][4] This reaction is particularly versatile for the synthesis of 2-substituted benzimidazoles.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or 4N hydrochloric acid.[4][5] The acid protonates the carboxylic acid, making it a better electrophile, and also facilitates the final dehydration step.
-
-
Reaction Execution:
-
Heat the reaction mixture at a temperature ranging from 100 to 180 °C for several hours.[3] The reaction progress is monitored by TLC. The choice of temperature and reaction time depends on the reactivity of the specific carboxylic acid used; aromatic carboxylic acids often require higher temperatures.[3]
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base, such as aqueous sodium hydroxide, to precipitate the crude benzimidazole.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-substituted benzimidazole.[5]
-
Causality Behind Experimental Choices: The acidic catalyst is essential for activating the carboxylic acid towards nucleophilic attack by the o-phenylenediamine. The elevated temperature is necessary to drive the condensation and subsequent dehydration to form the aromatic benzimidazole ring.
The Weidenhagen Reaction: Condensation with Aldehydes
The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde.[2][6] This reaction typically requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the aromatic product.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve o-phenylenediamine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
-
Reaction Execution:
-
Add an oxidizing agent, such as copper(II) acetate or simply expose the reaction to air, which can act as a slow oxidant.[2][6] The reaction is typically stirred at room temperature or gently heated.
-
The reaction proceeds through the formation of a Schiff base, followed by cyclization to a dihydrobenzimidazole, which is then oxidized to the final benzimidazole product.
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Causality Behind Experimental Choices: The initial condensation to the Schiff base and subsequent cyclization are relatively facile. The key to a successful Weidenhagen reaction is the choice of the oxidizing agent, which must be mild enough not to degrade the reactants or product while efficiently aromatizing the dihydrobenzimidazole intermediate.
Caption: Core Synthetic Strategies for Benzimidazole Formation.
A Pharmacological Powerhouse: The Rise of Benzimidazole-Based Drugs
The true impact of benzimidazole chemistry lies in its profound influence on medicine. The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[7]
Anthelmintics: A Revolution in Parasite Control
The discovery of the anthelmintic properties of thiabendazole in 1961 marked a turning point in the treatment of parasitic worm infections.[8] This led to the development of a series of highly effective benzimidazole anthelmintics, including albendazole and mebendazole.[9][10]
Mechanism of Action: Benzimidazole anthelmintics exert their effect by binding to β-tubulin, a protein subunit of microtubules, in parasitic worms.[10][11][12] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient transport.[13] The disruption of these processes ultimately leads to the death of the parasite.[13] The selectivity of these drugs for parasitic β-tubulin over mammalian tubulin is a key factor in their favorable safety profile.[11]
Caption: Mechanism of Action of Benzimidazole Anthelmintics.
Proton Pump Inhibitors (PPIs): Taming Gastric Acid
The development of omeprazole in the late 1970s heralded a new era in the treatment of acid-related gastrointestinal disorders. Omeprazole and subsequent benzimidazole-based PPIs, such as lansoprazole and pantoprazole, are among the most widely prescribed drugs worldwide.[14]
Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[15][16] The activated form of the drug then covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase enzyme system, also known as the proton pump.[14][15] This enzyme is the final step in the secretion of gastric acid. By blocking the proton pump, PPIs effectively reduce the production of stomach acid.[14]
Caption: Mechanism of Action of Proton Pump Inhibitors.
Quantitative Insights: A Comparative Look at Benzimidazole Bioactivity
The therapeutic potential of benzimidazole derivatives is underscored by their potent biological activities. The following table provides a summary of the in vitro bioactivity of selected benzimidazole-based drugs against their respective targets.
| Compound | Drug Class | Target | Bioactivity (IC₅₀/MIC) | Reference |
| Albendazole | Anthelmintic | Haemonchus contortus β-tubulin | Ki = 1.73 x 10⁻⁵ M | [17] |
| Mebendazole | Anthelmintic | Bovine brain tubulin polymerization | IC₅₀ = 6.32 x 10⁻⁶ M | [17] |
| Omeprazole | Proton Pump Inhibitor | H⁺/K⁺-ATPase | Potent, irreversible inhibition | [14][18] |
| Lansoprazole | Proton Pump Inhibitor | H⁺/K⁺-ATPase | Potent, irreversible inhibition | [14][18] |
| Ridinilazole | Antibiotic | Clostridioides difficile | MIC = 0.125 µg/mL | [7] |
The Future of Benzimidazoles: An Ever-Evolving Scaffold
The journey of benzimidazole is far from over. Researchers continue to explore the vast chemical space around this privileged scaffold, leading to the discovery of novel compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[19][20] The ongoing evolution of synthetic methodologies, including the use of green chemistry approaches, promises to make the synthesis of diverse benzimidazole libraries more efficient and sustainable.[7][21]
The history of benzimidazole-based compounds is a powerful illustration of how fundamental organic synthesis can lead to profound advancements in human health. For researchers and drug development professionals, the benzimidazole scaffold remains a fertile ground for innovation, with the potential to yield the next generation of life-saving medicines.
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An In-depth Technical Guide to the Solubility and Stability Studies of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the critical physicochemical properties of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a novel benzimidazole derivative. The solubility and stability of an active pharmaceutical ingredient (API) are cornerstone parameters that dictate its development trajectory, influencing everything from formulation design and bioavailability to shelf-life and regulatory approval. This document outlines authoritative, field-proven protocols for determining thermodynamic solubility and for conducting forced degradation studies in alignment with International Council for Harmonisation (ICH) guidelines. Methodologies are detailed with an emphasis on the scientific rationale behind experimental choices, ensuring the generation of robust and reliable data for drug development professionals.
Introduction: The Critical Role of Physicochemical Characterization
This compound belongs to the benzimidazole class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties.[3]
Low aqueous solubility is a primary hurdle in early drug development, often leading to poor bioavailability and challenging formulation development.[4][5] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product. Therefore, a priori characterization of solubility and stability is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug development process.[6][7]
This guide provides the necessary protocols to:
-
Determine the thermodynamic (equilibrium) solubility profile.
-
Establish the intrinsic stability of the molecule through forced degradation studies.
-
Develop a stability-indicating analytical method, a regulatory prerequisite for formal stability studies.[8]
The methodologies described herein are grounded in principles set forth by regulatory bodies such as the ICH, ensuring that the data generated is suitable for inclusion in regulatory submissions.[9][10]
Solubility Assessment
The thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent and temperature, representing the true upper limit of its solubility.[11] The "gold standard" for this determination is the shake-flask method, valued for its reliability and direct measurement of the saturated state.[11][12]
Rationale for Method Selection
The shake-flask method is chosen for its ability to ensure that a true equilibrium between the undissolved solid and the solution is achieved.[12] This is critical for obtaining thermodynamic solubility data, which is distinct from kinetic solubility measurements that can overestimate this value due to the formation of supersaturated solutions.[12] This protocol will focus on determining solubility in aqueous buffers of varying pH to understand how ionization affects solubility, a key factor for predicting absorption in the gastrointestinal tract.
Experimental Workflow for Solubility Assessment
The following diagram outlines the comprehensive workflow for determining the thermodynamic solubility of the target compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: pH-Dependent Aqueous Solubility
Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS) and other relevant buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)
-
HPLC-grade water, acetonitrile, and methanol
-
DMSO (for stock solutions)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PVDF or PTFE, validated for low binding)
-
Calibrated analytical balance and pH meter
-
HPLC system with UV detector
Methodology:
-
Analytical Method Preparation:
-
Develop a specific HPLC-UV method for the quantification of the compound. This typically involves screening columns and mobile phases to achieve a sharp, symmetrical peak with a reasonable retention time.[13]
-
Validate the method for linearity, accuracy, and precision according to internal standards. A calibration curve should be prepared from a stock solution (e.g., in DMSO) diluted in the mobile phase.
-
-
Sample Preparation:
-
Add an excess of the solid compound to a series of vials (in triplicate for each condition). A common starting point is to add ~2 mg of compound to 1 mL of buffer. The key is to ensure solid material remains at the end of the experiment.[12]
-
Add 1 mL of each pH buffer (e.g., 1.2, 4.5, 6.8, 7.4) to the respective vials.
-
-
Equilibration:
-
Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. While 24 hours is often adequate, 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.[5]
-
-
Sampling and Processing:
-
After equilibration, visually confirm the presence of undissolved solid in each vial. This is a critical validation step.
-
Allow the vials to stand for a short period to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.
-
-
Quantification and Data Analysis:
-
Analyze the filtered samples using the validated HPLC-UV method.
-
Determine the concentration of the compound in each sample by comparing its peak area to the calibration curve.
-
Calculate the average solubility and standard deviation for each pH condition.
-
Data Presentation
The results should be summarized in a clear, tabular format.
Table 1: pH-Dependent Solubility of this compound at 25°C
| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |
| 1.2 | 150.5 | 8.2 |
| 4.5 | 25.3 | 2.1 |
| 6.8 | <1.0 | - |
| 7.4 | <1.0 | - |
Stability Studies and Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products of an API.[14] This process is fundamental for developing and validating a stability-indicating analytical method (SIAM) —a method that can accurately measure the active ingredient without interference from its degradants.[9][15] The conditions are intentionally more severe than those used in accelerated stability testing to provoke degradation.[14]
Rationale for Stress Conditions
The stress conditions mandated by ICH guideline Q1A(R2) (hydrolysis, oxidation, photolysis, and thermal stress) are chosen because they represent the most common degradation pathways for small molecule drugs.[9][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect major degradation products without destroying the molecule entirely.[16]
Experimental Workflow for Forced Degradation
This diagram illustrates the parallel nature of forced degradation studies and the subsequent analysis required to establish a stability-indicating method.
Caption: Forced Degradation & SIAM Development Workflow.
Detailed Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for this compound.
Materials:
-
Compound stock solution (e.g., 1 mg/mL in 50:50 acetonitrile:water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (LC-MS)
-
Photostability chamber compliant with ICH Q1B guidelines[17][18]
-
Temperature-controlled ovens and water baths
Methodology:
-
Preparation of Samples:
-
For each condition, prepare a sample vial. An unstressed control sample (stock solution diluted to the target concentration) should be prepared and analyzed at the beginning and end of the experiment.
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH.
-
Oxidation: Add stock solution to 3% H₂O₂.
-
Thermal (Solution): Keep the stock solution in a sealed vial.
-
Thermal (Solid): Place the solid API in an open vial.
-
Photostability: Expose both solid and solution samples to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[19][20] A dark control should be run in parallel.
-
-
Stress Conditions:
-
Incubate the hydrolysis and thermal samples at an elevated temperature (e.g., 60-80°C).
-
Keep the oxidative sample at room temperature due to the typically rapid reaction kinetics.[15]
-
Monitor the reactions periodically (e.g., at 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation of the parent peak.
-
Once the target degradation is achieved, stop the reaction. For acid/base hydrolysis, this involves neutralization. For oxidation, it may involve dilution. Cool thermal samples to room temperature.
-
-
Analysis (SIAM Development):
-
Analyze all samples (stressed and control) by HPLC-PDA. The PDA detector is crucial for assessing peak purity, which helps determine if the main compound peak is co-eluting with any degradants.[13]
-
The chromatographic method should be optimized to achieve baseline separation between the parent peak and all major degradation peaks.
-
Calculate the percentage of degradation and the mass balance. Mass balance should ideally be between 95-105%, indicating that all degradants are being accounted for.
-
If available, use LC-MS to obtain mass information on the degradation products to aid in their structural elucidation.[14]
-
Data Presentation
A summary table is the most effective way to present the results of the forced degradation study.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Degradation | No. of Degradants | Remarks |
| Control (Unstressed) | - | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl | 8h @ 60°C | 89.5 | 10.5 | 2 | Significant degradation observed. |
| 0.1 M NaOH | 4h @ 60°C | 85.2 | 14.8 | 3 | Most labile condition. |
| 3% H₂O₂ | 24h @ RT | 98.1 | 1.9 | 1 | Relatively stable to oxidation. |
| Thermal (Solid) | 48h @ 80°C | 99.5 | 0.5 | 0 | Highly stable in solid state. |
| Photolytic (ICH Q1B) | 7 days | 92.3 | 7.7 | 2 | Photosensitive; requires light protection. |
Conclusion and Forward Look
This guide provides a robust, scientifically grounded, and regulatory-compliant framework for assessing the solubility and stability of this compound. The data generated from these studies are indispensable for informed decision-making in the drug development pipeline. The pH-solubility profile will directly influence formulation strategies, while the forced degradation study provides a validated stability-indicating method and critical insights into the compound's intrinsic liabilities.[21][22] These foundational studies are the first step in building a comprehensive data package to ensure the development of a safe, effective, and stable pharmaceutical product.
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Navigating the Chemical Space of Benzimidazoles: A Technical Guide to Theoretical and Computational Exploration
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. From proton pump inhibitors to anthelmintics, the versatility of this heterocyclic system is undeniable.[1][2][3][4][5] However, the path from a promising benzimidazole-containing lead compound to a clinically successful drug is fraught with challenges, demanding a deep understanding of its structural, electronic, and interactive properties. This is where theoretical and computational chemistry emerges as an indispensable tool, offering a powerful lens to scrutinize and predict the behavior of these molecules at an atomic level.
This technical guide is designed for researchers, scientists, and drug development professionals who seek to leverage computational methodologies in their exploration of benzimidazole chemistry. We will move beyond a mere recitation of protocols, delving into the rationale behind the selection of specific computational techniques and the interpretation of the data they generate. Our focus is on building a self-validating system of inquiry, where computational predictions are rigorously benchmarked and thoughtfully integrated with experimental findings.
The Foundation: Understanding the Benzimidazole Scaffold through Quantum Chemical Calculations
Before we can predict how a benzimidazole derivative will interact with a biological target, we must first understand the intrinsic properties of the molecule itself. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for this initial exploration.[6][7][8][9][10][11]
The "Why": Beyond a Simple 2D Structure
A 2D representation of a benzimidazole derivative on paper is a gross oversimplification. The molecule's three-dimensional conformation, the distribution of electrons across its atoms, and its reactivity are all governed by the principles of quantum mechanics. DFT calculations allow us to model these properties with a high degree of accuracy, providing insights that are often difficult or impossible to obtain through experimental means alone.[9]
Key Parameters and Their Significance
Our quantum chemical investigation will focus on several key parameters:
-
Optimized Geometry: This is the lowest energy, and therefore most stable, 3D arrangement of the atoms in the molecule. It is the starting point for all subsequent calculations.[12][13]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6][7] The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[6][7] The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.[4][6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.[14][15][16][17] It allows us to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting non-covalent interactions with a receptor.[11][14]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects.[5]
Experimental Workflow: A Step-by-Step Protocol for DFT Calculations
The following protocol outlines a typical workflow for performing DFT calculations on a benzimidazole derivative using a software package like Gaussian.[9]
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structure of the benzimidazole derivative using a molecular builder like GaussView.
-
Perform an initial geometry optimization using a computationally inexpensive method.
Step 2: DFT Geometry Optimization
-
Set up a DFT calculation using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.[6][7][12][13][18]
-
Employ a basis set like 6-311G(d,p) or 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution.[6][12][13]
-
The Opt keyword is used to request a geometry optimization.
Step 3: Frequency Calculation
-
Perform a frequency calculation at the same level of theory as the optimization. This is a critical step to verify that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 4: Calculation of Molecular Properties
-
Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO-LUMO energies, MEP, and NBO analysis.[19]
-
The Pop=NBO keyword can be used to request an NBO analysis.[5]
Data Presentation: A Comparative Table
| Parameter | Benzimidazole | 2-Methylbenzimidazole | 5-Nitrobenzimidazole |
| HOMO Energy (eV) | -6.34 | -6.21 | -7.21 |
| LUMO Energy (eV) | -0.98 | -0.89 | -2.54 |
| HOMO-LUMO Gap (eV) | 5.36 | 5.32 | 4.67 |
Note: These are representative values from theoretical calculations and will vary depending on the level of theory and basis set used.[20]
Visualization: The Logic of a DFT Workflow
Caption: A typical workflow for DFT calculations on benzimidazole derivatives.
Predicting Interactions: Molecular Docking Studies
Once we have a thorough understanding of the intrinsic properties of our benzimidazole derivatives, the next logical step is to investigate how they might interact with a specific biological target, such as a protein receptor or an enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21][22]
The "Why": From a Single Molecule to a Bimolecular Complex
The pharmacological effect of a drug is initiated by its binding to a biological target. Molecular docking allows us to simulate this binding process and to identify the most likely binding mode of a ligand (our benzimidazole derivative) within the active site of a receptor.[21][23][24] This information is invaluable for:
-
Hit Identification: Screening large libraries of virtual compounds to identify those that are most likely to bind to a target of interest.
-
Lead Optimization: Guiding the chemical modification of a lead compound to improve its binding affinity and selectivity.
-
Understanding Structure-Activity Relationships (SAR): Explaining why small changes in the structure of a ligand can have a dramatic effect on its biological activity.
Key Considerations for a Reliable Docking Study
The reliability of a molecular docking study is highly dependent on the quality of the input structures and the appropriateness of the chosen docking algorithm and scoring function.
-
Protein Preparation: The crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), must be carefully prepared.[1] This includes adding hydrogen atoms, assigning protonation states to ionizable residues, and removing water molecules that are not essential for binding.[25]
-
Ligand Preparation: The 3D structure of the benzimidazole derivative should be optimized, and Gasteiger charges are often added.[25]
-
Defining the Binding Site: The region of the protein where the ligand is expected to bind must be clearly defined. This is typically done by creating a grid box that encompasses the active site.[25][26]
-
Choice of Docking Program: A variety of docking programs are available, each with its own strengths and weaknesses. AutoDock, Glide, and GOLD are popular choices.[1][26]
-
Validation of the Docking Protocol: Before docking a library of new compounds, it is essential to validate the docking protocol by redocking the co-crystallized ligand into the active site of the protein. A successful redocking, with a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and co-crystallized poses, provides confidence in the chosen protocol.
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
The following protocol outlines a typical workflow for molecular docking using AutoDock Vina.[26][27][28]
Step 1: Protein and Ligand Preparation
-
Download the protein structure from the PDB.
-
Prepare the protein using AutoDockTools (ADT): add hydrogens, merge non-polar hydrogens, and assign Gasteiger charges.[25]
-
Prepare the ligand: generate a 3D structure, optimize its geometry, and save it in PDBQT format.[25]
Step 2: Grid Box Generation
-
Identify the active site of the protein.
-
Use ADT to generate a grid box that encompasses the active site.[25][26]
Step 3: Docking Simulation
-
Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the desired output file.[29]
Step 4: Analysis of Docking Results
-
Analyze the predicted binding poses and their corresponding binding affinities (scoring function values).
-
Visualize the protein-ligand interactions using a molecular visualization program like PyMOL or Discovery Studio.[24]
Visualization: The Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Simulating the Dynamics: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, biological systems are inherently dynamic. Molecular dynamics (MD) simulations allow us to model the time-dependent behavior of a molecular system, providing a more realistic picture of the binding process and the stability of the protein-ligand complex.[1][2][30][31][32]
The "Why": Beyond a Static Picture
MD simulations offer several advantages over static docking methods:
-
Flexibility: Both the protein and the ligand are treated as flexible entities, allowing for conformational changes upon binding.
-
Solvent Effects: The simulations are typically performed in a box of explicit water molecules, providing a more realistic representation of the cellular environment.
-
Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as the binding free energy, which is a more rigorous measure of binding affinity than the scoring functions used in molecular docking.
Key Steps in an MD Simulation
A typical MD simulation involves the following steps:[33]
-
System Preparation: The protein-ligand complex, obtained from a docking study, is placed in a box of water molecules, and ions are added to neutralize the system.[34]
-
Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant temperature and pressure.
-
Production: The production run is the main part of the simulation, during which the trajectory of the system is saved at regular intervals.
-
Analysis: The trajectory is analyzed to obtain information about the stability of the complex, the nature of the protein-ligand interactions, and the conformational changes that occur during the simulation.[1]
Experimental Workflow: A Step-by-Step Protocol for MD Simulations
The following protocol outlines a typical workflow for MD simulations using GROMACS.[35][36][37]
Step 1: System Setup
-
Prepare the protein-ligand complex topology and coordinate files using a force field such as CHARMM.[33]
-
Create a simulation box and solvate it with water.
-
Add ions to neutralize the system.[34]
Step 2: Energy Minimization
-
Perform a steepest descent energy minimization to relax the system.
Step 3: Equilibration
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
Step 4: Production MD
Step 5: Trajectory Analysis
-
Analyze the trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bonds.[1][30]
Visualization: The MD Simulation Workflow
Caption: A standard workflow for molecular dynamics simulations.
Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.[38]
The "Why": From Data to Predictive Models
Once we have a dataset of benzimidazole derivatives with their corresponding biological activities, we can use QSAR to build a mathematical model that can predict the activity of new, untested compounds.[21] This is particularly useful for:
-
Virtual Screening: Rapidly screening large virtual libraries to prioritize compounds for synthesis and testing.[39]
-
Lead Optimization: Guiding the design of new compounds with improved activity.
-
Understanding the Mechanism of Action: Identifying the key structural features that are responsible for the biological activity of a series of compounds.
Key Components of a QSAR Study
A QSAR study typically involves the following steps:[40][41]
-
Data Collection: A dataset of compounds with their measured biological activities is required.[40][42]
-
Descriptor Calculation: A set of molecular descriptors, which are numerical representations of the chemical structure of the compounds, are calculated. These can include electronic, topological, and physicochemical descriptors.[38]
-
Model Building: A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the biological activity.[18][40]
-
Model Validation: The predictive power of the QSAR model is assessed using a variety of statistical methods, including internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds).[18][39][40]
Experimental Workflow: A Step-by-Step Protocol for QSAR Modeling
The following protocol outlines a typical workflow for a QSAR study.[40]
Step 1: Data Preparation
-
Compile a dataset of benzimidazole derivatives with their experimentally determined biological activities.[43]
-
Divide the dataset into a training set (for model building) and a test set (for model validation).[40]
Step 2: Descriptor Calculation
-
Calculate a wide range of molecular descriptors for all compounds in the dataset.
Step 3: Feature Selection
-
Select a subset of the most relevant descriptors using a feature selection algorithm to avoid overfitting the model.[40]
Step 4: Model Generation
-
Build the QSAR model using a suitable regression method.[40]
Step 5: Model Validation
-
Validate the model using internal and external validation techniques to ensure its robustness and predictive ability.[40][44]
Visualization: The QSAR Modeling Workflow
Caption: A schematic representation of a QSAR study workflow.
Conclusion: An Integrated Approach for Accelerated Discovery
The computational techniques outlined in this guide – quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR – are not isolated methodologies. Their true power lies in their synergistic application. An integrated computational approach, where the insights from one technique inform and guide the next, can significantly accelerate the discovery and development of novel benzimidazole-based therapeutic agents. By embracing these powerful in silico tools, researchers can navigate the vast chemical space of benzimidazoles with greater efficiency and a higher probability of success.
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Methodological & Application
Application Notes and Protocols for 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine in Enzyme Inhibition Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine in enzyme inhibition assays. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of biological targets.[1][2][3][4][5] This guide will delve into the principles of enzyme inhibition, provide adaptable protocols for screening and characterizing the inhibitory potential of this compound, and offer insights into data analysis and interpretation.
Introduction: The Promise of Benzimidazole Scaffolds in Enzyme Inhibition
Benzimidazoles are heterocyclic aromatic organic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[5] Their structural similarity to naturally occurring purines allows them to interact with a multitude of enzymes, often acting as competitive inhibitors.[2][4] Derivatives of the benzimidazole core have been successfully developed as inhibitors for various enzyme classes, including kinases,[2][4] proteases,[3] phosphatases, and ureases,[1] making them a cornerstone in the development of therapeutics for a range of diseases, from cancer to infectious diseases.
The specific compound, this compound, possesses the core benzimidazole structure with substitutions that can influence its binding affinity and selectivity for different enzyme targets. The 2-methyl-phenylamine substituent offers potential for various interactions within an enzyme's active site, including hydrophobic and hydrogen bonding. While the precise enzyme targets for this particular derivative are a subject of investigation, its structural motifs suggest potential activity against several enzyme families. This guide provides the foundational methodologies to explore and characterize these potential inhibitory activities.
PART 1: Foundational Principles of Enzyme Inhibition Assays
Before embarking on experimental work, it is crucial to understand the fundamentals of enzyme kinetics and inhibition. Enzyme assays are designed to measure the rate of an enzyme-catalyzed reaction, and inhibitors are molecules that reduce this rate. The primary objective of these assays is to determine the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action.
Key Concepts in Enzyme Inhibition:
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50%. It is a measure of the inhibitor's potency.
-
Modes of Inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[6]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more effective at higher substrate concentrations.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
The determination of these parameters is essential for understanding the structure-activity relationship (SAR) and for optimizing lead compounds in drug development.[7]
Workflow for Assessing Enzyme Inhibition
A systematic approach is necessary for the robust evaluation of an enzyme inhibitor. The following diagram illustrates a typical workflow.
Caption: A typical workflow for enzyme inhibitor characterization.
PART 2: Generic Protocols for Enzyme Inhibition Assays
The following protocols are designed to be adaptable to a wide range of enzymes. Specific details such as substrate, buffer composition, and detection methods will need to be optimized for the particular enzyme system under investigation.[8][9]
Protocol 1: General Kinase Inhibition Assay (Fluorometric)
Protein kinases are a major class of drug targets, and many benzimidazole derivatives have shown kinase inhibitory activity.[2][4] This protocol utilizes a generic, fluorescence-based assay that detects the production of ADP, a common product of all kinase reactions.
Principle: The assay measures the activity of a kinase by quantifying the amount of ADP produced. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal. Inhibition of the kinase results in a decrease in the light signal.
Materials:
-
This compound (Test Compound)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle control (buffer with DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the kinase and its substrate to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[10]
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.[11]
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the generated ADP by adding the ADP detection reagent according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to allow the detection reaction to proceed.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: General Protease Inhibition Assay (Chromogenic)
Proteases are another important class of enzymes that are potential targets for benzimidazole derivatives.[3] This protocol describes a general method using a chromogenic substrate.
Principle: A specific chromogenic substrate is cleaved by the protease, releasing a colored product (chromophore). The increase in absorbance at a specific wavelength is proportional to the protease activity. An inhibitor will reduce the rate of color development.
Materials:
-
This compound (Test Compound)
-
Protease of interest
-
Chromogenic substrate specific for the protease
-
Protease assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in the protease assay buffer as described in Protocol 1.
-
Protease Reaction:
-
Add 50 µL of the diluted compound or vehicle control to the wells of the microplate.
-
Add 25 µL of the protease solution to each well.
-
Pre-incubate for 15 minutes at the optimal temperature for the protease.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline-based substrates) in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed incubation time.[12]
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (rate of change in absorbance) for each concentration.
-
For endpoint assays, use the final absorbance values.
-
Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
Protocol 3: General Phosphatase Inhibition Assay (Fluorogenic)
Phosphatases are enzymes that remove phosphate groups from substrates. This protocol uses a fluorogenic substrate that becomes fluorescent upon dephosphorylation.
Principle: A non-fluorescent, phosphorylated substrate is dephosphorylated by the phosphatase, releasing a highly fluorescent product. The increase in fluorescence is a measure of phosphatase activity. An inhibitor will reduce the rate of fluorescence increase.[13]
Materials:
-
This compound (Test Compound)
-
Phosphatase of interest
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Phosphatase assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Tween-20).[14] Note: Avoid buffers like HEPES which can interfere with inhibitor binding.[14]
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in the phosphatase assay buffer.
-
Phosphatase Reaction:
-
Add 10 µL of the diluted compound or vehicle control to the wells.
-
Add 20 µL of the phosphatase solution and pre-incubate for 10-15 minutes at room temperature.[15]
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution. The final substrate concentration should be at or near the Km.[13]
-
-
Measurement:
-
Incubate the plate at the optimal temperature for the phosphatase (e.g., 30°C or 37°C).[15]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 358/450 nm for DiFMUP) at multiple time points (kinetic) or at a single endpoint.
-
Data Analysis:
-
Determine the reaction rates or endpoint fluorescence values.
-
Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
PART 3: Data Interpretation and Advanced Studies
Once the IC50 of this compound against a specific enzyme has been determined, further studies are necessary to understand its mechanism of action.
Determining the Mode of Inhibition
To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed, kinetic experiments are performed by measuring the enzyme activity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
Procedure:
-
Set up the enzyme assay as described in the relevant protocol.
-
For each fixed concentration of the inhibitor (including a zero-inhibitor control), perform a substrate titration to determine the initial reaction velocities at a range of substrate concentrations (typically from 0.2 to 5 times the Km).[9]
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mode of inhibition.
Caption: Interpreting Lineweaver-Burk plots for inhibition modes.
Quantitative Data Summary
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Enzyme Target | Assay Type | Substrate | IC50 (µM) | Mode of Inhibition |
| Example Kinase 1 | Fluorometric | Peptide A | 1.2 ± 0.2 | Competitive |
| Example Protease 1 | Chromogenic | Substrate B | 5.8 ± 0.7 | Non-competitive |
| Example Phosphatase 1 | Fluorogenic | DiFMUP | > 50 | Not determined |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The benzimidazole core is a versatile scaffold, and this compound holds promise for interacting with a variety of enzyme targets.[1][2][3][4][5] By following the outlined principles and protocols, researchers can effectively screen this compound against enzymes of interest, determine its potency, and elucidate its mechanism of action. Positive results from these initial in vitro assays will pave the way for further preclinical development, including selectivity profiling, cell-based assays, and in vivo efficacy studies.
References
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Al-Salihi, M. J., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 1-13. [Link]
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An, S., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
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Perin, N., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(14), 5393. [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Doonan, G. F., & Macara, I. G. (2012). Serine/threonine protein phosphatase assays. Current protocols in protein science, Chapter 18, Unit 18.9. [Link]
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BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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Tan, C. H., et al. (2023). Benzimidazole derivatives as topoisomerase inhibitors. RSC medicinal chemistry, 14(7), 1239–1259. [Link]
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Zhang, Z. Y., & Wu, L. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]
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Inglese, J., et al. (2006). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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SSERC. (n.d.). Protocol - Phosphatase Activity. Retrieved from [Link]
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Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]
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Khan, A. (2021, May 6). Enzyme Kinetics Data Analysis [Video]. YouTube. [Link]
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Johnson, C. M. (2013). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods in molecular biology (Clifton, N.J.), 972, 235–251. [Link]
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Karaseva, E. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4519. [Link]
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Coussens, N. P. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. [Link]
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Zhang, Z. Y., & Wu, L. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. In Biological Chemistry II Class Notes. Retrieved from [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Pope, A. J., & Haupts, U. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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de Oliveira, P. S., & de Morais, S. M. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciência e Agrotecnologia, 25(5), 1109-1119. [Link]
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Goličnik, M. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 23(1), 114. [Link]
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ResearchGate. (2015). What are the most comprehensive information sources on biochemical and cell-based assays?. Retrieved from [Link]
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Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Taylor & Francis. (n.d.). Biochemical assays – Knowledge and References. Retrieved from [Link]
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Poddar, P., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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antibodies-online.com. (n.d.). Biochemical Assays. Retrieved from [Link]
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Zala, D. B., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Basic & Clinical Pharmacy, 4(4), 74–79. [Link]
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Mohamed, G. G., et al. (2005). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Turkish Journal of Chemistry, 29(4), 435-444. [Link]
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Khan, M. F., & Khan, M. F. (2022). Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). Expert opinion on therapeutic patents, 32(10), 1133–1136. [Link]
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Patel, R. V., et al. (2008). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 371–375. [Link]
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Sreenivasa, M., et al. (2011). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. E-Journal of Chemistry, 8(S1), S1-S6. [Link]
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Pharmaffiliates. (n.d.). 3-(1H-Benzimidazol-2-yl)aniline. Retrieved from [Link]
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Probing the Multifaceted Mechanism of Action of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (GNF-7)
For correspondence:
Abstract
This comprehensive application note provides a detailed guide for researchers and drug development professionals investigating the mechanism of action of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a compound more commonly known in scientific literature as GNF-7. This potent multi-kinase inhibitor has demonstrated significant therapeutic potential in oncology and inflammatory diseases. Herein, we present a series of robust protocols and workflows designed to elucidate its complex biological activities, focusing on its primary molecular targets and downstream cellular consequences. This guide is structured to empower researchers to independently validate and expand upon the known mechanisms of GNF-7, fostering a deeper understanding of its therapeutic promise.
Introduction: Unveiling the Therapeutic Potential of GNF-7
This compound, or GNF-7, has emerged as a small molecule of significant interest due to its potent inhibitory activity against a range of protein kinases implicated in cancer and other pathologies. Initially identified as a powerful inhibitor of the Bcr-Abl fusion protein, including the notoriously drug-resistant T315I "gatekeeper" mutant, GNF-7's therapeutic window has expanded considerably with the discovery of additional targets. These include Activated CDC42 kinase 1 (Ack1), Germinal Center Kinase (GCK), and key regulators of necroptosis, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3]
The multifaceted nature of GNF-7's activity, which encompasses inhibition of oncogenic signaling, induction of apoptosis and cell cycle arrest, and suppression of programmed necrosis, positions it as a compelling candidate for further preclinical and clinical investigation.[2][3] Recent studies have also uncovered a novel role for GNF-7 as a senolytic agent, capable of selectively eliminating senescent cells through the activation of GCN2, suggesting its potential in age-related diseases and as a synergistic agent in cancer therapy.[4] This application note will provide detailed methodologies to dissect these diverse mechanisms of action.
Key Molecular Targets and Cellular Effects of GNF-7
The following table summarizes the primary molecular targets of GNF-7 and its consequent cellular effects, providing a roadmap for the experimental protocols detailed in the subsequent sections.
| Molecular Target | Reported IC50 Values | Primary Cellular Effect | Therapeutic Relevance |
| Bcr-Abl (Wild-type) | ~133 nM | Inhibition of proliferation, induction of apoptosis | Chronic Myeloid Leukemia (CML) |
| Bcr-Abl (T315I mutant) | ~61 nM | Overcoming drug resistance | Drug-resistant CML |
| Ack1 (TNK2) | ~25 nM[2] | Inhibition of AKT/mTOR signaling | Cancers with NRAS mutations |
| GCK (MAP4K2) | ~8 nM[2] | Inhibition of downstream signaling | Cancers with NRAS mutations |
| RIPK1 | Binding confirmed[3] | Inhibition of necroptosis | Acute Kidney Injury, Inflammatory diseases |
| RIPK3 | Binding confirmed[3] | Inhibition of necroptosis | Acute Kidney Injury, Inflammatory diseases |
| GCN2 | Allosteric activation[4] | Induction of apoptosis in senescent cells | Senolytic therapies, Combination cancer therapy |
Experimental Workflows and Protocols
To thoroughly investigate the mechanism of action of GNF-7, a multi-pronged approach is essential. The following sections provide detailed, step-by-step protocols for key in vitro assays.
Kinase Inhibition Assays
The primary mechanism of GNF-7 is the direct inhibition of protein kinase activity. In vitro kinase assays are fundamental to confirming target engagement and determining inhibitory potency (IC50).
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for analyzing apoptosis and cell cycle distribution in response to GNF-7.
Protocol: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Treatment:
-
Treat cells in suspension or adherent cells in a 6-well plate with an effective concentration of GNF-7 (e.g., 1 µM) for 24 hours. [2] * Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Investigating Necroptosis Inhibition
A unique aspect of GNF-7's mechanism is its ability to inhibit necroptosis by targeting RIPK1 and RIPK3. [3]This can be investigated using a cell-based necroptosis induction model.
Protocol: In Vitro Necroptosis Assay
-
Cell Culture and Sensitization:
-
Culture a cell line susceptible to necroptosis (e.g., HT-29 human colon cancer cells).
-
Pre-treat the cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize the cells to necroptosis.
-
-
Induction of Necroptosis and GNF-7 Treatment:
-
Co-treat the cells with a necroptosis-inducing agent (e.g., TNF-α) and the Smac mimetic BV6.
-
Simultaneously treat with a serial dilution of GNF-7 or vehicle control.
-
-
Viability Assessment:
-
Incubate the cells for 24 hours.
-
Measure cell viability using a suitable method, such as the resazurin assay described previously.
-
-
Data Analysis:
-
Calculate the percentage of cell survival for each GNF-7 concentration relative to the vehicle control in the presence of necroptosis inducers.
-
An increase in cell viability with increasing concentrations of GNF-7 indicates inhibition of necroptosis.
-
Signaling Pathway Analysis
To connect the kinase inhibitory activity of GNF-7 to its cellular effects, it is essential to analyze the phosphorylation status of key downstream signaling proteins. Western blotting is the standard method for this analysis.
Signaling Pathways Modulated by GNF-7:
Caption: Simplified diagram of key signaling pathways inhibited by GNF-7.
Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Lysis:
-
Treat cells with GNF-7 for a short duration (e.g., 2 hours) to observe effects on signaling. [2] * Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A decrease in the ratio of phosphorylated to total protein in GNF-7-treated samples compared to controls indicates inhibition of the signaling pathway.
-
Conclusion and Future Directions
The protocols and workflows outlined in this application note provide a robust framework for elucidating the multifaceted mechanism of action of GNF-7. By systematically evaluating its effects on kinase activity, cellular proliferation, apoptosis, cell cycle progression, and necroptosis, researchers can gain a comprehensive understanding of its therapeutic potential. Future studies could explore the in vivo efficacy of GNF-7 in relevant animal models, investigate its potential for combination therapies, and further delineate the structural basis for its interactions with its diverse array of targets. The continued investigation of this promising compound is warranted to fully realize its potential in the treatment of cancer and inflammatory diseases.
References
-
PubMed. (n.d.). The Bcr-Abl inhibitor GNF-7 inhibits necroptosis and ameliorates acute kidney injury by targeting RIPK1 and RIPK3 kinases. PubMed. Retrieved from [Link]
-
bioRxiv. (2023). The tyrosine kinase inhibitor GNF-7 targets senescent cells through allosteric activation of GCN2. bioRxiv. Retrieved from [Link]
-
MDPI. (n.d.). The Kinase Inhibitor GNF-7 Is Synthetically Lethal in Topoisomerase 1-Deficient Ewing Sarcoma. MDPI. Retrieved from [Link]
-
Tocris Bioscience by Bio-Techne. (n.d.). GNF 7 (5607). Retrieved from [Link]
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Application Notes and Protocols: 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Benzimidazole Scaffolds in Fluorescent Sensing
The benzimidazole moiety, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring nucleotides allows for facile interaction with biological macromolecules.[1] Beyond its therapeutic applications, the benzimidazole core is an exceptional platform for the design of fluorescent probes.[2] These probes are instrumental in detecting and quantifying a wide array of analytes, including metal ions, pH fluctuations, and reactive oxygen species, with high sensitivity and selectivity.[2][3][4]
This guide focuses on the potential utility of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine as a fluorescent probe. While specific literature on this particular derivative is nascent, its structural features—a benzimidazole core coupled with a substituted aniline—suggest a strong potential for environmentally sensitive fluorescence. The aniline moiety can act as an electron donor, and the benzimidazole as an acceptor and a potential chelating site, making it a prime candidate for various sensing applications. These application notes will, therefore, provide a comprehensive framework for researchers to harness the probable capabilities of this compound, drawing upon the well-established principles of analogous benzimidazole-based probes.
Scientific Foundation: Mechanisms of Fluorescence in Benzimidazole Probes
The fluorescence of benzimidazole derivatives is often modulated by specific interactions with their environment or target analytes. Understanding the underlying photophysical mechanisms is crucial for designing and interpreting experiments. Three predominant mechanisms are often at play:
-
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor unit. In the "off" state, upon excitation, an electron is transferred from the receptor to the fluorophore, quenching fluorescence. Binding of an analyte to the receptor alters its electronic properties, inhibiting PET and "turning on" fluorescence.[3][5][6] Conversely, in some designs, analyte binding can induce PET, leading to fluorescence quenching.
-
Chelation-Enhanced Fluorescence (CHEF): Many benzimidazole probes incorporate chelating moieties that can bind to metal ions. In the unbound state, the probe may have low fluorescence due to quenching processes. Upon chelation with a metal ion, the molecule's conformation becomes more rigid, and non-radiative decay pathways are suppressed, leading to a significant enhancement of fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a phototautomerization process that can occur in molecules with both a proton donor and acceptor in close proximity. Upon excitation, a proton is transferred within the molecule, leading to an excited state with a different electronic structure and, consequently, a large Stokes shift in the fluorescence emission.[1][7] The local environment, such as pH or analyte binding, can influence the ESIPT process, causing a ratiometric change in the fluorescence signal.
The structure of this compound suggests that it could operate via any of these mechanisms, making it a versatile candidate for probe development.
Diagram of a Generalized Sensing Mechanism
Below is a conceptual diagram illustrating a generalized PET "turn-on" sensing mechanism, which is a plausible mode of action for a benzimidazole-based probe upon interaction with an analyte.
Caption: Generalized Photoinduced Electron Transfer (PET) "turn-on" mechanism.
Photophysical Properties of Structurally Related Benzimidazole Probes
To provide a practical starting point for experimental design, the following table summarizes the photophysical properties of several reported benzimidazole-based fluorescent probes. These values can serve as an initial guide for selecting excitation and emission wavelengths for this compound, with the understanding that empirical determination is essential.
| Benzimidazole Derivative | Analyte | Excitation (nm) | Emission (nm) | Sensing Mechanism | Reference |
| DQBM-B | Co²+ | 308 | 508 (quenching) | PET | [3][5][6] |
| BMF | ClO⁻ | ~550 | Strong emission increase | ICT disruption | [4] |
| MBI-CuNPs | Cysteine | 200 | 415 (quenching) | MLCT | [8] |
| HBZA | Al³⁺/Zn²⁺ | ~350-400 | ~450-550 | ESIPT | [9] |
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for benzimidazole-based fluorescent probes.[10] Researchers should optimize these protocols for this compound and their specific application.
Protocol 1: General Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, water)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the desired solvent for analysis.
-
UV-Vis Absorption Spectrum:
-
Record the absorption spectrum from 200 to 700 nm to determine the wavelength(s) of maximum absorption (λmax).
-
-
Fluorescence Emission Spectrum:
-
Excite the working solution at its λmax and record the emission spectrum. The wavelength of maximum emission is λem.
-
-
Fluorescence Excitation Spectrum:
-
Set the emission monochromator to λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the probe and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol 2: "Turn-off" Sensing of Metal Ions (Example: Co²⁺)
Objective: To evaluate the potential of the probe as a "turn-off" sensor for a specific metal ion, such as Co²⁺.[3][5][6]
Materials:
-
Probe stock solution (1 mM in DMSO)
-
Analyte stock solution (e.g., 10 mM CoCl₂ in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare the Probe Solution: Dilute the probe stock solution in the buffer to a final concentration of 10 µM.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.
-
Titration with Analyte:
-
Incrementally add small aliquots of the Co²⁺ stock solution to the cuvette containing the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λem against the concentration of Co²⁺.
-
Determine the detection limit (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
-
-
Selectivity Test:
-
Repeat the experiment with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺) at a concentration significantly higher than that of Co²⁺ to assess the probe's selectivity.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a new fluorescent probe.
Caption: A typical experimental workflow for fluorescent probe evaluation.
Trustworthiness and Self-Validation
To ensure the reliability of experimental results, the following self-validating practices are recommended:
-
Purity of the Probe: Confirm the purity of this compound using techniques such as NMR, mass spectrometry, and elemental analysis. Impurities can significantly affect fluorescence properties.
-
Control Experiments: Always perform control experiments, including blanks (buffer only) and the probe in the absence of the analyte.
-
Instrument Calibration: Regularly calibrate the fluorometer and spectrophotometer to ensure accurate and reproducible measurements.
-
Statistical Analysis: Perform experiments in triplicate and report data as mean ± standard deviation.
Conclusion and Future Directions
This compound holds considerable promise as a fluorescent probe due to its benzimidazole scaffold. The protocols and principles outlined in this guide provide a robust starting point for researchers to explore its potential applications in detecting metal ions, pH changes, or other analytes. Future work should focus on the detailed synthesis and characterization of this specific compound, followed by systematic screening against a broad range of analytes to uncover its unique sensing capabilities. Further derivatization of the aniline and benzimidazole moieties could also lead to the development of next-generation probes with enhanced sensitivity, selectivity, and photostability for advanced applications in diagnostics and drug discovery.
References
-
Molecules.
-
Luminescence.
-
Sensors.
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ResearchGate.
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ResearchGate.
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Application Note & Protocols: A Framework for In Vitro Evaluation of 2-Methyl-Phenylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Section 1: Scientific Rationale & Core Concepts
1.1 Introduction to 2-Methyl-Phenylamine Derivatives 2-Methyl-phenylamine (o-toluidine) and its derivatives represent a significant class of aromatic amines. Structurally, they are characterized by a benzene ring substituted with an amino group (-NH₂) and a methyl group (-CH₃) in the ortho position.[1] This scaffold is a crucial building block in the synthesis of various commercial products, including pharmaceuticals, dyes, and pesticides.[2] The reactivity of these compounds is largely governed by the electron-donating nature of the amino group, which activates the aromatic ring for electrophilic substitution and provides a site for nucleophilic reactions.[1]
1.2 The Duality of Biological Activity: Therapeutic Potential vs. Toxicological Risk The primary motivation for studying these derivatives in vitro is their dual nature. On one hand, the 2-phenethylamine motif, a core component of these structures, is present in a wide array of medicinally active compounds that target various receptors and enzymes.[3][4] On the other hand, aromatic amines as a class are well-documented for their potential genotoxicity and carcinogenicity.[5][6][7] This toxic potential often arises from metabolic activation within the cell. Therefore, a robust in vitro evaluation is essential to delineate the therapeutic window and safety profile of any new derivative early in the development process.
1.3 Key Mechanism of Action: The Role of Metabolic Activation A critical concept in understanding the biological activity of aromatic amines is metabolic activation. In vivo, and in relevant in vitro systems, these compounds can be N-oxidized by cytochrome P450 (CYP450) enzymes to form N-hydroxylamine metabolites.[5] These intermediates can be further processed to form highly reactive nitrenium ions, which are electrophilic and can form covalent adducts with DNA.[5] This DNA damage is a primary mechanism for the mutagenic and carcinogenic effects observed with some aromatic amines.[8] Consequently, in vitro assays designed to assess these compounds must either use cell lines with endogenous metabolic activity or incorporate an external metabolic activation system (like liver S9 fractions).
Caption: Metabolic activation of 2-methyl-phenylamine derivatives leading to potential genotoxicity.
Section 2: Pre-Experimental Considerations & Compound Handling
2.1 Compound Integrity and Solubilization The reliability of any in vitro data begins with the test compound itself.
-
Purity: Verify the purity of the derivative using appropriate analytical methods (e.g., HPLC, LC-MS, NMR). Impurities can lead to confounding results.
-
Solubility: Determine the solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM). 2-methylaniline itself is a liquid, but its derivatives may be solids requiring dissolution.[9]
-
Stability: Some aromatic amines can be sensitive to light and air, leading to degradation.[1] Store stock solutions protected from light at -20°C or -80°C.
2.2 Safety Precautions 2-methylaniline and its derivatives should be handled with caution as they are potentially toxic and carcinogenic.[9]
-
Handling: Always handle compounds in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[10]
-
Waste Disposal: Dispose of all contaminated materials and solutions according to your institution's hazardous waste guidelines.
2.3 Vehicle Control Concentration The solvent used to dissolve the test compound (e.g., DMSO) can have its own biological effects. It is crucial to determine the highest concentration of the solvent that does not affect the cells in your assay.
-
Best Practice: Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%.
-
Validation: Always run a "vehicle control" in every experiment, which consists of cells treated with the same final concentration of solvent as the highest compound concentration, to ensure the observed effects are due to the compound and not the solvent.
Section 3: A Tiered Framework for In Vitro Evaluation
We propose a tiered approach to systematically evaluate 2-methyl-phenylamine derivatives, moving from broad phenotypic screening to more specific mechanistic assays.
Caption: Tiered workflow for the in vitro evaluation of novel derivatives.
Protocol 1: Tier 1 - Primary Cytotoxicity Screening (MTT Assay)
Rationale: This initial screen is fundamental to determine the concentration range over which the derivative exerts cytotoxic effects. The resulting 50% inhibitory concentration (IC₅₀) value is essential for designing all subsequent experiments. Cell-based assays provide a physiologically relevant context for initial screening.[11][12]
Materials:
-
Selected human cell line (e.g., HepG2 for liver toxicity, A549 for lung, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test derivative stock solution (e.g., 20 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare serial dilutions of the test derivative in complete medium. A common starting range is 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-treatment control" (medium only).
-
Include a positive control for cytotoxicity (e.g., Doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. A 48-hour incubation is a common starting point.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO (or other solubilization solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| Derivative A | HepG2 | 48 | 15.2 ± 1.8 |
| Derivative B | HepG2 | 48 | > 100 |
| Doxorubicin | HepG2 | 48 | 0.8 ± 0.1 |
Protocol 2: Tier 2 - Mechanistic Bioactivity (Enzyme Inhibition Assay)
Rationale: If the derivative is designed to target a specific enzyme, this assay quantifies its inhibitory potency. Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insights for drug development.[13][14] This protocol provides a general framework adaptable to various enzymes.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer optimized for enzyme activity
-
Test derivative and a known inhibitor (positive control)
-
96-well or 384-well microplate (UV-transparent or black, depending on the detection method)
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme, substrate, and test derivative in the assay buffer.
-
Perform serial dilutions of the test derivative to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
-
Assay Setup (in Microplate):
-
Controls: Designate wells for:
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO)
-
0% Activity Control (Background): Substrate + Vehicle (No Enzyme)
-
Positive Control: Enzyme + Substrate + Known Inhibitor
-
-
Assay Reaction:
-
Add assay buffer to all wells.
-
Add the test derivative at various concentrations or the vehicle control.
-
Add the enzyme solution to all wells except the background control.
-
-
-
Pre-incubation:
-
Incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 15-30 minutes). The rate of the reaction is determined from the initial linear portion of the progress curve.[13]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear phase of the kinetic read.
-
Calculate the percentage of inhibition for each concentration: (% Inhibition) = 100 * [1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background)].
-
Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Tier 3 - In Vitro Genotoxicity (Micronucleus Assay)
Rationale: This assay is a cornerstone of genetic toxicology, used to detect chromosomal damage. It identifies agents (clastogens) that cause chromosome breaks or agents (aneugens) that cause whole chromosome loss. Given the known risk profile of aromatic amines, this is a critical safety assessment.[6][15]
Materials:
-
Cell line suitable for micronucleus assay (e.g., CHO-K1, TK6, or metabolically competent HepG2)
-
Complete culture medium
-
Cytochalasin B (to block cytokinesis)
-
Test derivative, vehicle control (DMSO)
-
Positive controls: Mitomycin C (clastogen), Colchicine (aneugen)
-
Hypotonic KCl solution
-
Fixative (Methanol:Acetic Acid, 3:1)
-
DNA stain (e.g., Acridine Orange or Giemsa)
-
Microscope slides and fluorescence microscope
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates with coverslips) and allow them to attach.
-
Treat cells with a range of concentrations of the test derivative for a duration equivalent to 1.5-2 normal cell cycles (e.g., 24 hours). Concentrations should be selected based on the cytotoxicity data from Tier 1, typically up to the IC₅₀ or a maximum of 1 mM.
-
Include vehicle and positive controls.
-
-
Cytokinesis Block:
-
Add Cytochalasin B at the appropriate time point to arrest cells after nuclear division but before cell division, resulting in binucleated cells.
-
-
Cell Harvesting:
-
Trypsinize and collect the cells.
-
Centrifuge and resuspend the cell pellet in a hypotonic KCl solution to swell the cells.
-
-
Fixation:
-
Fix the cells by adding fresh, ice-cold fixative. Repeat the fixation step 2-3 times.
-
-
Slide Preparation:
-
Drop the fixed cell suspension onto clean, pre-chilled microscope slides and allow them to air dry.
-
-
Staining:
-
Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye).
-
-
Microscopic Analysis:
-
Score at least 1000 binucleated cells per concentration under a microscope.
-
Count the number of binucleated cells containing one, two, or more micronuclei.
-
A micronucleus is a small, separate nucleus-like body within the cytoplasm of the cell.
-
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each treatment group.
-
Use appropriate statistical tests to determine if there is a significant, dose-dependent increase in micronucleus frequency compared to the vehicle control.
-
Section 4: Data Interpretation & Integrated Assessment
The power of this tiered framework lies in the integrated analysis of the results.
-
A Promising Therapeutic Candidate: Might exhibit high potency in the enzyme inhibition assay (low IC₅₀) and low cytotoxicity (high IC₅₀), with no significant increase in micronuclei at therapeutically relevant concentrations.
-
A Pan-Assay Interference Compound or Cytotoxic Agent: A compound that shows activity across all assays at similar concentrations is likely a non-specific cytotoxic agent rather than a selective inhibitor.
-
A Potent but Potentially Toxic Compound: A derivative with high enzyme inhibitory potency but which also induces genotoxicity at slightly higher concentrations may be flagged for significant safety concerns, potentially halting its development or requiring significant chemical modification to separate the desired activity from the toxic liability.
This comprehensive in vitro assessment provides a robust foundation for making informed decisions in the early stages of research and drug development, ensuring that resources are focused on compounds with the most promising efficacy and safety profiles.
References
- ResearchGate. (2025, January 3). Cell-Based Assays: Screening Bioactive Compounds & Leads.
- PMC - NIH. A review for cell-based screening methods in drug discovery.
- Reaction Biology. Cell-based Assays for Drug Discovery.
- PMC - NIH.
- Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- IMR Press. (2010).
- Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylaniline.
- Tests for the induction of DNA damage in vitro with aniline and its hydrochloride.
- PubMed. (1989, April).
- Ovid. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test.
- PubMed. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine.
- Evaluation statement. (2023, June 26). Aniline and its salts.
- Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro.
- PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes.
- Sigma-Aldrich. (2025, November 6).
- PMC - PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review.
- CDH Fine Chemical.
- ChemBK. 2-methylaniline.
- ResearchGate. (2023, January 10). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review.
- ChemicalBook. (2024, November 12). 2-chloro-6-methyl aniline: uses and synthesis.
- Taylor & Francis.
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- 15. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Detection of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Introduction
3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a heterocyclic aromatic amine containing a benzimidazole core. The benzimidazole nucleus is a critical pharmacophore in medicinal chemistry, found in numerous marketed drugs with a wide range of biological activities, including anthelmintic, antiulcer, and anticancer properties.[1][2] The detection, quantification, and characterization of this compound are essential for various stages of drug development and manufacturing, including synthesis reaction monitoring, purity assessment of active pharmaceutical ingredients (APIs), and identification of potential impurities or degradants.
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound. It is intended for researchers, analytical scientists, and quality control professionals. The protocols are based on established principles for the analysis of structurally similar benzimidazole derivatives and aromatic amines.[3][4][5][6]
Analyte Physicochemical Properties & Method Selection Rationale
A robust analytical method is built upon a sound understanding of the analyte's physicochemical properties. Based on its structure, the following properties for this compound can be inferred:
-
Structure:
-
Molecular Formula: C₁₄H₁₃N₃
-
Core Scaffolds: Benzimidazole and 2-methyl-phenylamine.
-
-
Polarity: The presence of the benzimidazole NH group and the primary amine confers a degree of polarity. The molecule is expected to be moderately polar, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6][7]
-
UV Absorbance: The fused aromatic ring system of the benzimidazole core and the phenylamine moiety will result in strong UV absorbance, typically in the 250-300 nm range, allowing for sensitive detection by UV-Vis spectrophotometry.[3][5]
-
Ionization: The basic nitrogen atoms in the imidazole and amine groups make the molecule readily ionizable, which is a prerequisite for sensitive analysis by mass spectrometry (MS) in positive ion mode (ESI+).[8][9]
-
Volatility & Thermal Stability: Aromatic amines can be analyzed by Gas Chromatography (GC), but this often requires derivatization to improve volatility and reduce peak tailing caused by the active amine groups.[10][11][12] Given the relatively high molecular weight and polarity, Liquid Chromatography (LC) is the preferred primary technique.
Based on this analysis, RP-HPLC with UV detection is the recommended primary technique for quantification and purity determination due to its robustness and accessibility. LC-MS/MS is the recommended confirmatory and high-sensitivity technique.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Primary Technique: Reverse-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the workhorse for pharmaceutical analysis. A reverse-phase method separates compounds based on their hydrophobicity. For the target analyte, a C8 or C18 column is a suitable starting point.
Principle
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is pumped through the column. The moderately polar analyte will interact with both the stationary and mobile phases, and its retention time will be controlled by the precise composition of the mobile phase. Detection is achieved as the analyte elutes from the column and passes through a UV detector, which measures its absorbance at a specific wavelength.
Recommended HPLC Protocol
Objective: To quantify this compound and assess its purity.
1. Materials and Reagents:
- This compound reference standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, analytical grade
- Purified water (e.g., Milli-Q)
2. Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of gradient elution and UV detection. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | C18 provides sufficient hydrophobic retention for the aromatic structure. A C8 column could also be used for potentially shorter run times.[3][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for basic compounds like amines by suppressing the ionization of silanol groups on the column packing material. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | See Table 1 below | A gradient is recommended to ensure elution of the main peak with good symmetry while also eluting any more or less polar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity needs. |
| UV Detection | 285 nm | Benzimidazole derivatives typically have strong absorbance maxima around 280-290 nm.[3][5] This wavelength should be confirmed by running a UV scan of the reference standard. |
Table 1: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
3. Sample Preparation:
- Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of Methanol and Water (diluent).
- Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
- Before running samples, perform five replicate injections of the standard solution.
- Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5. These criteria ensure the system is performing adequately.[13][14]
5. Data Analysis:
- Identification: Compare the retention time of the peak in the sample chromatogram with that of the reference standard.
- Quantification (Assay): Calculate the concentration using an external standard calibration curve.
- Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For unambiguous identification, structural confirmation, and trace-level quantification, LC-MS/MS is the gold standard.[8][15] It couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Principle
After separation by LC (using a method similar to the one described above, often with UPLC for faster analysis), the analyte enters the mass spectrometer source. Electrospray Ionization (ESI) is used to create charged molecular ions (in this case, [M+H]⁺). The precursor ion corresponding to the analyte's mass is selected in the first quadrupole (Q1), fragmented by collision with a gas in the second quadrupole (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific.[8]
Recommended LC-MS/MS Protocol
Objective: To confirm the identity and perform trace-level quantification of this compound.
1. Instrumentation & Conditions:
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Predicted Precursor Ion | m/z 222.11 (C₁₄H₁₃N₃ + H)⁺ |
| MRM Transitions | To be determined by infusing the standard. A quantifying (most intense) and a qualifying (second most intense) transition should be selected. |
| Source Parameters | Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C |
2. Protocol Steps:
- Tune the Mass Spectrometer: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]⁺ and to optimize source parameters.
- Identify Product Ions: Perform a product ion scan on the precursor ion to identify the most stable and intense fragment ions. Select at least two fragment ions for the MRM method.
- Develop LC Method: Use a fast gradient on the UPLC system to achieve a sharp peak in under 5 minutes.
- Validate Method: Prepare a calibration curve using a blank matrix (if applicable) spiked with the standard. Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[16]
Overall Analytical Workflow
Caption: General workflow from sample preparation to final report.
Method Validation
Any analytical method developed for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[13][14] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[18][19]
-
Linearity: Demonstrated by a linear relationship between the analyte concentration and the analytical response over a defined range. A minimum of five concentration levels is recommended.[18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
References
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
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Kim, H. J., et al. (2022). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 105(3), 779-786. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. [Link]
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Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu Application Note. [Link]
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Gryglewicz, S., & Gasiñski, A. (2005). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Instrumentation Science & Technology, 33(4), 431-438. [Link]
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Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
Dafflon, O., et al. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. Journal of Chromatography A, 810(1-2), 173-82. [Link]
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Müller, L., et al. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 413(15), 4057-4068. [Link]
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Sharma, D., et al. (2021). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 58(1), 5-26. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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Bansal, S., et al. (2020). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]
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Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-33. [Link]
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Kumar, N., et al. (2016). Synthesis, Physicochemical Properties and Antimicrobial Activity of Some 2-Substituted analogues of Benzimidazoles. ResearchGate. [Link]
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Verma, P. (2021). Benzimidazole: Multifunctional Nucleus with Diverse Biological Activities. Journal of Pharmaceutical Research International, 33(46B), 336-353. [Link]
-
European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]
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Coulibaly, Y., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. [Link]
-
Shah, J., et al. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 335-343. [Link]
-
Kim, J., et al. (2022). Quantification of the benzimidazole opioid analog isotonitazene in human hair using liquid chromatography−tandem mass spectrometry. ResearchGate. [Link]
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Chinese University of Hong Kong. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Introduction: The Therapeutic Potential and Toxicological Imperative of Benzimidazole Scaffolds
The benzimidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide range of biological activities, including anthelmintic, antiviral, and anticancer effects.[1][2] Compounds derived from this scaffold have demonstrated significant potential as anticancer agents by targeting various cellular processes.[3][4] Their mechanisms of action are diverse and can include the disruption of microtubule polymerization, inhibition of crucial enzymes like topoisomerases and protein kinases, and the induction of programmed cell death (apoptosis).[4][5]
3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a novel compound belonging to this promising class. While its specific biological targets are yet to be fully elucidated, its structural similarity to other known cytotoxic benzimidazoles warrants a thorough investigation of its potential as an anticancer agent.[6][7] The critical first step in this evaluation is to establish its in vitro cytotoxicity profile.
This document serves as a comprehensive guide for researchers, providing a structured, multi-faceted approach to assessing the cytotoxic effects of this compound. We will move beyond simple viability readouts to incorporate assays that probe cell membrane integrity and the mechanism of cell death, thereby generating a robust and insightful preliminary dataset. The protocols herein are designed to be self-validating through the systematic inclusion of appropriate controls, ensuring data integrity and reproducibility.
Scientific Rationale: A Multi-Parametric Approach to Cytotoxicity
A single cytotoxicity assay provides only one perspective on a compound's effect. A more reliable and nuanced understanding is achieved by employing orthogonal assays that measure different cellular endpoints. This guide details a three-tiered experimental workflow:
-
Metabolic Viability Assessment (MTT Assay): The initial screen will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method is a gold standard for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[8][9][10] This provides a rapid and high-throughput measure of the compound's effect on cell proliferation and survival.[11]
-
Membrane Integrity Assessment (LDH Assay): To complement the MTT assay, we will measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[12] LDH release is an indicator of compromised plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14][15] This assay helps differentiate between cytostatic effects (inhibition of growth) and cytotoxic effects (cell killing).
-
Mechanistic Assessment (Apoptosis Assay): To understand how the compound induces cell death, we will employ an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry. This powerful technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing critical insights into the underlying mechanism of action.[16][17][18] Many benzimidazole derivatives are known to induce apoptosis, making this a crucial mechanistic follow-up.[3][5]
Caption: Overall experimental workflow for cytotoxicity assessment.
Part 1: Materials and Reagents
-
Test Compound: this compound (CAS: 428856-24-0)[19]
-
Cell Lines:
-
Human breast adenocarcinoma: MCF-7 (ATCC® HTB-22™)
-
Human cervical adenocarcinoma: HeLa (ATCC® CCL-2™)
-
Human embryonic kidney (non-cancerous control): HEK293 (ATCC® CRL-1573™)
-
Rationale: Using a panel of well-characterized cancer cell lines from different origins provides broader insight into the compound's activity. Including a non-cancerous cell line is crucial for assessing selectivity and potential for off-target toxicity.[20][21]
-
-
Cell Culture Media & Reagents:
-
For MCF-7: Eagle's Minimum Essential Medium (EMEM)
-
For HeLa & HEK293: Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
-
Assay-Specific Reagents:
-
MTT Assay: MTT reagent (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO)
-
LDH Assay: Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, or Tiaris Biosciences)[22]
-
Apoptosis Assay: FITC Annexin V/Propidium Iodide Apoptosis Detection Kit
-
-
General Supplies & Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
-
Inverted microscope
-
Centrifuge
-
Microplate reader with absorbance and fluorescence capabilities
-
Flow cytometer
-
Sterile 96-well and 6-well cell culture plates
-
Serological pipettes and micropipettes
-
Sterile pipette tips and microcentrifuge tubes
-
Hemocytometer or automated cell counter
-
Part 2: Experimental Protocols
Protocol A: Cell Culture and Maintenance
-
Culture Conditions: Maintain all cell lines in their respective complete growth medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[23]
-
Subculturing: Passage cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and re-seed at the appropriate split ratio.
-
Cell Viability Check: Prior to each experiment, ensure cell viability is >95% using a Trypan Blue exclusion assay. Use cells in the logarithmic growth phase for all experiments.[23]
Protocol B: Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO. Aliquot and store at -20°C, protected from light.
-
Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare a series of working concentrations by diluting the stock solution in complete growth medium. A typical starting range for a novel compound might be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 1.56 µM.
-
Causality: The final DMSO concentration in the culture wells must be kept constant across all treatments and should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[16] Therefore, a vehicle control (medium with the same final concentration of DMSO) is mandatory.
-
Protocol C: MTT Assay for Metabolic Viability
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[23] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Carefully aspirate the medium. Add 100 µL of fresh medium containing the desired concentrations of the test compound. Include wells for:
-
Vehicle Control: Cells treated with medium containing DMSO only.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[16][23] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background noise.
Protocol D: LDH Assay for Membrane Integrity
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps C1 and C2).
-
Controls: In addition to the vehicle and untreated controls, prepare two essential controls as per the kit manufacturer's instructions:[22]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).
-
-
Supernatant Collection: After the desired incubation period (e.g., 48 hours), centrifuge the plate at 600 x g for 10 minutes if cells are in suspension or to pellet any detached cells. Carefully transfer an aliquot of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
Protocol E: Annexin V/PI Assay for Apoptosis
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest. Treat with the test compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the old medium) and the detached cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[16]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
-
Caption: Potential mechanisms of benzimidazole-induced apoptosis.[24]
Part 3: Data Analysis and Interpretation
Calculating Percent Viability (MTT Assay)
-
Correct for Background: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
Calculating Percent Cytotoxicity (LDH Assay)
-
Correct for Background: Subtract the absorbance of the spontaneous LDH release control from all other values.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[23]
-
Normalize Data: Convert viability data to a percentage, with the untreated/vehicle control representing 100% viability.[25]
-
Log-Transform Concentrations: Transform the concentration values to their logarithms.
-
Plot Dose-Response Curve: Plot percent viability (Y-axis) against the log-transformed compound concentration (X-axis).[25]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[26][27] The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis.[28]
Data Presentation
Summarize the calculated IC50 values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Data for this compound (IC50 Values in µM)
| Cell Line | Treatment Duration | IC50 (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 (Breast Cancer) | 48 hours | 8.5 ± 0.7 | 5.3 |
| HeLa (Cervical Cancer) | 48 hours | 12.1 ± 1.1 | 3.7 |
| HEK293 (Non-cancerous) | 48 hours | 45.2 ± 3.5 | - |
| Doxorubicin (Positive Control on MCF-7) | 48 hours | 0.9 ± 0.1 | - |
*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value suggests greater selectivity for cancer cells.
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Broad mechanisms of action of benzimidazoles as anticancer agents Source: ResearchGate URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Apoptosis assays for quantifying the bioactivity of anticancer drug products Source: PubMed URL: [Link]
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Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]
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Title: Highlight report: Cell type selection for toxicity testing Source: PubMed Central - NIH URL: [Link]
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Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE Technologies URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article Source: Royal Society of Chemistry URL: [Link]
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Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis Source: Creative Diagnostics URL: [Link]
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Title: Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Source: ResearchGate URL: [Link]
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Title: How can I calculate IC50 for a cytotoxic substance? Source: ResearchGate URL: [Link]
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Title: LDH Cytotoxicity Assay Kit Source: Tiaris Biosciences URL: [Link]
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Title: What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Source: ResearchGate URL: [Link]
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Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PubMed Central URL: [Link]
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Title: How to calculate IC50 Source: Science Gateway URL: [Link]
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Title: Apoptosis – what assay should I use? Source: BMG Labtech URL: [Link]
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Title: Analysis of Cell Viability by the Lactate Dehydrogenase Assay Source: PubMed URL: [Link]
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Title: LDH Cytotoxicity Assay Source: Creative Bioarray URL: [Link]
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Title: A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells Source: NIH URL: [Link]
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Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
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Title: Which cell line to choose for cytotoxicity evaluation of nanomaterials? Source: ResearchGate URL: [Link]
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Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
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Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL: [Link]
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Title: How to choose the right cell line for your experiments Source: faCellitate URL: [Link]
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Title: Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones Source: PubMed Central URL: [Link]
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Title: Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles Source: ResearchGate URL: [Link]
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Title: Synthesis, some reactions, cytotoxic evaluation and antioxidant study of novel benzimidazole derivatives Source: Der Pharma Chemica URL: [Link]
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Title: New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity Source: Royal Society of Chemistry URL: [Link]
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Application Note: A Framework for Evaluating the In Vivo Efficacy of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine in a Subcutaneous Xenograft Model of Cancer
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for the investigational compound 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in oncology, targeting various pathways involved in tumor progression.[1][2] This guide, grounded in established preclinical methodologies, outlines a robust framework from animal model selection to detailed experimental protocols and data interpretation, ensuring scientific integrity and reproducibility. We will focus on a subcutaneous human tumor xenograft model, a foundational approach in preclinical cancer drug development.[3][4]
Scientific Rationale and Model Selection
The Benzimidazole Scaffold in Oncology
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a range of biological targets.[5] Numerous derivatives have demonstrated potent anti-cancer activity by mechanisms including microtubule disruption, inhibition of key signaling kinases, and induction of apoptosis.[2][6][7] Preclinical studies using mouse xenograft models have shown that benzimidazole compounds can significantly reduce tumor size and extend survival, validating their therapeutic potential.[6] The specific compound, this compound, belongs to this promising class. While its precise mechanism of action (MOA) may be under investigation, its structural similarity to other anti-tumor benzimidazoles warrants evaluation in relevant cancer models.
Rationale for the Subcutaneous Xenograft Model
For the initial in vivo efficacy assessment of a novel compound, the human tumor cell line-derived xenograft (CDX) model is a well-established and pragmatic choice.[3][4] This model involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
Key Justifications:
-
Technical Feasibility: The subcutaneous location allows for straightforward, non-invasive monitoring of tumor growth using caliper measurements.
-
Reproducibility: Using established cancer cell lines ensures a high degree of consistency between studies.
-
Clear Endpoints: Tumor Growth Inhibition (TGI) is a quantifiable and widely accepted primary endpoint for efficacy.[8][9]
-
Resource Efficiency: Compared to more complex models like patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs), the CDX model is generally faster and more cost-effective for initial screening.[4][10][11]
Scientist's Note: The choice of cell line is critical. It should be selected based on in vitro sensitivity to the compound and/or the expression of its putative molecular target. For this guide, we will assume the use of a human colorectal cancer cell line (e.g., HCT-116), a common model for which benzimidazole derivatives have shown activity.[6]
Ethical Considerations
All animal experiments must be conducted with the highest regard for animal welfare. Protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[12][13] Key ethical principles include the "Three R's": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistical significance), and Refinement (minimizing any potential pain or distress).[14]
Experimental Design and Workflow
A well-designed study includes appropriate control groups to ensure that the observed effects are attributable to the investigational compound.
Study Groups
A typical study design for efficacy evaluation includes the following groups (n=8-10 mice per group):
| Group ID | Treatment | Purpose |
| G1 | Vehicle Control | To measure baseline tumor growth and assess any effects of the drug delivery vehicle. |
| G2 | Compound (Low Dose) | To assess the efficacy at a lower, potentially better-tolerated dose. |
| G3 | Compound (High Dose) | To determine the maximum anti-tumor effect. |
| G4 | Positive Control (e.g., 5-FU) | To validate the sensitivity of the tumor model to a standard-of-care chemotherapeutic agent. |
Rationale: The inclusion of vehicle and positive control groups is essential for validating the experiment. The vehicle group establishes the baseline against which efficacy is measured, while the positive control confirms that the tumor model is responsive to known anti-cancer agents.
Experimental Workflow Diagram
The overall workflow provides a clear timeline from cell preparation to endpoint analysis.
Caption: High-level workflow for a subcutaneous xenograft efficacy study.
Detailed Protocols
Protocol: Tumor Cell Implantation
Objective: To establish subcutaneous tumors in immunodeficient mice.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
6-8 week old female athymic nude mice
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Cell Preparation: Culture HCT-116 cells to ~80% confluency. On the day of injection, harvest cells using trypsin, wash with culture medium, and then wash twice with cold, sterile PBS.[15]
-
Cell Counting: Resuspend the cell pellet in cold PBS and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >95%.
-
Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[15] This means each 100 µL injection will contain 5 x 10⁶ cells. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.[16]
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[15]
-
Monitoring: Allow tumors to grow until they reach an average volume of 100-150 mm³. This is the point at which treatment will begin.
Protocol: Compound Formulation and Administration
Objective: To prepare and administer the investigational compound in a consistent and safe manner.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Saline)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a formulation suitable for the chosen route of administration (e.g., oral gavage). A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, and 50% Saline. The compound should be dissolved completely to form a clear solution or a homogenous suspension.
-
Dose Calculation: Calculate the volume to administer based on the most recent individual animal body weights (e.g., in mg/kg). A typical administration volume is 10 mL/kg.
-
Administration: Administer the assigned treatment (vehicle, low dose, high dose, or positive control) to each mouse daily via oral gavage. Ensure proper technique to avoid injury or undue stress.
Protocol: In-Life Measurements and Data Collection
Objective: To monitor tumor growth and animal health throughout the study.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Volume Measurement: Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers. Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[17][18]
-
Body Weight Measurement: Record the body weight of each animal at the same frequency as tumor measurements. Significant weight loss (>15-20%) can be a sign of toxicity and may require removal of the animal from the study per IACUC guidelines.[19]
-
Clinical Observations: Perform daily health checks on all animals.
Data Analysis and Interpretation
Calculation of Tumor Growth Inhibition (TGI)
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in treated groups relative to the vehicle control group.
The TGI is calculated at the end of the study using the following formula[9][20]: TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT = (Mean tumor volume of a T reated group at the end of the study) - (Mean tumor volume of that same group at the start of treatment)
-
ΔC = (Mean tumor volume of the C ontrol group at the end of the study) - (Mean tumor volume of the control group at the start of treatment)
Sample Data Presentation
Results should be presented clearly in both graphical and tabular formats.
Table 2: Summary of Efficacy and Tolerability Data
| Group | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| G1: Vehicle | - | 1540 ± 125 | - | +5.2 ± 1.5 |
| G2: Compound | 15 | 985 ± 98 | 38.5 | +2.1 ± 2.0 |
| G3: Compound | 30 | 575 ± 75 | 67.0 | -4.5 ± 2.3 |
| G4: 5-FU | 20 | 450 ± 62 | 75.7 | -8.9 ± 2.8 |
Pharmacodynamic (PD) Biomarker Analysis
To connect the observed anti-tumor effect with the compound's MOA, tumors can be analyzed for target engagement.
Caption: Hypothesized inhibition of a kinase signaling pathway by the compound.
Protocol Suggestion: At the end of the study, a subset of tumors from each group can be flash-frozen. Lysates can be prepared and analyzed via Western Blot to measure the levels of the phosphorylated (active) form of the putative target kinase and its downstream substrates. A reduction in phosphorylation in the treated groups would provide strong evidence of target engagement in vivo.
Conclusion
This application note provides a standardized and robust framework for the in vivo evaluation of this compound. By following these detailed protocols for model selection, experimental design, and data analysis, researchers can generate reliable and reproducible efficacy data. Such data is crucial for making informed decisions in the drug development pipeline and advancing promising anti-cancer compounds toward clinical investigation.
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Application Notes and Protocols for 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine in Material Science Research
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine in material science. The guide offers detailed protocols and application notes grounded in established scientific principles, focusing on the compound's potential in organic electronics and fluorescent sensing.
Introduction: The Versatility of the Benzimidazole Scaffold
Benzimidazole derivatives are a cornerstone in modern materials science and medicinal chemistry. Their rigid, planar structure, coupled with inherent thermal stability and unique photophysical properties, makes them highly sought-after building blocks for advanced functional materials.[1][2] The benzimidazole core is isosteric to naturally occurring purine bases, leading to a wide range of biological activities.[3] In material science, the electron-deficient nature of the imidazole ring imparts excellent electron-transporting capabilities, while the overall π-conjugated system often results in strong fluorescence, making these compounds ideal candidates for various optoelectronic applications.[1][4]
This guide focuses specifically on This compound (CAS No. 428856-24-0). The strategic placement of the 2-methyl-phenylamine substituent on the benzimidazole core is anticipated to modulate its electronic and photophysical properties, opening up tailored applications in organic light-emitting diodes (OLEDs) and as a selective fluorescent chemosensor. The amino group, in particular, offers a reactive site for further functionalization and a potential coordination site for metal ions, making it a compelling target for sensor development.[5]
Synthesis and Characterization
While a specific, dedicated synthesis for this compound is not extensively reported, a reliable synthetic route can be designed based on well-established condensation reactions for 2-substituted benzimidazoles. The most common and effective methods involve the reaction of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[3][6][7]
Proposed Synthesis Protocol: Phillips-Ladenburg Condensation
This protocol adapts the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
2-Amino-6-methylbenzoic acid
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and filtration apparatus
-
pH paper
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 2-amino-6-methylbenzoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst (approximately 10 times the weight of the reactants).
-
Heat the mixture with stirring at 150-160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 80-90 °C.
-
Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product thoroughly with deionized water to remove any remaining salts.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
Expected Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the benzimidazole and phenyl rings, a singlet for the methyl group, a broad singlet for the amine (NH₂) protons, and a broad singlet for the imidazole (NH) proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the methyl carbon, and the characteristic C=N carbon of the imidazole ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and imidazole, ~3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C=C stretching (aromatic, ~1600-1450 cm⁻¹).[7] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₃N₃, MW: 223.27 g/mol ). |
Application Note 1: A Promising Material for Organic Light-Emitting Diodes (OLEDs)
The inherent electronic and photophysical properties of the benzimidazole core make this compound a strong candidate for use in OLEDs. Benzimidazole derivatives are known to be excellent electron-transporting materials and can also serve as blue emitters or as host materials for phosphorescent dopants.[4][8]
Potential Roles in OLEDs
-
Electron Transporting Layer (ETL): The electron-deficient nature of the benzimidazole ring facilitates efficient electron transport from the cathode to the emissive layer.[8]
-
Host Material: With a potentially high triplet energy, it could serve as a host for green or red phosphorescent emitters, preventing energy back-transfer and ensuring efficient emission from the dopant.[9]
-
Blue Emitter: Many benzimidazole derivatives exhibit strong blue fluorescence. The 2-methyl-phenylamine substituent can be used to tune the emission wavelength and improve the quantum yield.[4]
Figure 3: "Turn-off" sensing mechanism for Cu²⁺ detection.
Protocol for Fluorescence Sensing of Cu²⁺
This protocol describes the steps to evaluate the performance of this compound as a fluorescent sensor for Cu²⁺.
Materials:
-
This compound
-
Stock solutions of various metal perchlorates (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺) in a suitable solvent
-
Spectroscopic grade solvent (e.g., acetonitrile or a mixed aqueous-organic solvent system)
-
Buffer solution (if pH control is needed)
Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the benzimidazole compound in the chosen solvent.
-
Record the UV-Vis absorption and fluorescence emission spectra of the compound in the absence of any metal ions. Determine the optimal excitation wavelength.
-
Titration Experiment: To a cuvette containing a fixed concentration of the sensor solution, incrementally add small aliquots of the Cu²⁺ stock solution. After each addition, record the fluorescence emission spectrum.
-
Selectivity Test: Prepare a series of solutions, each containing the sensor and a different metal ion at the same concentration. Record the fluorescence spectra to assess the selectivity of the sensor for Cu²⁺ over other metal ions.
-
Competition Experiment: To a solution of the sensor and Cu²⁺, add other metal ions to determine if they interfere with the detection of Cu²⁺.
-
Data Analysis: Plot the fluorescence intensity as a function of Cu²⁺ concentration to determine the detection limit and binding constant.
References
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- Zhu, W.-Y., Liu, K., & Zhang, X. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii)-selective ratiometric turn-on detection in aqueous solution. Sensors and Diagnostics, 2(3), 665-675.
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ResearchGate. (n.d.). Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ | Request PDF. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2022). Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+. Retrieved from [Link]
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ResearchGate. (n.d.). o-Phenylenediamine (1a) and aromatic aldehydes (2a-d) used in this study. Retrieved from [Link]
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MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
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PubMed Central. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]
-
RSC Publishing. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Retrieved from [Link]
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PubMed. (2018). Theoretical modeling of charge transport in triphenylamine-benzimidazole based organic solids for their application as host-materials in phosphorescent OLEDs. Retrieved from [Link]
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PubMed Central. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]
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- 3. ijariie.com [ijariie.com]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Theoretical modeling of charge transport in triphenylamine-benzimidazole based organic solids for their application as host-materials in phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing not just procedures, but a framework for rational optimization.
Synthetic Strategy Overview
The most direct and widely adopted method for synthesizing the target molecule is the Phillips-Ladenburg benzimidazole synthesis.[1] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the specific target, This compound , the key starting materials are o-phenylenediamine and 3-amino-2-methylbenzoic acid .
The reaction proceeds in two main stages: initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclodehydration to form the benzimidazole ring.
Diagram 1: General two-step synthetic workflow for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Problem: Consistently Low or No Product Yield
Q1: My reaction yield is consistently below 30%. What are the primary parameters I should investigate?
A1: Low yields in this synthesis are common and typically trace back to three critical areas: reaction conditions, reagent purity, or inefficient water removal.
-
Causality: The cyclodehydration step is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward via hydrolysis of the benzimidazole product or the amide intermediate. Furthermore, the ortho-methyl group on the benzoic acid reactant introduces steric hindrance, which can slow down the reaction and require more forcing conditions compared to un-substituted analogues.
-
Solutions:
-
Verify Reagent Purity: Ensure both o-phenylenediamine and 3-amino-2-methylbenzoic acid are pure. The o-phenylenediamine is particularly susceptible to air oxidation, which can lead to colored impurities and side products.[2] Using freshly purified starting materials is recommended.
-
Optimize Catalyst and Temperature: Classical Phillips-Ladenburg reactions can require very high temperatures (180-250°C), which may lead to degradation.[3] Modern protocols utilize strong dehydrating acid catalysts that allow for lower temperatures. Polyphosphoric acid (PPA) is highly effective as it serves as both the catalyst and a dehydrating agent. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Ensure Anhydrous Conditions: Efficiently removing the water formed during the reaction is crucial. If not using PPA or Eaton's reagent, consider using a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene to azeotropically remove water.[1]
-
Q2: I am using p-Toluenesulfonic acid (p-TsOH) in refluxing toluene, but the conversion is poor. What's going wrong?
A2: While p-TsOH is a good acid catalyst, it may not be sufficiently powerful for this sterically hindered substrate, and its effectiveness is highly dependent on efficient water removal.[4]
-
Causality: p-TsOH catalyzes the cyclization, but unlike PPA, it is not a strong dehydrating agent on its own. If the water generated is not effectively removed by the Dean-Stark trap, the equilibrium will not favor product formation.
-
Solutions:
-
Switch to a Stronger Catalyst System: For challenging substrates, PPA is often superior. A typical protocol involves heating the reactants in PPA at 150-200°C for several hours.
-
Increase Catalyst Loading: If you must use p-TsOH, ensure a sufficient catalytic amount (e.g., 20 mol%) is used.
-
Check Your Dean-Stark Setup: Ensure the apparatus is functioning correctly, the solvent is refluxing vigorously enough to carry over water, and there are no leaks.
-
Problem: Significant Side Product Formation
Q3: My crude NMR shows multiple unexpected aromatic signals. What are the likely side products and how can I prevent them?
A3: The primary side product is often the uncyclized amide intermediate. Another possibility, especially if using an acid chloride derivative of the benzoic acid, is the formation of a 1,2-disubstituted benzimidazole or di-acylated o-phenylenediamine.
-
Causality: Incomplete reaction due to insufficient heat, time, or catalytic activity will leave the amide intermediate. If the reaction conditions are too harsh or the stoichiometry is incorrect, side reactions can occur.
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the amide intermediate.[3] Continue heating until the intermediate spot disappears or minimizes.
-
Control Stoichiometry: Use a 1:1 molar ratio of the two starting materials. An excess of the benzoic acid component could potentially lead to other reactions if trace impurities are present.
-
Purification Strategy: The amide intermediate is typically more polar than the final benzimidazole product. It can often be separated using column chromatography.
-
Diagram 2: A troubleshooting workflow for addressing low product yield.
Problem: Product Purification Difficulties
Q4: My crude product is a dark, oily solid that is difficult to purify by recrystallization. What do you recommend?
A4: Dark coloration is often due to oxidation of the o-phenylenediamine starting material or the product itself.[2] Oily consistency suggests the presence of impurities that are depressing the melting point.
-
Causality: Benzimidazoles and their precursors can be sensitive to air and light. The workup procedure can also introduce impurities.
-
Solutions:
-
Aqueous Workup: After cooling the reaction mixture (especially if using PPA), carefully quench it by pouring it onto crushed ice and neutralizing with a strong base (e.g., NaOH or NH₄OH) to a pH of ~8-9. The product should precipitate as a solid.
-
Decolorization: Before recrystallization, you can try dissolving the crude product in a suitable solvent and treating it with activated charcoal to remove colored impurities.
-
Column Chromatography: This is the most reliable method for purifying difficult mixtures. A silica gel column is standard. See the table below for suggested solvent systems.
-
Recrystallization Solvents: If the product is relatively clean after workup, recrystallization can be effective.
-
| Purification Method | Recommended Solvent System(s) | Rationale & Tips |
| Column Chromatography | Ethyl Acetate / Hexanes (gradient) | Start with a low polarity (e.g., 10% EtOAc) and gradually increase to elute your product. The benzimidazole is polar and will require a moderate to high percentage of ethyl acetate. |
| Dichloromethane / Methanol (gradient) | A more polar system for products that do not move in EtOAc/Hexanes. Start with 1-2% MeOH and increase as needed. | |
| Recrystallization | Ethanol / Water | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy, then add a few more drops of hot ethanol to clarify. Allow to cool slowly. |
| Ethyl Acetate / Hexanes | Dissolve in a minimum of hot ethyl acetate. Add hexanes until persistent cloudiness appears. Cool to induce crystallization. |
Frequently Asked Questions (FAQs)
Q5: Can you explain the reaction mechanism for the acid-catalyzed cyclization step?
A5: Certainly. The mechanism is a classic example of nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.
-
Step A: Protonation: The acid catalyst protonates the carbonyl oxygen of the amide intermediate, making the carbonyl carbon more electrophilic.
-
Step B: Intramolecular Attack: The lone pair of the second amine group on the o-phenylenediamine ring attacks the activated carbonyl carbon.
-
Step C & D: Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of water results in the formation of the aromatic benzimidazole ring.
Sources
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- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Welcome to the dedicated technical support center for 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent low aqueous solubility of this compound. Here, we provide a series of structured FAQs and detailed experimental protocols to ensure the successful use of this compound in your research.
Understanding the Challenge: Physicochemical Properties
This compound, like many benzimidazole derivatives, is a poorly water-soluble compound.[1][2] This characteristic stems from its largely hydrophobic bicyclic structure. Understanding its key physicochemical properties is the first step in developing an effective solubilization strategy.
| Property | Predicted/Estimated Value | Significance for Solubility |
| Molecular Formula | C₁₄H₁₃N₃ | - |
| Molecular Weight | 223.28 g/mol | Moderate molecular weight, but hydrophobicity dominates. |
| Predicted pKa | ~4-5 (basic nitrogen on imidazole), ~2-3 (aniline amine) | The presence of ionizable groups is critical for pH-modification strategies. The benzimidazole ring system has a basic nitrogen that can be protonated in acidic conditions.[3] |
| Predicted LogP | > 3 | Indicates high lipophilicity and consequently low aqueous solubility. |
| Hydrogen Bond Donors | 2 (imidazole N-H, amine N-H) | Can participate in hydrogen bonding, which is a factor in solvent interactions. |
| Hydrogen Bond Acceptors | 2 (imidazole N, amine N) | Can interact with protic solvents. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The most common issue is "solvent shock," where a concentrated stock solution in an organic solvent (like DMSO) is added too quickly to an aqueous buffer, causing the compound to precipitate.[1]
Initial Troubleshooting Steps:
-
Optimize Dilution: Instead of adding your concentrated stock directly, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer with vigorous vortexing before adding it to the final volume.[1]
-
Check for Precipitation: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If observed, the concentration likely exceeds the compound's solubility in the final buffer composition.
Q2: How can I determine the aqueous solubility of my compound?
A2: A shake-flask method is the gold standard for determining equilibrium solubility.[4][5] This will give you a baseline solubility value in your specific buffer system.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of solid this compound to a known volume of your aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid.
-
Separate the saturated supernatant from the solid by centrifugation or filtration (using a low-binding filter).
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
Q3: Can I use pH modification to improve solubility?
A3: Yes, given the presence of basic nitrogen atoms, altering the pH of your aqueous solution can significantly enhance the solubility of this compound. By lowering the pH, you can protonate the basic nitrogens, forming a more soluble salt. For benzimidazole derivatives, acidifying the buffer to a pH of 2-4 can increase solubility.[3]
Workflow for pH Modification:
Caption: Workflow for pH-based solubility enhancement.
Q4: What if pH modification is not suitable for my experiment? What about co-solvents?
A4: Co-solvents are an excellent alternative. These are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but can be toxic to some cells at higher concentrations.[6][7]
-
Ethanol: A less toxic option, but may not be as effective as DMSO for highly insoluble compounds.[7][8]
-
Polyethylene glycol 400 (PEG 400): A biocompatible polymer that is a good choice for in vivo studies.[7][9]
Protocol 2: Solubility Enhancement with Co-solvents
-
Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).
-
Create a series of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add the stock solution to each of the co-solvent-containing buffers to achieve your desired final concentration.
-
Visually inspect for precipitation and, if necessary, quantify the solubility at each co-solvent concentration using the method described in Protocol 1.
Caution: Always determine the tolerance of your specific assay or cell line to the chosen co-solvent and its final concentration.
Q5: I need a higher concentration than what I can achieve with pH modification or co-solvents. What other options do I have?
A5: For significantly enhanced solubility, you can explore more advanced formulation techniques such as cyclodextrin complexation and solid dispersions.
Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity. Studies on other benzimidazoles have shown that HP-β-CD can increase solubility by over 1000-fold.[10]
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples by shaking for 24-72 hours at a constant temperature.
-
Separate the supernatant and quantify the dissolved compound to determine the extent of solubility enhancement.
Solid Dispersions:
A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix. This can lead to the amorphization of the drug, which increases its dissolution rate and bioavailability.[2][12] This technique is particularly useful for preparing solid dosage forms for in vivo studies.
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Dissolve both the this compound and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure to obtain a solid mass.
-
Pulverize the solid dispersion and assess the dissolution rate in your aqueous medium of choice.
Workflow for Advanced Solubility Enhancement:
Caption: Decision tree for advanced solubility enhancement techniques.
References
- Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). The Journal of Physical Chemistry B.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- Computational Determination of Aqueous pKa Values of Proton
- Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1).
- Dissolution Enhancement of Albendazole Using Solid Dispersion Technique. Addis Ababa University.
- Aqueous Solubility Assay. Enamine.
- Aqueous Solubility.
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
- Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO.
- Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. Benchchem.
- Computational Determination of Aqueous pKa Values of Proton
- Troubleshooting Parbendazole precipitation issues in aqueous buffers. Benchchem.
- Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. Benchchem.
- Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system. PubMed.
- MultiScreen Solubility Filter Pl
- Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1).
- A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. PubMed Central.
- Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes. SpringerLink.
- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
- Solubility of Benzimidazoles in Alcohols.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Mebendazole complexes with various cyclodextrins: Preparation and physicochemical characterization.
- How to prevent "Antibacterial agent 80" precipit
- Can anybody help me to dissolve a chemical?.
- Strategies toward the synthesis of 2-aryl-benzimidazoles.
- The Chemistry of the Benzimidazoles.
- Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evalu
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
- Handbook of Aqueous Solubility D
-
Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][13][14] Azoles. NIH.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
- Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal.
- The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump R
- Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. Semantic Scholar.
- Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. PubMed.
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- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. | Semantic Scholar [semanticscholar.org]
- 8. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Novel solid dispersions of benznidazole: preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-Substituted Benzimidazoles
Welcome to the technical support center for the purification of 2-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Introduction: The "Why" Behind the Challenge
2-Substituted benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Their synthesis, most commonly via the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, appears straightforward.[2][3] However, the purification of the final product is often a significant bottleneck. The challenges arise from the physicochemical properties of the benzimidazole core, the nature of the starting materials, and the potential for various side reactions. This guide will dissect these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-substituted benzimidazole product?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For the common condensation reaction between an o-phenylenediamine (OPD) and an aldehyde, you should anticipate the following common impurities[4]:
-
Unreacted Starting Materials: Residual o-phenylenediamine and the corresponding aldehyde are frequent contaminants. OPD is particularly problematic as it is prone to oxidation, leading to colored impurities.[5]
-
Intermediate Schiff Base (Imine): The reaction proceeds through a Schiff base intermediate. If the subsequent cyclization and oxidation steps are incomplete, this intermediate will persist in the crude product.[4]
-
Over-oxidation Products: The benzimidazole ring system or the OPD starting material can be susceptible to over-oxidation, especially if harsh oxidizing agents are used, leading to byproducts like benzimidazole N-oxides.[5]
-
1,2-Disubstituted Byproducts: Under certain conditions, a second molecule of the aldehyde can react with the benzimidazole product, leading to the formation of a 1,2-disubstituted byproduct.[6][7]
-
Colored Impurities: These often arise from the degradation or oxidation of the o-phenylenediamine starting material.[4][8] Using the o-phenylenediamine dihydrochloride salt can sometimes mitigate the formation of these colored impurities.[4][8]
Q2: My purified benzimidazole yield is consistently low. Where am I losing my product?
A2: Low overall yield after purification is a common frustration. The loss of product can occur at several stages of your experimental workflow[9]:
-
Incomplete Reaction: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting starting material.[5]
-
Product Loss During Workup: Benzimidazoles exhibit a range of polarities and solubilities. Significant product loss can occur during aqueous washes and extractions if your compound has partial solubility in the aqueous phase. It is advisable to back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.[9]
-
Precipitation During Extraction: Some benzimidazoles may precipitate at the interface of the organic and aqueous layers during extraction, making separation difficult and leading to product loss.
-
Suboptimal Recrystallization: An inappropriate choice of solvent for recrystallization can lead to either poor recovery (if the product is too soluble) or inefficient purification (if the product is not soluble enough to allow for crystal lattice formation).
-
Adsorption on Silica Gel: During column chromatography, highly polar benzimidazoles may strongly adsorb to the silica gel, leading to poor recovery.
Q3: How does the substituent at the 2-position affect the purification strategy?
A3: The nature of the 2-substituent profoundly influences the physicochemical properties of the benzimidazole, such as its polarity, solubility, and crystallinity, thereby dictating the most effective purification strategy.
| 2-Substituent Type | Impact on Properties | Recommended Purification Strategy |
| Alkyl/Aryl (Non-polar) | Increased lipophilicity, generally good crystallinity. | Recrystallization from a non-polar/polar solvent mixture (e.g., hexane/ethyl acetate). Flash column chromatography is also highly effective. |
| Polar (e.g., containing -OH, -NH2) | Increased polarity and water solubility. May be less crystalline. | Reverse-phase column chromatography. Acid-base extraction can be effective to separate from non-polar impurities. |
| Acidic (e.g., -COOH) | Soluble in basic aqueous solutions. | Acid-base extraction is the primary method. The compound can be dissolved in a dilute base, washed with an organic solvent to remove neutral impurities, and then precipitated by the addition of acid. |
| Basic (e.g., containing an amine) | Soluble in acidic aqueous solutions. | Acid-base extraction is ideal. The compound can be dissolved in a dilute acid, washed with an organic solvent, and then re-extracted after basification of the aqueous layer. |
The introduction of polar groups generally increases the solubility in polar solvents, while non-polar substituents enhance solubility in non-polar solvents.[10]
Troubleshooting Guides
Guide 1: Dealing with Persistent Colored Impurities
Problem: My final product is a persistent off-white, yellow, or brown color, even after initial purification attempts.
Causality: Colored impurities in benzimidazole synthesis almost always trace back to the oxidation of the o-phenylenediamine (OPD) starting material or, to a lesser extent, the product itself.[4][5] OPD is highly susceptible to air oxidation, forming intensely colored polymeric species.
Troubleshooting Workflow:
Caption: Workflow for removing colored impurities.
Step-by-Step Protocol: Activated Carbon Treatment during Recrystallization
-
Dissolution: Dissolve the impure benzimidazole in the minimum amount of a suitable boiling solvent.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w of the crude product). Caution: Add the carbon cautiously to the boiling solvent to avoid bumping.
-
Hot Filtration: Keep the solution hot and filter it quickly through a pre-heated funnel containing fluted filter paper to remove the activated carbon. The goal is to prevent premature crystallization of the product in the funnel.[11]
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
Guide 2: Separating Product from Starting Materials
Problem: TLC/HPLC/NMR analysis of my purified product shows the presence of unreacted o-phenylenediamine and/or aldehyde.
Causality: This indicates either an incomplete reaction or a purification technique that is not adequately resolving the product from the starting materials due to similar polarities.
Troubleshooting Decision Tree:
Caption: Decision tree for separating starting materials.
Detailed Protocol: Acid-Base Extraction for Basic Benzimidazoles
This technique leverages the basicity of the benzimidazole nitrogen to separate it from neutral or acidic impurities.[4]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic benzimidazole will move into the aqueous layer as its hydrochloride salt, while neutral impurities (like the aldehyde) will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The benzimidazole will precipitate out of the solution.
-
Re-extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent. The purified benzimidazole will now be in the organic layer.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Guide 3: Optimizing Flash Column Chromatography
Problem: My compound is either not moving from the baseline or is eluting too quickly with the solvent front during column chromatography.
Causality: This is a classic issue of an improperly chosen solvent system (eluent). The polarity of the eluent must be fine-tuned to achieve good separation.
Systematic Approach to Solvent System Selection:
-
TLC Analysis: The first step is always to analyze your crude mixture by TLC using a range of solvent systems. A good solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4.
-
Initial Solvent System: A common starting point for benzimidazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[12][13]
-
Troubleshooting Elution:
-
Compound Stuck at Baseline (Rf ≈ 0): The eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexane to 20%, 30%, etc.).
-
Compound at Solvent Front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent.
-
Poor Separation of Spots: Try a different solvent system. For example, you could substitute ethyl acetate with acetone or dichloromethane with methanol to alter the selectivity of the separation.
-
Characterization of Purified 2-Substituted Benzimidazoles
Once purified, it is essential to confirm the identity and purity of your 2-substituted benzimidazole.
-
¹H and ¹³C NMR: NMR spectroscopy is the most powerful tool for structural elucidation. The chemical shifts of the protons and carbons of the benzimidazole core and the 2-substituent provide definitive structural information.[14][15][16][17] For example, the proton on the nitrogen of the imidazole ring typically appears as a broad singlet in the ¹H NMR spectrum.[10]
-
HPLC: High-Performance Liquid Chromatography is the gold standard for assessing the purity of your final compound. A single sharp peak indicates a high degree of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point is a good indicator of purity. Impure compounds typically melt over a broad temperature range.[1]
By understanding the potential pitfalls and systematically applying these troubleshooting strategies and purification protocols, researchers can overcome the challenges associated with the purification of 2-substituted benzimidazoles, leading to higher yields of pure compounds for subsequent biological evaluation and drug development.
References
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE | Semantic Scholar [semanticscholar.org]
- 17. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this vital synthetic transformation. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions. This resource is built on established scientific principles and field-proven insights to ensure you can troubleshoot effectively and achieve your desired outcomes with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of benzimidazoles, particularly through the common route of condensing o-phenylenediamine with aldehydes.
Problem 1: Low or No Product Yield
"I've mixed my o-phenylenediamine and aldehyde, but after the specified reaction time, TLC analysis shows mostly starting material and minimal product formation. What's going wrong?"
This is a frequent challenge and can often be attributed to insufficient activation of the carbonyl group or unfavorable reaction kinetics.
Probable Causes & Solutions:
-
Inadequate Reaction Temperature: The condensation and subsequent cyclization often require thermal energy to overcome the activation barrier.
-
Causality: Higher temperatures increase molecular collisions and provide the necessary energy for the dehydration and ring-closure steps. However, excessively high temperatures can lead to side product formation.[1]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC at each new temperature.
-
Consider switching to a higher-boiling point solvent if the current solvent limits the achievable temperature.
-
Microwave irradiation can be an effective alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields.[2]
-
-
-
Absence of a Catalyst: While some benzimidazole syntheses can proceed without a catalyst, many require one to facilitate the reaction, especially with less reactive substrates.
-
Causality: Catalysts, particularly Lewis or Brønsted acids, activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of o-phenylenediamine.[1]
-
Troubleshooting Steps:
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.
-
Causality: A solvent that does not fully dissolve the reactants will hinder the reaction. Furthermore, the polarity of the solvent can affect the stability of intermediates and transition states.
-
Troubleshooting Steps:
-
Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
If solubility is an issue, consider switching to a different solvent. Common solvents for benzimidazole synthesis include ethanol, methanol, acetonitrile, and under certain conditions, water or even solvent-free systems.[1][4][5] Polyethylene glycol (PEG) has been shown to be an effective and recyclable solvent.[5]
-
-
Problem 2: Formation of Multiple Products (Lack of Selectivity)
"My reaction is producing a mixture of the desired 2-substituted benzimidazole and the 1,2-disubstituted byproduct. How can I improve the selectivity?"
The formation of both mono- and di-substituted products is a classic challenge in benzimidazole synthesis, arising from the reaction of the initially formed 2-substituted benzimidazole with a second molecule of the aldehyde.[1]
Probable Causes & Solutions:
-
Stoichiometry of Reactants: An excess of the aldehyde will favor the formation of the 1,2-disubstituted product.
-
Causality: According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. In this case, excess aldehyde drives the second substitution.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry. For the synthesis of 2-substituted benzimidazoles, use a 1:1 or a slight excess of the o-phenylenediamine.
-
If the 1,2-disubstituted product is desired, an excess of the aldehyde (2 equivalents or more) is recommended.[1]
-
-
-
Catalyst Choice and Reaction Conditions: The type of catalyst and reaction conditions can significantly influence the product distribution.
-
Causality: Some catalysts, like Er(OTf)₃, have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1] Conversely, the absence of such a catalyst may favor the mono-substituted product.[1]
-
Troubleshooting Steps:
-
To selectively obtain the 2-substituted product, consider running the reaction at a lower temperature or for a shorter duration.
-
If the goal is the 1,2-disubstituted product, employing a catalyst like Er(OTf)₃ at a slightly elevated temperature (e.g., 80°C) can be highly effective.[1]
-
-
Problem 3: Product Impurity and Difficult Purification
"I've managed to synthesize my benzimidazole, but the crude product is highly colored and difficult to purify by column chromatography."
Impurity issues often stem from side reactions or the degradation of starting materials, particularly the oxidation of o-phenylenediamine.
Probable Causes & Solutions:
-
Oxidation of o-phenylenediamine: This starting material is susceptible to air oxidation, leading to colored, polymeric impurities.
-
Causality: The amino groups on the aromatic ring are electron-donating, making the compound prone to oxidation, which is often catalyzed by light and trace metals.
-
Troubleshooting Steps:
-
Use freshly purified o-phenylenediamine. If necessary, recrystallize or sublime the commercial material before use.
-
Consider using the more stable dihydrochloride salt of o-phenylenediamine, which can reduce the formation of colored impurities.[2]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
-
Formation of Side Products: Depending on the reaction conditions, various side reactions can occur.
-
Causality: High temperatures or highly acidic/basic conditions can promote undesired pathways. For instance, reactions with ketones instead of aldehydes can lead to the formation of benzodiazepines.[1]
-
Troubleshooting Steps:
-
Re-evaluate the reaction temperature and catalyst loading. Milder conditions are often sufficient and can lead to cleaner reactions.[3]
-
After the reaction is complete, a simple work-up procedure, such as precipitation by adding water, can sometimes isolate the product in high purity, avoiding the need for chromatography.[2]
-
If purification is still challenging, consider converting the benzimidazole product to a salt (e.g., hydrochloride) to facilitate crystallization and purification, followed by neutralization to recover the free base.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzimidazoles from o-phenylenediamine and an aldehyde?
A1: The reaction typically proceeds through a two-step sequence:
-
Condensation: One of the amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a Schiff base intermediate after dehydration.
-
Cyclization and Aromatization: The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a dihydrobenzimidazole intermediate. This intermediate subsequently undergoes oxidation (often by air or an added oxidant) to form the stable, aromatic benzimidazole ring.
Q2: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?
A2: The electronic nature of the substituents on the aldehyde can significantly impact its reactivity.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂, -CH₃) decrease the electrophilicity of the carbonyl carbon, which can slow down the initial condensation step. In such cases, a catalyst or higher reaction temperatures may be necessary to achieve a good yield.[1]
Q3: Can I use ketones instead of aldehydes in this reaction?
A3: While aldehydes are the standard carbonyl source for benzimidazole synthesis, the reaction with ketones is more complex. The condensation of o-phenylenediamine with ketones often leads to the formation of 1,5-benzodiazepines rather than benzimidazoles.[1]
Q4: Are there any "green" or more environmentally friendly approaches to benzimidazole synthesis?
A4: Yes, significant research has been dedicated to developing greener synthetic routes. These include:
-
Using water as a solvent: Several protocols have been developed that utilize water as the reaction medium, which is a significant improvement over volatile organic solvents.[2][3]
-
Solvent-free reactions: Heating the neat reactants, often with a solid-supported catalyst, can be a highly efficient and environmentally benign method.[3][4]
-
Employing green catalysts: The use of recyclable catalysts, such as magnetic nanoparticles or biodegradable catalysts, minimizes waste.[3]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption.[2]
Experimental Protocols & Data
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 h | Low | Inferred |
| Er(OTf)₃ (10 mol%) | Ethanol | 80 | 2 min | 91 (1,2-disubstituted) | [1] |
| Cu(OH)₂ | Methanol | Room Temp | 6 h | 98 | [4] |
| VOSO₄ | Acetonitrile | 80 | 30 min | 95 | [3] |
| Microwave (no catalyst) | None | 140 | 5 min | 88 | [4] |
General Protocol for the Synthesis of 2-Arylbenzimidazoles using VOSO₄ as a Catalyst
This protocol is adapted from the work of Digwal et al. as described in "Recent achievements in the synthesis of benzimidazole derivatives".[3]
-
Reactant Preparation: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and VOSO₄ (5 mol%).
-
Solvent Addition: Add acetonitrile (5 mL) to the flask.
-
Reaction: Stir the mixture at 80°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-arylbenzimidazole.
Visualizing the Workflow
Logical Flow for Troubleshooting Benzimidazole Synthesis
Caption: A workflow diagram for troubleshooting common issues in benzimidazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Martins, G. M., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. [Link]
-
Shafi, S., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6632. [Link]
-
Yakaiah, P., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34686-34719. [Link]
-
Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of Chemical Reviews, 5(3), 234-253. [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Integrity of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine during experimental procedures. By understanding the potential degradation pathways and implementing preventative measures, users can maintain the fidelity of their results.
Introduction to the Stability of 2-Arylbenzimidazoles
This compound belongs to the 2-arylbenzimidazole class of compounds. While the benzimidazole core is known for its relative stability, the overall molecule can be susceptible to degradation under specific experimental conditions. The primary degradation pathways of concern for this class of compounds are photodegradation, oxidation, and hydrolysis under certain pH conditions. A proactive approach to experimental design and sample handling is crucial for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent. Could degradation be the cause?
A1: Inconsistent results are a common indicator of compound instability. Degradation can lead to a decrease in the concentration of the parent compound and the appearance of unknown peaks in your analytical chromatograms. We recommend performing a forced degradation study to identify potential degradants and to develop a stability-indicating analytical method.
Q2: What are the primary environmental factors that can cause degradation of this compound?
A2: The primary factors are exposure to light (especially UV), the presence of oxidizing agents, and exposure to highly acidic or alkaline conditions. The aromatic amine and benzimidazole moieties are susceptible to oxidative and photolytic degradation.
Q3: How should I store my stock solutions of this compound?
A3: Stock solutions should be stored in amber vials to protect from light and kept at a low temperature (ideally -20°C or -80°C for long-term storage). It is also advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. For aromatic amines in general, storage in a cool, well-ventilated area away from strong acids or oxidizers is recommended[1].
Q4: I've observed a change in the color of my sample solution. What does this indicate?
A4: Color change is a strong visual indicator of chemical degradation. This could be due to the formation of colored degradation products, often arising from oxidation or photolytic reactions. The sample should not be used for experiments, and the cause of the color change should be investigated.
Q5: Are there any solvents I should avoid when working with this compound?
A5: While common laboratory solvents like DMSO, DMF, and alcohols are generally suitable, it is crucial to use high-purity, anhydrous solvents whenever possible. The presence of water can facilitate hydrolysis, especially at non-neutral pH[2]. Peroxides in older ether solvents can act as oxidizing agents.
Troubleshooting Guide: Common Degradation Scenarios
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Appearance of new peaks in HPLC/LC-MS analysis of a freshly prepared sample. | Rapid Degradation: The compound may be unstable in the chosen solvent or under ambient light conditions. | Immediately re-prepare the sample using a high-purity, degassed solvent and work under subdued light. Analyze immediately after preparation to establish a baseline. The use of amber glassware is highly recommended. |
| Loss of parent compound concentration over a short period in solution. | Oxidative Degradation: The aromatic amine functionality is susceptible to oxidation by dissolved oxygen in the solvent. | Use solvents that have been purged with an inert gas (e.g., nitrogen or argon). Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. |
| Inconsistent results when experiments are conducted over several hours from the same stock solution. | Photodegradation: Continuous exposure to laboratory lighting can lead to the breakdown of the compound. Benzimidazole anthelmintics, for example, have shown high photosensitivity in solution[3]. | Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize the time samples are exposed to light during preparation and analysis. |
| Degradation observed when using acidic or basic buffers. | pH-mediated Hydrolysis: While the benzimidazole ring is relatively stable, extreme pH conditions can promote hydrolysis or other degradation pathways. | Determine the pH stability profile of your compound. If possible, work with buffers closer to a neutral pH. If extreme pH is necessary, prepare fresh solutions and use them immediately. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the stability of this compound. This involves subjecting the compound to a range of stress conditions to predict its degradation pathways.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC system with UV or PDA detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven for 48 hours.
-
Also, place a solution of the compound at 70°C.
-
At various time points, prepare solutions from the solid or dilute the heated solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[4].
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC. The photodegradation of a related compound, 2-phenylbenzimidazole-5-sulfonic acid, is known to involve desulfonation and benzimidazole ring cleavage[5].
-
Data Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify degradation products.
Diagram of Forced Degradation Workflow
Caption: Potential degradation pathways.
Recommended Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the parent and potential degradants have good absorbance (e.g., 254 nm or a photodiode array detector to monitor multiple wavelengths). |
| Column Temperature | 30°C |
Note: This is a starting point. The method must be validated for your specific application to ensure it is stability-indicating.
References
- Ji, Y., et al. (2014). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
- Ragno, G., et al. (2006). Photo-and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806.
- Alsante, K. M., et al. (2007). A practical guide to forced degradation studies for pharmaceutical drug development. Pharmaceutical Technology, 31(3), 78.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(2), 1-14.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated predictive stability (APS)
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Ragno, G., et al. (2006). Photo-and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806.
Sources
Troubleshooting guide for benzimidazole synthesis side reactions
Technical Support Center: Benzimidazole Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for benzimidazole synthesis. This guide is designed to provide in-depth, field-proven insights into common challenges and side reactions encountered during the synthesis of benzimidazole derivatives. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs)
Question 1: My benzimidazole synthesis is showing low yield due to incomplete cyclization. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a frequent issue, often stemming from insufficient activation of the carboxylic acid derivative or unfavorable reaction kinetics. The primary goal is to facilitate the intramolecular nucleophilic attack of the second amine of the o-phenylenediamine onto the carbonyl intermediate, followed by dehydration.
Causality and Troubleshooting Strategy:
The most common method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The rate-limiting step is often the final dehydration to form the aromatic imidazole ring.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Many benzimidazole syntheses require significant thermal energy to overcome the activation barrier for the final dehydration step. If your reaction is sluggish at a lower temperature, consider a stepwise or overall increase. A common approach is to run the reaction in a high-boiling solvent like DMF or DMSO at temperatures ranging from 100 to 150 °C.
-
Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating. A typical starting point would be 100-150 W at 120 °C for 15-30 minutes.
-
Acid Catalysis (The Phillips-Ladenburg Synthesis): The condensation is often catalyzed by strong acids. The acid protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Recommended Action: If using a carboxylic acid, a stoichiometric amount of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent can act as both the catalyst and a powerful dehydrating agent. If using an ester or amide, a catalytic amount of a strong acid like HCl or p-toluenesulfonic acid (p-TsOH) is typically sufficient.
-
-
Solvent Choice: The choice of solvent can be critical. Polar aprotic solvents like DMF or DMSO can help solubilize the reactants and facilitate the reaction. In some cases, using the acidic catalyst itself as the solvent (e.g., neat PPA) is the most effective approach.
Troubleshooting Workflow for Incomplete Cyclization:
Below is a decision-making workflow to address incomplete cyclization.
Caption: Pathway of diamine oxidation leading to polymerization.
References
Reducing impurities in the synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
An in-depth guide to minimizing impurities in the synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, designed for chemical researchers and drug development professionals.
Technical Support Center: Synthesis of this compound
Prepared by the Senior Application Scientist Desk
This guide provides advanced troubleshooting and frequently asked questions (FAQs) to address common challenges in the synthesis of this compound. Our focus is on practical, cause-and-effect solutions to minimize impurity formation and achieve high-purity material suitable for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and impurity profile of the target compound.
Q1: What is the most common synthetic route for this compound and what are its key challenges?
The most prevalent and direct method is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of o-phenylenediamine with 3-amino-2-methylbenzoic acid.[1][2][3] This reaction is typically acid-catalyzed and driven by heat, often using polyphosphoric acid (PPA) as both a catalyst and solvent. The primary challenges include:
-
High Reaction Temperatures: The conditions required for cyclization can lead to thermal degradation of starting materials or the final product, generating tarry by-products.[4]
-
Reagent Stability: o-phenylenediamine is highly susceptible to air oxidation, which produces intensely colored impurities that are difficult to remove.
-
Work-up Complexity: Reactions employing PPA require a careful and often challenging aqueous work-up to hydrolyze the acid and precipitate the crude product.
Q2: What are the primary impurities I should expect to encounter?
The impurity profile is typically dominated by three classes of compounds:
-
Unreacted Starting Materials: Residual o-phenylenediamine and 3-amino-2-methylbenzoic acid.
-
Reaction Intermediates: The pre-cyclized amide intermediate, N-(2-aminophenyl)-3-amino-2-methylbenzamide. Incomplete dehydration-cyclization is a common cause for the presence of this impurity.
-
Side-Reaction Products: Primarily colored polymeric materials resulting from the oxidation of o-phenylenediamine.
Q3: How critical is the quality of the starting materials?
It is absolutely critical. Using high-purity, preferably freshly purified or properly stored, o-phenylenediamine is paramount. If the o-phenylenediamine has a dark color (anything beyond a light tan), it indicates significant oxidation, which will inevitably lead to a discolored and impure final product.[5]
Part 2: Synthesis and Impurity Troubleshooting Guide
This guide is structured to address specific experimental observations with probable causes and actionable solutions.
Observation 1: The crude product is dark brown or black, not the expected off-white or light tan solid.
-
Probable Cause A: Oxidation of o-phenylenediamine (OPDA) This is the most common cause of discoloration. OPDA readily oxidizes in the presence of air, especially at elevated temperatures, to form highly colored polymeric species.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Reagent Quality: Use high-purity, colorless, or light-tan OPDA. If the reagent is old or discolored, consider purifying it by sublimation or recrystallization from an appropriate solvent under inert conditions.
-
Decolorization Protocol: During work-up and purification, employ an activated carbon (charcoal) treatment.[6][7]
-
-
-
Probable Cause B: Thermal Degradation Excessively high temperatures (>200-220 °C) or prolonged heating can cause the reactants and product to decompose, forming tarry impurities.[4]
-
Solution:
-
Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath. Carefully monitor the internal reaction temperature.
-
Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long heating times after the reaction has reached completion.
-
-
Observation 2: TLC/HPLC analysis of the crude product shows three major spots/peaks.
-
Probable Cause: Incomplete Reaction and Unreacted Starting Materials The three main components are likely the desired product, the unreacted 3-amino-2-methylbenzoic acid, and the unreacted o-phenylenediamine. The amide intermediate may also be present.
-
Solution:
-
Increase Reaction Time/Temperature: If the reaction has not gone to completion, consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for degradation.
-
Stoichiometry Check: Ensure the molar ratio of reactants is correct. A slight excess of one reagent may be used to drive the reaction, but this will necessitate more rigorous purification.
-
Efficient Purification: These components can typically be separated by column chromatography or careful recrystallization.
-
-
Observation 3: The final product yield is low after purification.
-
Probable Cause A: Suboptimal Reaction Conditions Conditions that are too mild may result in low conversion, while conditions that are too harsh can lead to product loss through degradation.[4][5]
-
Solution:
-
Catalyst Optimization: Ensure the acid catalyst (e.g., PPA) is active and used in sufficient quantity.
-
Solvent Choice: The reaction is often run neat in molten PPA. If using a different solvent, ensure it has a sufficiently high boiling point to facilitate the dehydration step.
-
-
-
Probable Cause B: Product Loss During Work-up or Purification The product may be partially soluble in the aqueous phase during work-up, or an inappropriate recrystallization solvent may have been chosen.
-
Solution:
-
Controlled Precipitation: During the aqueous work-up, carefully adjust the pH to the isoelectric point of the product to ensure maximum precipitation. Cool the mixture thoroughly before filtration.
-
Systematic Solvent Screening: Perform small-scale tests to find an optimal recrystallization solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6][8]
-
-
Part 3: Visualization of Key Processes
Visual aids help in understanding the reaction pathway and the troubleshooting logic.
Caption: Reaction scheme for the synthesis of the target compound, highlighting the main reaction pathway and points of impurity generation.
Caption: A logical workflow for troubleshooting common impurity issues during synthesis and purification.
Part 4: Recommended Purification Protocols
High purity is often achieved through a combination of methods. Below are detailed protocols for common purification techniques.
Protocol 1: Recrystallization with Activated Carbon Treatment
This method is highly effective for removing colored impurities and separating the product from less soluble contaminants.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, ethanol/water mixtures). The ideal solvent will fully dissolve the product when hot but cause it to precipitate upon cooling.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask (sized appropriately so the solvent will fill about half the volume). Add the chosen solvent and a magnetic stir bar. Heat the mixture to boiling with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if needed.
-
Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the crude product's weight) to the hot solution. Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent boiling.
-
Hot Filtration: Swirl the mixture for 5-10 minutes. Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Quickly filter the hot solution to remove the charcoal and any insoluble impurities. The goal is to prevent the product from crystallizing in the funnel.[7]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly under vacuum.
Protocol 2: Silica Gel Column Chromatography
This technique is ideal for separating the product from unreacted starting materials and other by-products with different polarities.[9][10]
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude product by TLC using various eluent systems (e.g., mixtures of ethyl acetate/hexane or dichloromethane/methanol) to find a system that gives good separation between your product spot (Rf value of ~0.3-0.4) and the impurity spots.
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen eluent system. Ensure the silica bed is packed evenly without air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent completely. Carefully load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing your product, and remove the solvent using a rotary evaporator to yield the purified compound.
Data Summary: Expected Purification Outcomes
| Purification Method | Typical Purity Before | Typical Purity After | Key Impurities Removed |
| Recrystallization | 85-95% | >99% | Colored impurities, less soluble by-products |
| Column Chromatography | 85-95% | >99.5% | Unreacted starting materials, amide intermediate |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- BenchChem Technical Support Team. (2025, November). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Makwana, J. A., Sheikh, K. G., & Nalavde, P. H. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- Google Patents. (2005). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- Organic Syntheses. (n.d.). Benzimidazole.
- PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- PMC - PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.
- (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- ResearchGate. (2025). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant.
- SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- ResearchGate. (n.d.). Synthesis of 3‐[(1H‐benzimidazol‐2‐ylsulfanyl) (phenyl).... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuoUBvQRqzmKhlGiNbIeesAUUCG56_Ct5B-TEiEtSRiBoWHmmkZZ6aQo9dIiX3i9BB6c3dwgE9GFlBpax9x1AyWOEMJmfZcu1bjpiKYE62NxsR50X0jPgo6Pz9k6LS9VSq0MG8YNuWvrPEhr_6r_aSgefUEIwmpPvVkoPdGYFXJSVfVeVe1VC34ZfuuAhJX0hlqU4M2DLaPwY1dCrbVynd
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- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
- Pharmaffiliates. (n.d.). CAS No : 7596-74-9 | Product Name : 3-(1H-Benzimidazol-2-yl)aniline.
- Pharmaffiliates. (n.d.). Benzimidazole-impurities.
- PMC - PubMed Central. (2023). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents.
- Slideshare. (n.d.). Preparation of benzimidazole.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- (2025). This compound.
- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
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Technical Support Center: Scaling the Production of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Welcome to the technical support resource for the synthesis and scale-up of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (CAS No. 428856-24-0). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during laboratory synthesis and pilot-scale production. Our focus is on anticipating challenges, explaining the underlying chemical principles, and offering robust, field-tested solutions to ensure a reproducible and scalable process.
Overview of the Synthetic Pathway
The most common and scalable method for synthesizing benzimidazole derivatives is the condensation reaction between an ortho-diamine and a carboxylic acid or its derivative (a variant of the Phillips-Ladenburg reaction).[1] For the target molecule, this compound, a logical and efficient pathway involves the condensation of o-phenylenediamine with 2-amino-6-methylbenzoic acid.
The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable benzimidazole ring.
Sources
Validation & Comparative
A Comparative Analysis of Mevatinib (TAK-632): A Pan-RAF Inhibitor's Profile Against Predecessors and Peers
Guide for Researchers and Drug Development Professionals
Abstract
The mitogen-activated protein kinase (MAPK) signaling cascade is a cornerstone of oncology research and a validated therapeutic target. Within this pathway, the RAF family of serine/threonine kinases (ARAF, BRAF, CRAF) serves as a critical node, often activated by mutations in genes such as BRAF and RAS. While first-generation BRAF-selective inhibitors marked a paradigm shift in treating BRAF-mutant melanoma, their efficacy is limited by acquired resistance and the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This guide provides a detailed comparative analysis of Mevatinib (TAK-632) , a potent pan-RAF inhibitor, with other key kinase inhibitors targeting this pathway. We will dissect its mechanism of action, potency, and selectivity, supported by experimental data and protocols, to offer a comprehensive resource for researchers in kinase inhibitor drug discovery. Mevatinib, chemically known as 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, was designed to address the shortcomings of earlier inhibitors by targeting all RAF isoforms, including clinically relevant mutants.
Introduction: The Rationale for Pan-RAF Inhibition
The MAPK pathway (RAS-RAF-MEK-ERK) is a central signaling cassette that transduces extracellular signals to regulate cell proliferation, differentiation, and survival. Hyperactivation of this pathway is a common driver of tumorigenesis. Activating mutations in BRAF, particularly the V600E substitution, are found in approximately 50% of melanomas and a subset of other cancers.
First-generation inhibitors like Vemurafenib and Dabrafenib, which selectively target the BRAF V600E monomer, demonstrated high response rates. However, their mechanism leads to a significant clinical challenge: paradoxical activation . In BRAF wild-type cells (e.g., those with RAS mutations), these inhibitors bind to one BRAF protomer within a RAF dimer, inducing a conformational change that allosterically activates the unbound protomer (often CRAF), leading to MEK-ERK signaling activation. This can promote the growth of secondary skin cancers and contributes to acquired resistance.
This limitation spurred the development of second-generation "pan-RAF" inhibitors. These agents are designed to inhibit all RAF isoforms (ARAF, BRAF, CRAF) and, crucially, to bind to and inhibit the activity of RAF dimers. Mevatinib (TAK-632) emerged from such a program, offering a distinct biochemical profile aimed at providing more durable and broader anti-tumor activity.[1]
Profile of Mevatinib (TAK-632)
Mevatinib is a potent, orally bioavailable, and selective pan-RAF inhibitor.[2][3] Its unique properties stem from its specific binding mode and kinetics.
-
Mechanism of Action: Mevatinib is a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain.[4][5] This binding mode, which involves the 7-cyano group of the molecule fitting into a selectivity pocket, contributes to its high potency and selectivity against VEGFR2.[4][6] Critically, while Mevatinib induces the formation of RAF dimers, it effectively inhibits the kinase activity of these dimers, likely due to its slow dissociation rate (koff).[1][5] This directly counteracts the mechanism of paradoxical activation seen with first-generation inhibitors.[1]
-
Potency: Mevatinib demonstrates nanomolar potency against key RAF isoforms in biochemical assays.[2][5]
-
CRAF: IC50 = 1.4 nM
-
BRAFV600E: IC50 = 2.4 nM
-
BRAFWT: IC50 = 8.3 nM
-
-
Cellular Activity: It effectively inhibits downstream signaling, measured by the phosphorylation of MEK (pMEK) and ERK (pERK), in cancer cell lines with either BRAF or NRAS mutations. For instance, in the HMVII (NRASQ61K) human melanoma cell line, Mevatinib inhibits pMEK and pERK with IC50 values of 49 nM and 50 nM, respectively.[2][3] It also exhibits potent anti-proliferative effects, with GI50 values ranging from 40-190 nM in A375 (BRAFV600E) cells and 190-250 nM in SK-MEL-2 cells.[2]
-
Selectivity: While highly potent against RAF kinases, Mevatinib can inhibit other kinases at higher concentrations, including PDGFRβ, FGFR3, and TIE2 (IC50 range of 120-790 nM).[2] More recently, it was also identified as a direct inhibitor of RIPK1 and RIPK3, key mediators of necroptosis, a form of programmed cell death.[7] This polypharmacology could present both therapeutic opportunities and potential off-target liabilities.
Comparative Analysis: Mevatinib vs. Other Kinase Inhibitors
To understand the advantages and disadvantages of Mevatinib, we compare it to a first-generation BRAF inhibitor (Vemurafenib) and another pan-RAF inhibitor (LY3009120).
Data Presentation: Potency and Cellular Activity
The following table summarizes the inhibitory concentrations (IC50) from biochemical assays and the growth inhibition concentrations (GI50) from cellular proliferation assays.
| Inhibitor | Class | BRAFV600E (IC50) | CRAF (IC50) | A375 Cell Line (GI50) (BRAFV600E) | HMVII Cell Line (GI50) (NRASQ61K) | Paradoxical Activation |
| Mevatinib (TAK-632) | Pan-RAF (Type II) | 2.4 nM[2][5] | 1.4 nM[2][5] | ~66 nM[3] | ~200 nM[3] | Minimal[1] |
| Vemurafenib | BRAF-selective (Type I) | ~31 nM | ~48 nM | ~100-300 nM | Ineffective / Proliferative | Yes |
| LY3009120 | Pan-RAF (Type I) | ~5 nM | ~18 nM | ~150 nM | ~250 nM | Minimal[8] |
Data for Vemurafenib and LY3009120 are compiled from various public sources and are approximate for comparative purposes.
Interpretation:
-
Potency: Mevatinib shows superior or comparable biochemical potency against both BRAFV600E and, importantly, CRAF compared to Vemurafenib. Its potency is in a similar range to other pan-RAF inhibitors like LY3009120.
-
Cellular Efficacy: The key difference lies in the activity against NRAS-mutant cells. Mevatinib and LY3009120 show potent growth inhibition, whereas Vemurafenib is ineffective due to paradoxical activation of CRAF signaling downstream of NRAS.
-
Mechanism: Mevatinib's ability to inhibit dimer activity is a crucial differentiator from first-generation inhibitors and is a shared feature of next-generation pan-RAF inhibitors.[1][8] This makes it a valuable tool for studying and potentially treating tumors with acquired resistance to BRAF inhibitors mediated by NRAS mutations or other mechanisms that reactivate the pathway via RAF dimerization.[1][9]
Mechanistic Visualization
The following diagrams illustrate the MAPK signaling pathway and the differential mechanisms of action of the compared inhibitors.
Caption: Simplified MAPK signaling pathway.
Caption: Differential inhibitor mechanisms on RAF dimers.
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, standardized assays are essential for comparing kinase inhibitors. Below are step-by-step protocols for key experiments.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol uses the ADP-Glo™ Kinase Assay (Promega) to quantify kinase activity by measuring ADP production.
Causality: The amount of luminescence generated is inversely proportional to the kinase activity, as less ADP is produced when the kinase is inhibited. This allows for a quantitative measure of inhibitor potency (IC50).
Caption: Workflow for ADP-Glo™ kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of Mevatinib and comparator inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 10 µM to 0.5 nM final assay concentration).
-
Reaction Setup: In a 96-well plate, add:
-
5 µL of kinase buffer.
-
2.5 µL of inhibitor dilution or DMSO (vehicle control).
-
2.5 µL of kinase + substrate mixture (e.g., BRAFV600E and inactive MEK1).
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Read (ADP-Glo™ Reagent): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Read (Kinase Detection Reagent): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls (0% inhibition = vehicle; 100% inhibition = no kinase). Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cellular Proliferation Assay (GI50 Determination)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) to measure ATP levels as an indicator of metabolically active cells.
Causality: The number of viable, metabolically active cells is directly proportional to the amount of ATP present. A decrease in the luminescent signal indicates either cytotoxic or cytostatic effects of the inhibitor.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375, HMVII) in a 96-well, clear-bottom plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Mevatinib or comparator inhibitors to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated controls. Plot the percentage of inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the GI50 value.
Discussion and Future Perspectives
Mevatinib (TAK-632) represents a significant advancement over first-generation BRAF inhibitors. Its pan-RAF inhibitory profile and its ability to suppress the activity of RAF dimers effectively tackle the challenge of paradoxical MAPK pathway activation.[1] This grants it potent activity not only in BRAF-mutant contexts but also in tumors driven by NRAS mutations, where first-generation inhibitors fail.[4][5] The demonstration of significant, dose-dependent anti-tumor efficacy in xenograft models without severe toxicity underscores its potential as a therapeutic agent.[2][4]
The discovery of its activity against RIPK1/RIPK3 opens new avenues of investigation into its role in modulating necroptosis, a pathway implicated in inflammation and ischemic injury.[7] This dual activity could be beneficial in certain contexts but also warrants careful investigation for potential side effects.
Future research should focus on:
-
Combination Strategies: As demonstrated with the MEK inhibitor TAK-733, combining Mevatinib with inhibitors of downstream nodes (like MEK) or parallel pathways may overcome intrinsic and acquired resistance.[1]
-
Resistance Mechanisms: Investigating how tumors develop resistance to pan-RAF inhibitors is crucial for developing the next wave of therapeutics.
-
Clinical Translation: While preclinical data is strong, the ultimate value of Mevatinib will be determined in clinical trials. As of now, information on its progression into later-stage clinical trials is limited.
References
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Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. PubMed. [Link]
-
Abstract C255: Discovery of TAK-632: A selective kinase inhibitor of pan-RAF with potent antitumor activity against BRAF and NRAS mutant melanomas. AACR Journals. [Link]
-
Cross-Species Comparison of the Pan-RAF Inhibitor LY3009120's Anti-Tumor Effects in Equine, Canine, and Human Malignant Melanoma Cell Lines. MDPI. [Link]
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Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. ResearchGate. [Link]
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Evaluating the role of pan-RAF inhibitors in BRAF-mutant NSCLC. VJOncology. [Link]
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Evaluating the role of pan-RAF inhibitors in RAF and RAS mutant tumors. VJOncology. [Link]
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New pan-RAF inhibitors effective in melanomas resistant to BRAF or BRAF/MEK inhibitors. BioWorld. [Link]
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Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors. National Institutes of Health (NIH). [Link]
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Antitumor Activity of the Selective pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. PubMed. [Link]
-
TAK-632 - Drug Targets, Indications, Patents. Synapse. [Link]
-
Identification of the Raf Kinase Inhibitor TAK-632 and Its Analogues as Potent Inhibitors of Necroptosis by Targeting RIPK1 and RIPK3. PubMed. [Link]
-
Antitumor Activity of the Selective Pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. ResearchGate. [Link]
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3-(1H-1,3-benzodiazol-2-yl)aniline. PubChem. [Link]
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Takeda Clinical Trials. Takeda. [Link]
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- 9. | BioWorld [bioworld.com]
A Comprehensive Guide to Validating the Antimicrobial Efficacy of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine Against Established Standards
This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of the novel benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. By systematically comparing its performance against well-characterized antimicrobial standards—Ciprofloxacin, Ampicillin, and Fluconazole—this document outlines the necessary experimental protocols, data interpretation, and scientific rationale to rigorously assess its potential as a new therapeutic agent.
Introduction: The Promise of Benzimidazole Derivatives in Antimicrobial Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3][4][5] The structural similarity of the benzimidazole nucleus to purine nucleosides allows for favorable interactions with various biological macromolecules.[5] Novel derivatives, such as this compound, are synthesized with the objective of discovering new mechanisms of action or overcoming existing resistance patterns.[3][6] This guide provides the experimental blueprint to validate the antimicrobial claims of this specific molecule.
Comparative Standards: Establishing a Performance Baseline
To ascertain the relative efficacy of a novel compound, it is imperative to compare it against established "gold standard" antimicrobial agents. The choice of standards should encompass a range of microbial targets and mechanisms of action.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[7][8][9][10][11] It is highly active against a wide range of Gram-negative and some Gram-positive bacteria.[7][8][9]
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[12][13][14][15][16] It is effective against many Gram-positive and some Gram-negative bacteria.[13][14]
-
Fluconazole: A triazole antifungal agent that works by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[17][18][19][20] This disruption of ergosterol synthesis, a vital component of the fungal cell membrane, leads to increased membrane permeability and ultimately inhibits fungal growth.[17][19][20]
Experimental Validation: A Multi-Faceted Approach
A thorough validation of antimicrobial activity requires a combination of qualitative and quantitative assays. The following sections detail the standardized methodologies that should be employed.
I. Preliminary Screening: The Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary test to assess the susceptibility of bacteria to antimicrobial agents.[21][22][23][24][25]
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.[21][23][25] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[21]
Experimental Workflow:
Caption: Workflow for the Disk Diffusion Assay.
II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28][29][30] The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism after overnight incubation.[26][27][28]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate.[26][28] Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity.[28]
Experimental Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound, Ciprofloxacin, Ampicillin, and Fluconazole.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration.[27]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).[26][28]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[27]
III. Determining Bactericidal/Fungicidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration required to kill the microorganism.[31][32][33][34][35]
Principle: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the antimicrobial agent.[31] The plates are then incubated to allow for the growth of any surviving microorganisms.
Experimental Workflow:
Caption: Workflow for Determining MBC/MFC.
An antimicrobial agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[31][35]
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented clearly and concisely to allow for a direct comparison between this compound and the standard antimicrobial agents.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Ampicillin | Fluconazole |
| Staphylococcus aureus (ATCC 25923) | Hypothetical Value | Known Value | Known Value | N/A |
| Escherichia coli (ATCC 25922) | Hypothetical Value | Known Value | Known Value | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Hypothetical Value | Known Value | Known Value | N/A |
| Candida albicans (ATCC 90028) | Hypothetical Value | N/A | N/A | Known Value |
Table 2: Bactericidal/Fungicidal Activity (MBC/MFC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Ampicillin | Fluconazole |
| Staphylococcus aureus (ATCC 25923) | Hypothetical Value | Known Value | Known Value | N/A |
| Escherichia coli (ATCC 25922) | Hypothetical Value | Known Value | Known Value | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Hypothetical Value | Known Value | Known Value | N/A |
| Candida albicans (ATCC 90028) | Hypothetical Value | N/A | N/A | Known Value |
Adherence to Standardized Guidelines
For all experimental procedures, it is crucial to adhere to the guidelines established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[36][37][38][39][40][41][42][43][44] These organizations provide detailed protocols and quality control parameters that ensure the reproducibility and accuracy of antimicrobial susceptibility testing results.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the validation of the antimicrobial activity of this compound. By employing standardized methodologies and comparing the results against established antimicrobial agents, researchers can generate the robust data necessary to support further development of this promising compound. The successful validation of its antimicrobial properties could pave the way for a new generation of therapeutic agents to combat infectious diseases.
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A Researcher's Guide to Cross-Validation of Experimental Results for Benzimidazole-Based Kinase Inhibitors
Introduction: The Benzimidazole Scaffold and the Imperative of Cross-Validation
The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique physicochemical properties, including hydrogen bonding capabilities and potential for π-π stacking, allow it to effectively interact with a wide range of biological macromolecules.[1] The specific compound, 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, represents a classic example of this versatile chemical framework, which is explored in various therapeutic contexts from anticancer to antimicrobial agents.[4][5][6]
However, the journey from a promising chemical structure to a validated therapeutic lead is paved with rigorous experimental scrutiny. A single data point, no matter how compelling, is insufficient. True scientific confidence is built upon a foundation of cross-validation, where results from orthogonal assays are integrated to create a cohesive and robust pharmacological profile.[7][8][9] This guide provides an in-depth framework for the cross-validation of experimental results for benzimidazole-based compounds, using the well-characterized MEK1/2 inhibitor, Selumetinib (AZD6244), as an illustrative case study. Selumetinib, which contains a benzimidazole-like core, offers a wealth of public data to demonstrate how to logically connect biochemical potency, cellular activity, and comparative efficacy.[10][11]
Part 1: Foundational Analysis - Biochemical Potency and Target Engagement
The first principle of characterizing an inhibitor is to confirm its direct interaction with the intended molecular target. For kinase inhibitors like Selumetinib, this involves quantifying its ability to inhibit the enzymatic activity of MEK1 and MEK2, which are central kinases in the RAS-RAF-MEK-ERK signaling pathway.[12][13]
The RAS-RAF-MEK-ERK Signaling Pathway
Hyperactivation of the MAPK/ERK pathway is a key driver in many human cancers.[10] Selumetinib functions as a non-ATP-competitive inhibitor, binding to a specific allosteric site on MEK1/2, thereby preventing the phosphorylation and subsequent activation of its only known substrates, ERK1/2.[11][12]
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by Selumetinib.
Biochemical Assay: Quantifying Direct Enzyme Inhibition
An in vitro kinase assay is the gold standard for measuring the direct inhibitory effect of a compound on its target enzyme. These assays utilize purified, recombinant enzymes to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value). Selumetinib is a potent inhibitor of MEK1, with a reported IC₅₀ of 14 nM.[14]
| Compound | Target | Biochemical IC₅₀ |
| Selumetinib (AZD6244) | MEK1 | 14 nM[14][15] |
| Selumetinib (AZD6244) | MEK2 | ~530 nM (Kd)[14] |
Experimental Protocol: ADP-Glo™ Kinase Assay for MEK1 Activity
This protocol describes a common luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16]
Objective: To determine the IC₅₀ value of a test compound (e.g., a this compound derivative) against purified MEK1 enzyme.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK1 substrate[16]
-
ATP
-
Test Compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[16]
-
Enzyme Addition: Add 2 µL of MEK1 enzyme diluted in kinase reaction buffer to each well.
-
Substrate/ATP Mix: Add 2 µL of a mixture containing the inactive ERK1 substrate and ATP to initiate the reaction.[16] The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.[16]
-
Signal Readout: Incubate for 30 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 2: The First Cross-Validation - Cellular Potency and Target Engagement
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a complex cellular environment.[9][17] Factors like cell membrane permeability, intracellular protein binding (e.g., to serum albumin), and engagement with the target in its native state can all influence a compound's efficacy.[7] Therefore, the first and most critical cross-validation step is to measure the compound's ability to inhibit the pathway in intact cells.[18]
Cellular Assay: Measuring Inhibition of ERK Phosphorylation
A direct measure of MEK1/2 inhibition in cells is the reduction of phosphorylated ERK1/2 (p-ERK).[19] A Western blot is a robust method to quantify the ratio of p-ERK to total ERK, providing a clear readout of on-target pathway modulation.[20][21] Selumetinib effectively inhibits ERK1/2 phosphorylation in various cancer cell lines.[14][15]
Caption: Standard experimental workflow for Western blot analysis of p-ERK levels.
Experimental Protocol: Western Blot for p-ERK/Total ERK Ratio
Objective: To determine the cellular potency (EC₅₀) of a test compound by measuring the inhibition of ERK phosphorylation in a cancer cell line with a constitutively active MAPK pathway (e.g., A375, which harbors a BRAF V600E mutation).
Materials:
-
A375 human melanoma cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test Compound (serial dilutions)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total-ERK1/2[22]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding: Plate A375 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ), add Laemmli sample buffer, and heat at 95°C for 5 minutes. Separate the proteins on a 10% SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23] Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[20][23]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[20] After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with the anti-Total-ERK antibody.[20][23]
-
Analysis: Perform densitometry on the bands to calculate the p-ERK/Total ERK ratio for each concentration. Plot this ratio against the log of inhibitor concentration to determine the EC₅₀.
Part 3: The Second Cross-Validation - Comparative Analysis and Selectivity
After establishing on-target activity in both biochemical and cellular systems, the next logical step is to benchmark the compound against a known alternative. This comparative analysis provides crucial context for its potency and potential advantages. For Selumetinib, a relevant comparator is Trametinib (GSK1120212), another potent and selective MEK1/2 inhibitor.[24]
Furthermore, selectivity is a cornerstone of modern drug development. An ideal inhibitor should potently inhibit its intended target while sparing other related kinases to minimize off-target effects and potential toxicity.[24] Trametinib, for instance, was shown to be highly specific for MEK1/2 when tested against a panel of over 180 other kinases.[24]
| Compound | Target | Biochemical IC₅₀ | Cellular Anti-proliferative IC₅₀ (BRAF V600E Melanoma Cells) | Key Selectivity Note |
| Selumetinib (AZD6244) | MEK1 | 14 nM[14][15] | ~100-200 nM (Varies by cell line) | Fails to inhibit other kinases at concentrations up to 10 µM[15] |
| Trametinib (GSK1120212) | MEK1/2 | 0.7-14.9 nM[25] | 1.0–2.5 nM[24][25] | Highly selective against a panel of >180 kinases, including MEK5[24] |
Why the Discrepancy Between Biochemical and Cellular Potency?
It is common to observe a rightward shift in potency (higher IC₅₀/EC₅₀ value) when moving from a purified enzyme assay to a cell-based assay. This can be attributed to several factors:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target.
-
Plasma Protein Binding: The high concentration of proteins inside cells and in culture media can sequester the compound, reducing its free concentration available to bind the target.
-
ATP Competition: For ATP-competitive inhibitors, the high intracellular concentration of ATP (~1-10 mM) can outcompete the inhibitor, requiring higher concentrations for efficacy. (Note: This is less of a factor for non-ATP-competitive inhibitors like Selumetinib and Trametinib).[12][24]
-
Cellular Efflux: Active transport pumps can expel the compound from the cell.
This discrepancy underscores the importance of performing both types of assays. The biochemical IC₅₀ reflects the intrinsic potency of the compound, while the cellular EC₅₀ provides a more physiologically relevant measure of its functional efficacy.[17]
Conclusion: Synthesizing a Validated Pharmacological Profile
The process of drug discovery is one of progressive validation. By systematically layering data from orthogonal experiments, researchers can build a comprehensive and trustworthy profile of a novel compound. The framework presented here, using Selumetinib as a guide, demonstrates this logical progression:
-
Biochemical Validation: Confirms direct, potent inhibition of the purified target enzyme. This is the foundational evidence of a compound's mechanism of action.
-
Cellular Validation: Cross-validates the biochemical data by demonstrating that the compound can access its target in a complex cellular milieu and modulate the intended signaling pathway. This step provides the first indication of physiological relevance.
-
Comparative Validation: Benchmarks the compound against established alternatives, providing critical context for its potency and selectivity. This helps define its potential therapeutic window and competitive positioning.
For any novel benzimidazole derivative, such as this compound, following this multi-faceted approach of cross-validation is not merely good practice—it is essential for making informed decisions and confidently advancing a promising molecule through the drug development pipeline.
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A Comparative Efficacy Analysis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine and Commercial Anticancer Agents: An Investigative Guide
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, in comparison to established, commercially available anticancer drugs. While extensive preclinical and clinical data for this specific molecule are not yet publicly available, the benzimidazole scaffold is a well-recognized pharmacophore in oncology research, demonstrating a range of activities including the inhibition of topoisomerase and disruption of DNA integrity.[1][2] This document, therefore, serves as a detailed investigative protocol for researchers and drug development professionals to rigorously assess its efficacy and mechanism of action against current standards of care.
Introduction: The Therapeutic Promise of Benzimidazole Derivatives
The benzimidazole nucleus is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its structural similarity to naturally occurring nucleotides.[2] This feature allows benzimidazole derivatives to interact with various biological targets, including enzymes and nucleic acids.[3] Numerous studies have highlighted the potential of substituted benzimidazoles as potent anticancer agents, with activities attributed to mechanisms such as the inhibition of human topoisomerase I, a key enzyme in DNA replication and transcription.[1] The subject of this guide, this compound, represents a novel entity within this promising class of compounds. To ascertain its therapeutic value, a systematic comparison with well-characterized, commercially available drugs is essential.
For the purpose of this comparative guide, we will focus on its potential as an anticancer agent and benchmark its performance against two widely used chemotherapeutic drugs with distinct but relevant mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms adducts with DNA, crosslinking strands and triggering apoptosis.
Proposed Mechanism of Action: DNA Targeting and Enzyme Inhibition
Based on the known activities of related benzimidazole compounds, a plausible mechanism of action for this compound is its ability to function as a DNA minor groove binding agent and a topoisomerase I inhibitor.[1] The planar benzimidazole ring can facilitate intercalation into the DNA helix, while the amine substituents may form hydrogen bonds within the minor groove, stabilizing the DNA-drug complex. This interaction can physically obstruct the progression of DNA and RNA polymerases and interfere with the function of topoisomerase I, leading to single-strand breaks and ultimately, cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound.
Experimental Workflow for Comparative Efficacy Assessment
A multi-tiered approach, encompassing both in vitro and in vivo models, is necessary for a thorough and objective comparison. The following experimental plan is designed to elucidate the relative potency, selectivity, and therapeutic index of this compound against Doxorubicin and Cisplatin.
Caption: A structured workflow for comparative drug efficacy testing.
In Vitro Efficacy Assessment
Objective: To determine the cytotoxic and apoptotic potential of the test compounds across a panel of human cancer cell lines.
Cell Lines: A panel of well-characterized cancer cell lines should be selected, for instance:
-
MCF-7 (Breast Adenocarcinoma)
-
OVCAR-8 (Ovarian Carcinoma)
-
HeLa (Cervical Carcinoma)
-
A non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vivo Antitumor Efficacy
Objective: To evaluate the in vivo antitumor activity and systemic toxicity of the compounds in a preclinical animal model.
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
Protocol for Xenograft Tumor Model:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or PBS)
-
This compound (at determined MTD)
-
Doxorubicin (e.g., 2 mg/kg, intravenously)
-
Cisplatin (e.g., 3 mg/kg, intraperitoneally)
-
-
Dosing: Administer the compounds according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Monitoring: Measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 | OVCAR-8 | HeLa | Human Fibroblasts |
| This compound | ||||
| Doxorubicin | ||||
| Cisplatin |
Table 2: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | N/A | ||
| This compound | |||
| Doxorubicin | |||
| Cisplatin |
Conclusion and Future Directions
This guide outlines a rigorous, scientifically sound framework for the comparative evaluation of this compound. The proposed experiments will provide critical data on its potency, mechanism of action, and in vivo efficacy relative to established anticancer drugs. Favorable outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies. The exploration of novel benzimidazole derivatives like the one discussed herein is a vital endeavor in the ongoing search for more effective and less toxic cancer treatments.
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A Senior Application Scientist's Guide to Benchmarking 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine Performance in Diverse Cancer Cell Lines
Abstract
This guide provides a comprehensive framework for evaluating the in vitro efficacy of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (herein referred to as BDA-2M), a novel compound featuring the benzimidazole scaffold. Benzimidazole derivatives are recognized for their potential as kinase inhibitors, a class of molecules pivotal in oncology research.[1][2][3] This document outlines a systematic approach to benchmark BDA-2M's performance against established inhibitors across a panel of cancer cell lines. We detail the rationale for experimental design, provide step-by-step protocols for key assays, and present a strategy for data interpretation, thereby offering researchers a robust methodology to assess the therapeutic potential of this and similar small molecules.
Introduction: The Rationale for Benchmarking BDA-2M
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds that target protein kinases.[1][2][3] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5] The PI3K/Akt/mTOR pathway is one such cascade that is frequently dysregulated in various human cancers, making its components attractive targets for therapeutic intervention.[4][5][6]
Given its structure, we hypothesize that BDA-2M may function as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR pathway. However, the efficacy of any small molecule inhibitor is highly dependent on the genetic context of the cancer cell. Therefore, it is crucial to benchmark its performance across a diverse panel of cell lines with known genetic backgrounds. This comparative approach allows for the identification of sensitive and resistant cell types, providing initial insights into potential predictive biomarkers and guiding future preclinical development.
This guide will compare BDA-2M to Alpelisib , a known PI3K inhibitor, and Everolimus , an mTOR inhibitor, to contextualize its potency and selectivity.[6]
Methodology: A Validating System for Performance Assessment
Our benchmarking strategy is built on a series of well-established in vitro assays designed to probe the compound's biological activity from multiple angles.
Cell Line Selection
The choice of cell lines is critical for a meaningful benchmark. We selected a panel representing different cancer types with well-characterized alterations in the PI3K/Akt/mTOR pathway. This allows for a correlative analysis between genotype and drug sensitivity.
-
MCF-7 (Breast Cancer): Harbors an activating PIK3CA mutation, suggesting potential sensitivity to PI3K pathway inhibitors.
-
A549 (Lung Cancer): Features a KRAS mutation, which can lead to downstream activation of the PI3K pathway.
-
PC-3 (Prostate Cancer): Characterized by the loss of the PTEN tumor suppressor, a negative regulator of the PI3K pathway, leading to its constitutive activation.[7]
-
MDA-MB-231 (Breast Cancer): Triple-negative breast cancer with a BRAF mutation and wild-type PIK3CA, serving as a contrasting line to MCF-7.
Experimental Workflow
The overall experimental process is designed to first assess broad cytotoxic effects and then to dissect the specific mechanism of action.
Caption: High-level experimental workflow for benchmarking BDA-2M.
Detailed Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2X serial dilution of BDA-2M, Alpelisib, and Everolimus in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
Western blotting is used to detect the phosphorylation status of Akt, a key downstream node in the PI3K pathway. A reduction in phosphorylated Akt (p-Akt) relative to total Akt suggests on-target activity of the inhibitor.
-
Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with BDA-2M and controls at their respective IC50 concentrations for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[12][13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[15]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[13][16] Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Results and Discussion: Comparative Performance Analysis
The data generated from these assays should be organized to facilitate clear comparisons.
Potency Across Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | MCF-7 (PIK3CA mut) IC50 [µM] | A549 (KRAS mut) IC50 [µM] | PC-3 (PTEN null) IC50 [µM] | MDA-MB-231 (WT) IC50 [µM] |
| BDA-2M | 0.85 | 2.5 | 1.2 | > 10 |
| Alpelisib | 0.15 | 5.1 | 0.5 | > 20 |
| Everolimus | 0.05 | 0.1 | 4.5 | 8.0 |
Interpretation: In this hypothetical dataset, BDA-2M shows promising activity in cell lines with an activated PI3K pathway (PIK3CA mutant MCF-7 and PTEN null PC-3), with greater potency than in the KRAS mutant A549 line. As expected, it is least effective in the PI3K wild-type MDA-MB-231 line. While not as potent as the established drugs Alpelisib and Everolimus in their most sensitive lines, BDA-2M's profile suggests it may indeed be acting on the PI3K pathway.
Target Engagement Analysis
Western blot results would be expected to show a dose-dependent decrease in the p-Akt/Total Akt ratio in sensitive cell lines (MCF-7, PC-3) when treated with BDA-2M, confirming that the observed cytotoxicity is, at least in part, due to the inhibition of the PI3K signaling pathway.
Caption: Hypothesized mechanism of BDA-2M within the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This guide presents a foundational strategy for the initial benchmarking of this compound. The comparative analysis of cytotoxicity and on-target pathway inhibition provides a clear, data-driven assessment of its potential. Based on our hypothetical results, BDA-2M demonstrates selective activity in cancer cell lines with a dysregulated PI3K pathway, warranting further investigation.
Future studies should expand the cell line panel, perform kinase profiling assays to determine its precise molecular target(s), and advance to in vivo xenograft models using sensitive cell lines to evaluate its therapeutic efficacy in a more complex biological system.
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. Available from: [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 537-551. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Available from: [Link]
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bioRxiv. (2023). Small molecule bioactivity benchmarks are often well-predicted by counting cells. Available from: [Link]
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A Head-to-Head Comparison of Synthesis Routes for 2-Substituted Benzimidazoles: A Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties. The synthesis of 2-substituted benzimidazoles, in particular, has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comprehensive head-to-head comparison of the most prominent synthesis routes, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific needs. We will delve into the classical approaches, explore modern catalytic systems, and evaluate the impact of enabling technologies, all supported by experimental data and detailed protocols.
The Classical Cornerstones: Phillips-Ladenburg and Weidenhagen Reactions
The traditional methods for synthesizing 2-substituted benzimidazoles, developed over a century ago, remain relevant starting points for many synthetic campaigns. These are the Phillips-Ladenburg condensation and the Weidenhagen reaction.
The Phillips-Ladenburg Condensation: A Union of Diamines and Carboxylic Acids
This venerable method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, typically with heating.[1][2] The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the benzimidazole ring.
Mechanism of the Phillips-Ladenburg Condensation:
The reaction is typically catalyzed by a mineral acid, which protonates the carboxylic acid, activating it for nucleophilic attack by one of the amino groups of the o-phenylenediamine. The resulting N-acyl-o-phenylenediamine intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the final 2-substituted benzimidazole.
Figure 1: General mechanism of the Phillips-Ladenburg condensation.
Advantages:
-
Versatility: A wide range of carboxylic acids can be used, allowing for diverse substitutions at the 2-position.[3]
-
Readily Available Starting Materials: o-Phenylenediamines and carboxylic acids are generally inexpensive and widely available.
Disadvantages:
-
Harsh Reaction Conditions: Often requires high temperatures (sometimes 180-300°C) and strong mineral acids, which can be incompatible with sensitive functional groups.[1][2]
-
Low Yields for Certain Substrates: The synthesis of benzimidazoles from aromatic carboxylic acids can be challenging and may result in lower yields.[2]
-
Environmental Concerns: The use of strong acids and high temperatures raises environmental and safety concerns.
The Weidenhagen Synthesis: A Dance of Diamines and Aldehydes
The Weidenhagen reaction provides an alternative classical route, utilizing the condensation of an o-phenylenediamine with an aldehyde.[1] This reaction typically requires an oxidative step to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole.
Mechanism of the Weidenhagen Synthesis:
The reaction begins with the condensation of the o-phenylenediamine with the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization to yield a 1,2-dihydro-1H-benzimidazole. The final step is the oxidation of this intermediate to the aromatic 2-substituted benzimidazole. Various oxidizing agents can be employed for this purpose.
Figure 2: General mechanism of the Weidenhagen synthesis.
Advantages:
-
Milder Conditions (in some variations): Modern modifications of this reaction can often be carried out under milder conditions compared to the Phillips-Ladenburg synthesis.
-
Broad Aldehyde Scope: A wide variety of aldehydes can be used as starting materials.
Disadvantages:
-
Need for an Oxidant: The requirement for an oxidizing agent adds a step to the process and can lead to side reactions.
-
Potential for Byproduct Formation: The reaction can sometimes yield complex mixtures of products if not carefully controlled.
The Modern Arsenal: Catalytic and Technologically Enhanced Syntheses
To overcome the limitations of the classical methods, a plethora of modern synthetic strategies have been developed. These approaches often employ catalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance. Furthermore, enabling technologies like microwave irradiation have revolutionized the speed and efficiency of these reactions.
Catalytic Approaches: The Power of Promotion
A wide range of catalysts, including metal-based, non-metallic, and nanocatalysts, have been successfully employed in the synthesis of 2-substituted benzimidazoles, primarily through variations of the Weidenhagen reaction.[4]
Metal-Based Catalysis: Numerous metal catalysts have been shown to be effective, including those based on copper, iron, zinc, cerium, and others.[4][5] These catalysts can activate the aldehyde, facilitate the cyclization step, and/or promote the final oxidation. For example, a one-pot synthesis of benzimidazole derivatives from 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine utilizing lanthanum chloride as a catalyst in acetonitrile has been reported with yields ranging from 85% to 95% in 2 to 4 hours.[1]
Nanocatalysis: The use of nanomaterial-based catalysts offers advantages such as high surface area, enhanced catalytic activity, and often, easy recovery and reusability.[4] For instance, ZnO nanoparticles have been used to catalyze the reaction of o-phenylenediamine with formic acid at 70°C, producing 5-methyl-1H-benzimidazole in 94% yield.[6]
Acid Catalysis: Various Brønsted and Lewis acids can catalyze the condensation reaction. For example, the condensation of o-phenylenediamine with aromatic acids at 80-90°C using ammonium chloride as a catalyst in ethanol has been shown to give 72-90% yields of benzimidazole derivatives.[1]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and often, cleaner reactions.[7] The synthesis of 2-substituted benzimidazoles is particularly amenable to microwave assistance.
Advantages of Microwave-Assisted Synthesis:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[8]
-
Improved Yields: Microwave heating can lead to higher product yields compared to conventional methods.[8]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process.
For example, a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)₃ as a catalyst has been developed, with reaction times of only 5-10 minutes and yields ranging from 86% to 99%.[8]
Head-to-Head Comparison: A Data-Driven Analysis
To facilitate the selection of the most suitable synthetic route, the following table provides a comparative overview of the different methodologies, summarizing key experimental parameters and outcomes.
| Synthesis Route | Starting Materials | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | o-Phenylenediamine, Carboxylic Acid | Mineral Acid (e.g., HCl), High Temp (100-250°C) | Several hours | 40-90[1] | Versatile, readily available starting materials | Harsh conditions, potential for low yields |
| Weidenhagen | o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., Cu(OAc)₂), Heat | Hours to days | 50-90[1] | Milder than Phillips-Ladenburg, broad aldehyde scope | Requires an oxidant, potential for byproducts |
| Catalytic (Metal) | o-Phenylenediamine, Aldehyde | Metal catalyst (e.g., LaCl₃, FeCl₃), Solvent, RT to moderate heat | 2-6 hours | 85-95[1][9] | High yields, milder conditions, catalyst recyclability | Cost and toxicity of some metal catalysts |
| Catalytic (Nanoparticle) | o-Phenylenediamine, Aldehyde/Acid | Nanocatalyst (e.g., ZnO), Moderate heat | 1-4 hours | 90-98[6] | High efficiency, catalyst reusability, green aspects | Catalyst synthesis and characterization required |
| Microwave-Assisted | o-Phenylenediamine, Aldehyde/Acid | Catalyst (optional), Microwave irradiation | 5-15 minutes | 86-99[7][8] | Extremely fast, high yields, often solvent-free | Requires specialized microwave equipment |
Experimental Protocols: From Bench to Product
To provide a practical resource, detailed, step-by-step experimental protocols for key synthetic methodologies are outlined below.
Protocol 1: Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.1 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) or 4N HCl to the mixture.
-
Heating: Heat the reaction mixture to 120-150°C and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the mixture with a solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylbenzimidazole.
Protocol 2: Weidenhagen Synthesis of 2-Arylbenzimidazoles (Catalytic Variation)
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, ammonium chloride (10 mol%).[1]
-
Reaction: Stir the reaction mixture at 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: The product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure 2-arylbenzimidazole.
Protocol 3: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol), the desired aldehyde or carboxylic acid (1 mmol), and a catalytic amount of a suitable catalyst if required (e.g., Er(OTf)₃, 1 mol%).[8]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-120°C) for 5-15 minutes.[3][8]
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Conclusion and Future Perspectives
The synthesis of 2-substituted benzimidazoles has evolved significantly from the classical, often harsh, methods to modern, highly efficient catalytic and technologically advanced protocols. While the Phillips-Ladenburg and Weidenhagen reactions still hold their place for their simplicity and the use of readily available starting materials, the development of novel catalytic systems and the application of microwave technology have opened new avenues for the rapid and green synthesis of these important heterocyclic compounds.
For researchers embarking on the synthesis of 2-substituted benzimidazoles, the choice of method will depend on several factors, including the scale of the reaction, the nature of the desired substituents, the available equipment, and the importance of green chemistry principles. This guide provides the foundational knowledge and practical data to make an informed decision, ultimately accelerating the discovery and development of new benzimidazole-based molecules with impactful applications. The future of benzimidazole synthesis will likely see a continued focus on the development of even more sustainable and atom-economical methods, potentially leveraging flow chemistry and biocatalysis to further enhance efficiency and minimize environmental impact.
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023). Retrieved from [Link]
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. (2020). Retrieved from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023). Retrieved from [Link]
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(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023). Retrieved from [Link]
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A Comparative Guide to Validating Ligand Binding Affinity: In Silico vs. In Vitro Approaches for 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
Introduction
In the landscape of modern drug discovery, the accurate determination of a ligand's binding affinity to its target is a cornerstone of successful lead optimization.[1] The benzimidazole scaffold, present in our molecule of interest, 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[2][3] However, synthesizing a promising compound is merely the first step. To advance a potential therapeutic agent, we must rigorously validate its interaction with its biological target.
This guide provides an in-depth comparison of two orthogonal yet complementary approaches for this validation: predictive in silico modeling and empirical in vitro biophysical assays. We will explore the causality behind experimental choices, provide actionable protocols, and objectively compare the data generated from each methodology. For the purpose of this guide, we will proceed with a hypothetical scenario where our compound is being tested against a putative protein kinase target, a common target class for benzimidazole-based inhibitors.
The Overall Validation Workflow
A robust validation strategy does not treat computational and experimental methods as mutually exclusive. Instead, it leverages the speed of in silico predictions to guide and prioritize resource-intensive in vitro experiments, creating a feedback loop for iterative compound refinement.
Caption: Integrated workflow for binding affinity validation.
Part 1: In Silico Prediction with Molecular Docking
In silico methods serve as a rapid, low-cost first pass to predict if and how a ligand might bind to a protein target.[4][5] Molecular docking, one of the most common techniques, predicts the preferred orientation (pose) and binding affinity of one molecule to another.[6][7]
The Causality: We start with docking because it allows us to screen vast chemical spaces virtually, saving significant time and resources. By predicting the binding energy (often reported as a docking score analogous to Gibbs Free Energy, ΔG), we can rank potential binders and generate structural hypotheses about key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. This structural insight is invaluable for planning subsequent experiments and designing future compound iterations.
Experimental Protocol: Molecular Docking Workflow
This protocol outlines a typical docking experiment using the widely adopted AutoDock Vina software.[7][8][9]
Caption: Step-by-step molecular docking workflow.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target kinase from the RCSB Protein Data Bank (PDB).[9]
-
Using molecular visualization software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, ions, and any co-crystallized ligands.[7]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions.
-
Save the prepared protein structure in the required .pdbqt format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a tool like PubChem Sketcher or Open Babel.[7]
-
Minimize the ligand's energy to find a low-energy conformation.
-
Define rotatable bonds and assign partial charges, saving the final structure in .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D search space (the "grid box") that encompasses the known or predicted active site of the kinase.[7] The size of this box is a crucial parameter; too small, and it may miss the true binding pose; too large, and it increases computation time and the risk of finding irrelevant sites.
-
-
Running the Docking Simulation:
-
Execute the docking software (e.g., AutoDock Vina) using a command-line interface, specifying the prepared protein, ligand, and grid box configuration.[7]
-
The algorithm will systematically sample different conformations and orientations of the ligand within the search space, evaluating each with a scoring function.[6]
-
-
Results Analysis:
-
The primary output is a ranked list of binding poses, with associated binding affinities (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[7]
-
Visualize the top-ranked pose in complex with the protein to analyze key interactions (hydrogen bonds, pi-stacking, etc.). This provides a structural hypothesis for the binding mechanism.
-
Part 2: In Vitro Validation with Biophysical Assays
While docking provides a valuable predictive model, it is an approximation.[10] In vitro assays are essential for obtaining empirical, quantitative data on the binding interaction.[1] We will focus on two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[11][12]
The Causality: ITC is a true in-solution technique, requiring no modification or immobilization of the interactants, which closely mimics physiological conditions. It directly measures the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insight into the forces driving the binding.[13]
Experimental Protocol: ITC Measurement
-
Sample Preparation (Critical Step):
-
Express and purify the target kinase to >95% homogeneity. Aggregates must be removed by centrifugation or filtration as they interfere with the measurement.[13]
-
Accurately determine the concentrations of both the protein and the ligand stock. Errors in concentration directly impact the calculated stoichiometry and affinity.[14]
-
Crucially, both protein and ligand must be in an identical, matched buffer. [13] Even minor pH or salt concentration differences will generate large heats of dilution, masking the true binding signal.[13] If the ligand is dissolved in DMSO, the protein buffer must contain the exact same final concentration of DMSO.
-
Thoroughly degas all solutions to prevent air bubbles from interfering with the measurement.[13]
-
-
Instrument Setup:
-
Titration:
-
Set the instrument to the desired temperature (e.g., 25°C).
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein-filled sample cell.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.[14]
-
-
Data Analysis:
-
The raw output is a series of heat-flow peaks for each injection.
-
Integrating these peaks yields a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit this curve to a suitable binding model (e.g., a one-site model) to extract the thermodynamic parameters: KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique that monitors molecular interactions in real-time.[15][16] It provides not only the equilibrium affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[17][18]
The Causality: Understanding the kinetics of binding is critical for drug development. Two compounds can have the same KD but vastly different kinetic profiles. A compound with a slow koff (long residence time on the target) may have a more durable pharmacological effect. SPR is one of the few techniques that can provide this kinetic information directly and without labels.[19]
Experimental Protocol: SPR Measurement
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A Senior Application Scientist's Guide to Enhancing Reproducibility in K-ATP Channel Assays: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics for metabolic diseases, the consistent and reliable measurement of compound activity is paramount. This guide provides an in-depth comparison of common biological assays used to characterize modulators of the ATP-sensitive potassium (K-ATP) channel, a critical regulator of insulin secretion.[1] Our focus is on establishing robust and reproducible methodologies, using the benzimidazole derivative, 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, and its better-known structural analogs like Tolbutamide and Glibenclamide, as case studies. We will dissect the factors influencing data variability and offer field-proven insights to enhance the trustworthiness of your findings.
The Biological Target: Understanding the K-ATP Channel's Role in Insulin Secretion
The K-ATP channel is a cornerstone of glucose homeostasis. In pancreatic β-cells, these channels act as metabolic sensors, coupling blood glucose levels to insulin release.[1] The channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1).[1][2]
The mechanism is elegant in its simplicity:
-
High Glucose: Increased glucose metabolism leads to a high intracellular ATP-to-ADP ratio.
-
Channel Closure: ATP binds to the Kir6.2 subunit, closing the K-ATP channel.[3]
-
Depolarization: The cessation of K+ efflux depolarizes the cell membrane.[3]
-
Calcium Influx: Depolarization opens voltage-gated calcium channels, allowing Ca2+ to flood into the cell.[4]
-
Insulin Release: The rise in intracellular Ca2+ triggers the fusion of insulin-containing granules with the cell membrane, resulting in insulin exocytosis.[3][4]
Compounds like this compound, and the broader class of sulfonylureas such as Tolbutamide and Glibenclamide, bypass the metabolic steps and directly bind to the SUR1 subunit, forcing the channel closed and stimulating insulin secretion.[3][5] This direct action makes them potent hypoglycemic agents but also necessitates precise and reproducible assays to characterize their potency and selectivity.[6][7]
Caption: K-ATP channel's central role in insulin secretion.
Comparative Analysis of Key Assays for K-ATP Channel Modulators
The choice of assay is a critical decision that balances physiological relevance, throughput, and technical complexity. Here, we compare three orthogonal approaches to characterizing K-ATP modulators, highlighting sources of variability and strategies for ensuring reproducibility.
Patch-clamp is the only technique that allows for the direct measurement of ion channel activity, providing unparalleled detail on channel kinetics and compound mechanism of action.[8][9]
-
Expertise & Causality: This technique is considered the "gold standard" because it directly records the flow of ions through the channel.[8] By controlling the voltage across the cell membrane (voltage-clamp), a researcher can isolate the K-ATP current and observe its inhibition by a compound in real-time.[9] The whole-cell configuration provides an overview of all channels on the cell, while the inside-out configuration allows for the study of how intracellular messengers like ATP and ADP modulate channel activity.[8][10]
-
Trustworthiness & Reproducibility: Reproducibility in patch-clamp is notoriously difficult, hinging on the health of the cells, the quality of the gigaohm seal (a high-resistance seal between the pipette and cell membrane), and the stability of the recording.[11] Variability can arise from subtle differences in pipette geometry, cell viability, and solution composition. A self-validating system includes monitoring seal resistance and cell capacitance throughout the experiment. A stable baseline current before compound addition is non-negotiable for trustworthy data.
Detailed Protocol: Whole-Cell Patch-Clamp Recording of K-ATP Currents
-
Cell Preparation: Plate MIN6 or other insulinoma cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4.
-
Internal (Pipette) Solution (mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 ATP; pH 7.2. The low ATP concentration ensures baseline channels are active.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the glass pipette while applying slight positive pressure.
-
Upon contact, release pressure to form a GΩ seal.[11]
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Hold the cell at -70 mV and apply voltage ramps or steps to elicit K-ATP currents.
-
Establish a stable baseline recording for 3-5 minutes.
-
Perfuse the cell with the test compound (e.g., 10 µM this compound) and record the inhibition of the current.
-
A positive control, such as 100 µM Tolbutamide, should be used to confirm maximal channel inhibition.[12]
-
For screening large compound libraries, patch-clamp is impractical. Fluorescence-based assays offer a high-throughput alternative by indirectly measuring channel activity through changes in membrane potential.[13][14][15]
-
Expertise & Causality: These assays use voltage-sensitive dyes that change their fluorescence intensity in response to changes in the cell's membrane potential.[16] When a K-ATP channel blocker closes the channels, the membrane depolarizes, causing a predictable change in fluorescence.[17] This method is powerful for primary screening but is susceptible to artifacts. Compounds that are fluorescent themselves or that affect cell health can lead to false positives or negatives.
-
Trustworthiness & Reproducibility: The key to a reproducible fluorescence assay is rigorous quality control. This is where the Z-factor (Z') becomes a critical metric.[18] The Z' score quantifies the separation between positive (e.g., Glibenclamide) and negative (vehicle) controls, providing a measure of assay robustness.[18][19] A Z' between 0.5 and 1.0 indicates an excellent assay suitable for screening.[20][21] Batch-to-batch variability in dyes and cell plating density are common sources of poor reproducibility.
Caption: Standard workflow for a fluorescence-based HTS assay.
Detailed Protocol: FLIPR Membrane Potential Assay
-
Cell Plating: Seed MIN6 cells into 384-well black-walled, clear-bottom plates and incubate overnight.[17]
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's protocol (e.g., Molecular Devices FLIPR Membrane Potential Assay Kit). Remove culture medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C.[17]
-
Compound Addition: Prepare a compound plate containing serial dilutions of test compounds, a positive control (e.g., 10 µM Glibenclamide), and a negative control (e.g., 0.1% DMSO vehicle).
-
Fluorescence Reading: Place both the cell and compound plates into a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument will add the compounds to the cells and immediately begin reading the fluorescence kinetics.
-
Data Analysis: Calculate the response over baseline for each well. Determine the Z' factor for the plate using the positive and negative controls. Fit the dose-response data for test compounds to a four-parameter logistic equation to determine IC₅₀ values.
Ultimately, the most physiologically relevant measure of a K-ATP channel modulator's efficacy is its ability to stimulate insulin secretion from pancreatic β-cells.[22]
-
Expertise & Causality: The GSIS assay directly quantifies the amount of insulin released from cultured insulinoma cells (like MIN6 or INS-1) or primary islets.[23][24] The protocol involves a pre-incubation in low glucose to establish a baseline, followed by stimulation with high glucose and/or test compounds. The amount of secreted insulin is then measured, typically by ELISA or HTRF.[25][26] This assay integrates the entire signaling cascade, making it a powerful tool for validating hits from primary screens.
-
Trustworthiness & Reproducibility: GSIS assays are notoriously variable.[27][28] Reproducibility is highly dependent on cell passage number (higher passage cells often lose glucose responsiveness), cell density, and serum batch quality.[23][25] A self-validating experiment must include several controls:
-
Basal: Low glucose (e.g., 1-3 mM) to measure baseline secretion.
-
Stimulated: High glucose (e.g., 17-25 mM) to confirm the cells are glucose-responsive.
-
Positive Control: A known secretagogue like Glibenclamide to define the maximal response.
-
Negative Control: A K-ATP channel opener like Diazoxide to confirm the involvement of the channel.
-
Detailed Protocol: Static Insulin Secretion Assay in MIN6 Cells
-
Cell Culture: Plate MIN6 cells in 12-well plates and grow to ~85% confluency.[23]
-
Pre-incubation: Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM). Then, pre-incubate in the same buffer for 1-2 hours at 37°C to starve the cells and establish a basal state.[25]
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing the experimental conditions:
-
Negative Control: Low glucose (2.8 mM) + 0.1% DMSO.
-
Positive Control: High glucose (16.7 mM) + 0.1% DMSO.
-
Compound Test: Low glucose (2.8 mM) + test compound.
-
Maximal Effect: Low glucose (2.8 mM) + 10 µM Glibenclamide.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.[24]
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Quantification: Measure the insulin concentration in the supernatant using a commercial ELISA kit. Normalize the secreted insulin to the total protein content or DNA content of the cells in each well.
Data Presentation: Quantifying Reproducibility
To objectively compare assay performance, we use statistical metrics that quantify variability and robustness. The Coefficient of Variation (CV) , defined as the standard deviation divided by the mean, is a standardized measure of dispersion.[29][30][31] A lower CV indicates higher precision. The Z-factor assesses the quality of high-throughput assays.[32]
Table 1: Comparative Reproducibility Metrics for K-ATP Channel Assays
| Assay Type | Metric | This compound | Tolbutamide (Comparator) | Glibenclamide (Comparator) | Interpretation of Metric |
| Patch-Clamp | IC₅₀ (µM) | 25.3 | 115.8 | 0.05 | Measures potency of direct channel block. |
| %CV (Inter-day) | 28% | 25% | 30% | High %CV reflects technical difficulty and biological variance. | |
| Membrane Potential | IC₅₀ (µM) | 18.9 | 98.2 | 0.03 | Potency measured via an indirect, high-throughput method. |
| %CV (Intra-plate) | 8% | 7% | 9% | Lower %CV indicates good precision within a single experiment. | |
| Z'-Factor | 0.78 | 0.81 | 0.85 | Excellent Z' > 0.5 indicates a robust and screenable assay.[21] | |
| Insulin Secretion | EC₅₀ (µM) | 15.5 | 85.1 | 0.02 | Measures potency in a physiologically relevant, functional outcome. |
| %CV (Inter-day) | 35% | 32% | 38% | Highest %CV reflects the cumulative variability of the entire biological system.[33] |
Data are representative and for illustrative purposes.
Conclusion and Recommendations
There is no single "best" assay for characterizing K-ATP channel modulators. The optimal choice depends on the research goal.
-
For primary high-throughput screening , the fluorescence-based membrane potential assay is the clear winner due to its scalability, speed, and robust performance as indicated by a high Z'-factor.
-
For mechanism of action studies and detailed biophysical characterization , patch-clamp electrophysiology is indispensable, despite its low throughput and high technical demand.
-
For validating physiological efficacy and lead optimization , the GSIS assay is crucial as it provides the most relevant biological endpoint.
To ensure reproducibility across all methods, a multi-assay approach is essential. A compound's activity should be confirmed in orthogonal assays, and rigorous adherence to standardized protocols, including the consistent use of positive and negative controls, is non-negotiable. By understanding the underlying principles and inherent variability of each technique, researchers can generate high-quality, reproducible data that accelerates the path to discovery.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
For the diligent researcher, the journey of discovery does not end with the final data point. Instead, it culminates in the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a novel benzimidazole derivative. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing its structural motifs—a benzimidazole core and an aromatic amine group—we can establish a robust and scientifically sound disposal strategy based on established best practices for analogous compounds.
Understanding the Hazard Profile: A Precautionary Approach
Due to its chemical structure, this compound is presumed to share hazard characteristics with other benzimidazole derivatives and aromatic amines. This necessitates handling it as a hazardous substance.
Based on data from structurally similar compounds, the following Globally Harmonized System (GHS) classifications should be considered as a precautionary measure[1][2][3]:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2][3] |
| Skin Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Eye Irritation | Category 2A/1 | Causes serious eye irritation or damage[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2][3] |
Furthermore, many aromatic amines are known to be toxic to aquatic life with long-lasting effects, reinforcing the need for stringent disposal protocols to prevent environmental release[4][5].
Core Principles of Disposal: A Foundation of Safety
The responsible disposal of any laboratory chemical is anchored in a set of fundamental principles that prioritize safety and regulatory compliance. These principles form the bedrock of the detailed protocols that follow.
Caption: Fundamental workflow for safe chemical waste management.
Step-by-Step Disposal Protocol
This protocol provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound in various forms.
Part 1: Unused or Surplus Product
-
Do Not Discard as Regular Trash: Under no circumstances should this chemical be disposed of in the general waste stream.
-
Original Container: If possible, keep the compound in its original, clearly labeled container.
-
Hazardous Waste Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[6][7][8].
-
Incineration: The preferred method of disposal for aromatic amines and many benzimidazole derivatives is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[6].
Part 2: Contaminated Labware and Materials
This includes items such as pipette tips, weighing paper, gloves, and absorbent pads that have come into contact with the compound.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste container[7].
-
Container Type: The container must be made of a material chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended[9].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound" and any other constituents[10].
-
Disposal: The sealed container should be disposed of through your institution's hazardous waste program[10][11].
Part 3: Contaminated Solvents and Solutions
-
Dedicated Waste Stream: Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container[7].
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent used. Do not mix incompatible waste streams[10]. For example, halogenated and non-halogenated solvents should be collected separately.
-
Container Management: Keep the container tightly sealed when not in use. Do not overfill; leave at least 10% headspace to allow for vapor expansion[9].
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor[6][12]. Evaporation in a fume hood is not an acceptable method of disposal[11][13].
Part 4: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol)[7].
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste[7]. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations[7].
-
Container Disposal: After thorough rinsing and drying, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware[7][10].
Spill Response and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Caption: Step-by-step spill response workflow.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation. If the spill is significant, evacuate the entire lab and contact your institution's EHS[4].
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield[6].
-
Containment: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill[4]. Do not use combustible materials like paper towels[4].
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste[4].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[4].
-
Environmental Protection: Do not allow the chemical or its waste to enter drains or waterways[4].
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to these guidelines, researchers can ensure that their innovative work contributes to scientific advancement without compromising the well-being of their colleagues or the health of our planet. Always consult your institution's specific waste disposal policies and your EHS department for guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
